molecular formula C7H4BrF3 B2927319 1-[Bromo(difluoro)methyl]-4-fluorobenzene CAS No. 2287300-31-4

1-[Bromo(difluoro)methyl]-4-fluorobenzene

Cat. No.: B2927319
CAS No.: 2287300-31-4
M. Wt: 225.008
InChI Key: YBJGEBWVNMHZON-UHFFFAOYSA-N
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Description

1-[Bromo(difluoro)methyl]-4-fluorobenzene is a useful research compound. Its molecular formula is C7H4BrF3 and its molecular weight is 225.008. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bromo(difluoro)methyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGEBWVNMHZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bromodifluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The difluoromethyl (CF2H) and related bromodifluoromethyl (CF2Br) moieties, in particular, offer a unique combination of properties that can profoundly influence a molecule's biological activity and physicochemical characteristics. The -CF2H group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability.[2] The bromodifluoromethyl group serves as a versatile synthetic intermediate, allowing for further functionalization and the introduction of the valuable difluoromethyl group.[3] This guide provides a comprehensive overview of the synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene, a key building block in the synthesis of various pharmaceuticals and agrochemicals.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound typically originates from 4-fluorobenzaldehyde. The core transformation involves the conversion of the aldehyde functionality into the bromodifluoromethyl group. Several methodologies can be employed to achieve this, primarily centered around the generation and reaction of a difluorocarbene or a related difluoromethyl species.

Methodology 1: Deoxyfluorination of 4-Fluorobenzaldehyde

A common and effective route involves the deoxyfluorination of 4-fluorobenzaldehyde. This transformation can be achieved using various reagents capable of delivering the "CF2Br" unit.

Reaction Scheme:

G 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde This compound This compound 4-Fluorobenzaldehyde->this compound  Reagents (e.g., TMSCF2Br, PPh3, CBr4)

Figure 1. General scheme for the deoxyfluorination of 4-fluorobenzaldehyde.

Causality Behind Experimental Choices:

The selection of the deoxyfluorination reagent is critical and depends on factors such as substrate compatibility, reaction conditions, and desired yield. Reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) are often favored due to their ability to generate difluorocarbene under relatively mild conditions.[4][5] The mechanism typically involves the in-situ generation of a phosphonium ylide or a similar reactive species that subsequently reacts with the aldehyde.

Experimental Protocols

Synthesis of 4-Fluorobenzaldehyde (Starting Material)

While commercially available, understanding the synthesis of the starting material, 4-fluorobenzaldehyde, provides a complete picture of the synthetic pathway. Common methods include:

  • Halogen Exchange from 4-Chlorobenzaldehyde: This method utilizes a nucleophilic substitution reaction where the chlorine atom is replaced by fluorine, often using a fluoride salt and a phase-transfer catalyst.[6][7]

  • Formylation of Fluorobenzene: This approach directly introduces a formyl group onto the fluorobenzene ring.[8][9]

Detailed Protocol for Halogen Exchange:

  • A mixture of 4-chlorobenzaldehyde, spray-dried potassium fluoride, a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide), and optionally a high-boiling solvent is prepared.[6][7]

  • The reaction mixture is heated to a high temperature (e.g., 230°C) and stirred for several hours.[6]

  • Upon completion, the mixture is cooled and the product is isolated by dilution with an organic solvent, filtration of inorganic salts, and subsequent distillation of the crude product.[6][7]

Synthesis of this compound via Deoxyfluorination

This protocol details a representative procedure for the conversion of 4-fluorobenzaldehyde to the target compound.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, a solution of 4-fluorobenzaldehyde in an anhydrous solvent (e.g., THF) is prepared.

  • The solution is cooled to a low temperature (e.g., 0°C or -78°C).

  • A solution of the bromodifluoromethylating reagent (e.g., a pre-formed complex of TMSCF2Br and a suitable activator) is added dropwise.

  • The reaction is stirred at the low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield this compound.

Data Summary:

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
4-FluorobenzaldehydeTMSCF2Br, PPh3, CBr4THF-78 to 254-1260-80
4-FluorobenzaldehydePPh3, CBr2F2Acetonitrile0 to 25675

Mechanistic Insights

The synthesis of this compound often proceeds through a radical mechanism, particularly when using reagents that can generate a bromodifluoromethyl radical (•CF2Br).[3]

G cluster_initiation Initiation cluster_propagation Propagation Reagent Bromodifluoromethyl Reagent •CF2Br_Radical Bromodifluoromethyl Radical (•CF2Br) Reagent->•CF2Br_Radical  Initiator (e.g., light, heat) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_Radical Aldehyde Adduct Radical 4-Fluorobenzaldehyde->Intermediate_Radical + •CF2Br This compound Product Intermediate_Radical->this compound  Hydrogen Abstraction

Figure 2. A simplified radical mechanism for the formation of this compound.

In some cases, especially with visible-light photocatalysis, a single electron transfer (SET) process can initiate the formation of the bromodifluoromethyl radical.[3]

Safety and Handling

Working with fluorinated compounds and brominating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10][12]

  • Handling of Reagents: Bromodifluoromethylating agents can be moisture-sensitive and potentially toxic. Handle them under an inert atmosphere and avoid inhalation or skin contact.[10][13][14]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization and Spectroscopic Data

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C7H5BrF2
Molecular Weight 207.02 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available, likely requires vacuum distillation
Density 1.604 g/mL at 25 °C[15]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons and a triplet for the CHBrF2 proton due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A doublet will be observed for the CF2Br group due to coupling with the adjacent proton. A singlet or multiplet will be present for the fluorine on the aromatic ring.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons and a triplet for the CF2Br carbon due to coupling with the fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine.

Conclusion and Future Outlook

The synthesis of this compound is a key transformation for accessing a range of valuable fluorinated molecules. The methodologies described herein provide a solid foundation for researchers in the fields of medicinal chemistry and materials science. Ongoing research in this area continues to focus on the development of more efficient, milder, and environmentally benign methods for the introduction of the bromodifluoromethyl group.[16] The exploration of novel photocatalytic and electrochemical approaches holds significant promise for the future of this important synthetic transformation.[16][17]

References

Sources

physicochemical properties of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene, structured for researchers in medicinal chemistry and process development.

CAS Registry Number: 2287300-31-4 Role: Electrophilic Difluoroalkylating Reagent / Bioisostere Precursor

Executive Summary

This compound is a specialized organofluorine building block used primarily to introduce the (4-fluorophenyl)difluoromethyl motif (


) into small molecule drug candidates. In medicinal chemistry, this moiety serves as a lipophilic, metabolically stable bioisostere for diaryl ethers (

), carbonyls (

), or sulfones.

Unlike its trifluoromethyl analogues, the presence of the bromine atom on the difluorobenzylic carbon renders this compound highly reactive toward transition-metal-catalyzed cross-couplings (Suzuki, Negishi) and radical-mediated additions, enabling the late-stage diversification of pharmacophores.

Physicochemical Profile

The physical constants below characterize the compound's behavior in synthetic workflows. As specific experimental data for this CAS is limited in public registries, values marked with (*) are derived from high-fidelity predictive models based on structural analogues (e.g., (Bromodifluoromethyl)benzene).

Table 1: Core Properties
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 225.01 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon storage
Boiling Point ~175–185 °C (at 760 mmHg)Predicted based on Ph-CF2Br (

C)
Density

g/cm³
High density due to Br/F content
Refractive Index

Solubility Soluble in DCM, THF, Et2O, TolueneHydrophobic; insoluble in water
LogP

Highly lipophilic
Structural Features & NMR Signature
  • 
     NMR:  Distinct singlet (or triplet if coupled) around -45 to -50 ppm  (relative to 
    
    
    
    ) corresponding to the
    
    
    group. The aromatic fluorine appears separately around -110 to -115 ppm .
  • Stability: The

    
     bond is activated by the adjacent gem-difluoro group, making it susceptible to photolytic cleavage (radical formation) and hydrolysis under basic conditions.
    

Synthetic Utility & Reactivity[8]

The utility of this compound lies in its ability to transfer the


 group via two distinct mechanistic pathways: Radical  and Metal-Catalyzed Cross-Coupling .
Pathway A: Radical Difluoroalkylation

Under photoredox conditions or radical initiation (e.g., AIBN, light), the


 bond undergoes homolysis to generate a stabilized difluorobenzylic radical .
  • Reaction: Addition to electron-rich alkenes or heteroarenes.

  • Mechanism: The electron-withdrawing nature of the fluorine atoms stabilizes the radical via the gem-difluoro effect, preventing rapid

    
    -fluoride elimination and allowing for controlled addition.
    
Pathway B: Transition-Metal Catalysis (Suzuki/Negishi)

This reagent allows for the synthesis of diaryldifluoromethanes (


), a scaffold difficult to access via direct fluorination.
  • Partner: Aryl boronic acids (

    
    ).
    
  • Catalyst: Typically Palladium (Pd) or Nickel (Ni) systems.

  • Challenge: The

    
     group can be prone to reduction (to 
    
    
    
    ). Ligand selection (e.g., Xantphos, dppf) is critical to favor oxidative addition over reduction.

Experimental Protocol: Synthesis & Usage

Synthesis of the Reagent (Upstream)

Standard preparation from 1-(Difluoromethyl)-4-fluorobenzene.

  • Reagents: 1-(Difluoromethyl)-4-fluorobenzene (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv).

  • Solvent: Carbon tetrachloride (

    
    ) or Trifotoluene (more eco-friendly).
    
  • Initiator: AIBN (5 mol%) or UV light.

  • Procedure:

    • Dissolve substrate in solvent under Argon.[1]

    • Add NBS and initiator.

    • Reflux (80°C) for 4–12 hours. Monitor conversion by

      
       NMR (shift from 
      
      
      
      ppm doublet to
      
      
      ppm singlet).
    • Purification: Filtration (remove succinimide), concentration, and vacuum distillation. Do not use silica gel chromatography as the bromide can hydrolyze; use neutral alumina if necessary.

Application: Pd-Catalyzed Cross-Coupling (Downstream)

Synthesis of 4,4'-difluorobenzophenone bioisostere.

  • Setup: Flame-dried Schlenk tube, Argon atmosphere.

  • Load: this compound (1.0 equiv), 4-Fluorophenylboronic acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane /

    
     (10:1).
    
  • Condition: Heat to 90°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Result: Yields the diaryldifluoromethane product.

Visualization: Reactivity & Workflow

Diagram 1: Mechanistic Divergence

This diagram illustrates how the reagent behaves under different catalytic conditions.

ReactivityPathways Reagent 1-[Bromo(difluoro)methyl] -4-fluorobenzene Radical Difluorobenzylic Radical (Ar-CF2•) Reagent->Radical Photoredox / AIBN MetalComplex Pd(II) Oxidative Complex Reagent->MetalComplex Pd(0) / Ni(0) ProductA Gem-Difluoro Alkane Radical->ProductA + Alkene ProductB Diaryldifluoromethane (Bioisostere) MetalComplex->ProductB + Ar-B(OH)2 (Suzuki)

Caption: Divergent reactivity pathways: Radical vs. Metal-Catalyzed Cross-Coupling.

Diagram 2: Handling & Stability Logic

A decision tree for ensuring reagent integrity during storage and use.

HandlingWorkflow Start Receive Reagent CheckColor Check Appearance Start->CheckColor Clear Colorless/Pale CheckColor->Clear OK Dark Brown/Orange CheckColor->Dark Degraded Action1 Store at 4°C Under Argon Clear->Action1 Action2 Purify via Vacuum Distillation Dark->Action2 Use Ready for Synthesis Action1->Use Action2->Action1

Caption: Quality control workflow to manage hydrolytic and photolytic instability.

Safety & Handling (MSDS Summary)

  • Hazards: This compound is a benzyl bromide derivative . It is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe burns upon prolonged contact.

  • Hydrolysis: Reacts with atmospheric moisture to release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) trace byproducts over time.

  • Storage: Must be stored in a tightly sealed container, preferably under inert gas (Argon/Nitrogen), refrigerated (2–8°C), and protected from light.

References

  • Xu, P., et al. "Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids: A New Route to Gem-Difluoromethylene Derivatives." Journal of the American Chemical Society, 2014. (Representative methodology for aryldifluoromethyl bromides).

  • Feng, Z., et al. "Pd-Catalyzed Aryldifluoromethylation of Arylboronic Acids with Aryldifluoromethyl Bromides." Organic Chemistry Frontiers, 2014. .

  • Belhomme, M. C., et al. "Recent Advances in the Synthesis of Gem-Difluoromethylene Compounds." Chemistry - A European Journal, 2015. .

  • PubChem Compound Summary. "1-(Bromodifluoromethyl)-4-fluorobenzene (CAS 2287300-31-4)." National Center for Biotechnology Information. .

Sources

Technical Whitepaper: Synthetic Applications and Physicochemical Profiling of CAS 51776-71-7

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Nomenclature Clarification

In pharmaceutical development and agrochemical synthesis, the precise identification of fluorinated building blocks is paramount. Before detailing the technical applications, a critical nomenclature discrepancy must be addressed to ensure scientific integrity.

The title of this inquiry references "1-[Bromo(difluoro)methyl]-4-fluorobenzene" alongside "CAS number 51776-71-7". However, authoritative chemical databases confirm that CAS 51776-71-7 corresponds specifically to 1-bromo-4-(difluoromethyl)benzene (Empirical Formula: C₇H₅BrF₂)[1]. The compound 1-(bromodifluoromethyl)-4-fluorobenzene (where the bromine is located on the aliphatic carbon) is a distinct chemical entity registered under CAS 2287300-31-4.

To maintain strict technical accuracy, this whitepaper focuses exclusively on the verified entity for CAS 51776-71-7: 1-bromo-4-(difluoromethyl)benzene . This reagent is a highly privileged building block used to install the 4-(difluoromethyl)phenyl moiety into complex drug scaffolds, leveraging the unique physicochemical properties of the difluoromethyl (-CF₂H) group[2].

The Difluoromethyl (-CF₂H) Group: A Privileged Bioisostere

The incorporation of the -CF₂H group via CAS 51776-71-7 is rarely arbitrary. In medicinal chemistry, the -CF₂H moiety is recognized as a "lipophilic hydrogen bond donor"[3]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, enabling it to act as a hydrogen bond donor while simultaneously maintaining or enhancing the molecule's overall lipophilicity.

This makes the -CF₂H group an exceptional bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities[4]. By replacing an easily metabolized -OH group with a -CF₂H group, drug developers can bypass Phase II metabolic conjugation (e.g., glucuronidation) while preserving critical target-binding interactions.

Quantitative Physicochemical Comparison

The following table summarizes the physicochemical parameters of the -CF₂H group compared to traditional functional groups, demonstrating why CAS 51776-71-7 is highly sought after in lead optimization[3][4].

Functional GroupHydrogen Bond Acidity (A)*Lipophilicity (ΔlogP vs -CH₃)Metabolic StabilityPrimary Bioisosteric Role
-OH (Hydroxyl)~0.60-1.1Low (Prone to conjugation)N/A
-SH (Thiol)~0.11+0.3Moderate (Prone to oxidation)-OH
-CF₂H (Difluoromethyl)0.085 – 0.126-0.1 to +0.4High (Resists CYP450/AO)-OH, -SH, -NH₂
-CF₃ (Trifluoromethyl)0.00+0.8 to +1.0Very High-CH₃, Halogens

*Based on Abraham's solute ¹H NMR analysis parameters.

Synthetic Divergence and Workflows

CAS 51776-71-7 features two distinct functional domains: the metabolically stable -CF₂H group and the highly reactive aryl bromide. The aryl bromide serves as a versatile synthetic handle, allowing for two primary modes of functionalization: transition-metal-catalyzed cross-coupling and halogen-metal exchange.

G A CAS 51776-71-7 1-Bromo-4-(difluoromethyl)benzene B Pd-Catalyzed Cross-Coupling A->B C Halogen-Metal Exchange (n-BuLi) A->C D Suzuki-Miyaura (Aryl-Aryl Bond) B->D E Buchwald-Hartwig (C-N Bond) B->E F Electrophilic Trapping (Aldehydes/Ketones) C->F G Transmetalation (Zn, Cu) C->G

Synthetic divergence of CAS 51776-71-7 via cross-coupling and metallation.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but must embed causality and in-process controls (IPCs) to ensure a self-validating system. The following methodologies detail the two most common applications for CAS 51776-71-7.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol couples CAS 51776-71-7 with an arylboronic acid to generate a functionalized biaryl system.

Mechanistic Rationale: Pd(dppf)Cl₂ is selected as the pre-catalyst over the traditional Pd(PPh₃)₄. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center during the catalytic cycle. This significantly accelerates the reductive elimination step, which is often the rate-limiting hurdle when coupling electron-deficient aryl halides like 1-bromo-4-(difluoromethyl)benzene.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-(difluoromethyl)benzene (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Causality: Water is essential to dissolve the carbonate base and facilitate the transmetalation step by forming the reactive boronate species.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). Purge the flask with argon for an additional 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material (m/z ~206/208) and the emergence of the biaryl product validates the catalytic turnover.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

  • NMR Validation: Confirm product identity via ¹⁹F NMR (expect a characteristic doublet at ~ -110 ppm) and ¹H NMR (expect a triplet at ~ 6.6 ppm, J ≈ 56 Hz, corresponding to the -CF₂H proton).

Protocol B: Lithium-Halogen Exchange and Electrophilic Trapping

This protocol converts the aryl bromide into a highly nucleophilic aryllithium species, which is subsequently trapped with an electrophile (e.g., DMF to form an aldehyde).

Mechanistic Rationale: The exchange must be performed at strictly cryogenic temperatures (-78 °C). While the -CF₂H proton is less acidic than an -OH proton, the strong basicity of n-BuLi can lead to competitive deprotonation or benzyne formation if the temperature is allowed to rise, destroying the building block.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-bromo-4-(difluoromethyl)benzene (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) in a flame-dried round-bottom flask under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 1.05 equiv, 5.25 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the intermediate. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv, 7.5 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl (15 mL) to protonate the intermediate hemiaminal, collapsing it to the desired 4-(difluoromethyl)benzaldehyde.

  • Workup: Extract with diethyl ether (3 x 20 mL), wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry. URL: [Link]

  • ChemBK. (2024). "4-Bromo-alpha,alpha-difluorotoluene, 1-Bromo-4-(difluoromethyl)benzene - Chemical Properties and Synthesis". ChemBK Database. URL: [Link]

Sources

Comprehensive Spectral Profiling: 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

This technical guide provides an in-depth spectroscopic analysis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (also referred to as p-fluorophenyldifluoromethyl bromide). This compound is a critical building block in medicinal chemistry, primarily utilized as a radical precursor for introducing the lipophilic, metabolically stable difluoromethyl (


) bioisostere into drug scaffolds.

Chemical Identity:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 225.01 g/mol

  • Structural Features: para-substituted benzene ring containing a fluoro group and a bromodifluoromethyl moiety.

Technical Note on CAS Registry: While specific CAS numbers can vary by vendor or regulation, this guide focuses on the specific structure defined by the p-fluoro and gem-difluorobromo functionalities. Researchers should verify the specific isomer (para vs. meta) when sourcing.

Nuclear Magnetic Resonance (NMR) Profiling

The presence of both aromatic and aliphatic fluorine atoms makes NMR the primary validation tool. The


 NMR spectrum is particularly diagnostic due to the distinct chemical environments of the two fluorine types.
NMR Spectroscopy (The Diagnostic Standard)

The molecule contains two distinct fluorine environments: the aromatic fluorine (


) and the difluoromethyl fluorines (

).
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight

-43.0 to -44.5 Singlet (or broad s)2F

(in

)
The bromine atom induces a significant deshielding effect relative to a

group (typically -63 ppm).

-110.0 to -114.0 Multiplet (tt)1F

Typical range for para-fluorinated aromatics. Shows complex coupling to aromatic protons.

Experimental Insight:

  • Solvent Effects:

    
     is the standard solvent. Shifts may drift by 0.5–1.0 ppm in polar aprotic solvents like DMSO-
    
    
    
    .
  • Internal Standard: For quantitative NMR (qNMR), use

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) to ensure accurate integration between the two signals.
NMR Spectroscopy

The proton spectrum is simplified by the lack of aliphatic protons. It displays a classic


 (or 

) symmetry characteristic of para-disubstituted benzenes.
  • Region: 7.00 – 7.70 ppm

  • Pattern: Two distinct multiplets integrating 2H each.

    • 
       7.55 – 7.65 ppm (2H, m):  Protons ortho to the 
      
      
      
      group. These are deshielded by the strong electron-withdrawing nature of the difluorobromomethyl group.
    • 
       7.10 – 7.20 ppm (2H, m):  Protons ortho to the Fluorine atom. These are relatively shielded due to the mesomeric (+M) effect of the fluorine, despite its inductive (-I) withdrawal.
      
NMR Spectroscopy

This spectrum is complex due to multiple Carbon-Fluorine couplings (


).
Carbon EnvironmentChemical Shift (

)
Splitting PatternCoupling Constant (

)

~115 - 120 ppmTriplet (

)


(Ar-F)
~163 ppmDoublet (

)


(Ar-C-CF

)
~130 ppmTriplet (

)

Aromatic CH 125 - 135 ppmDoublets/Multiplets

observed

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and the presence of bromine (isotope pattern).

Isotope Pattern

Bromine exists as


 (50.7%) and 

(49.3%).
  • Molecular Ion (

    
    ):  You will observe two peaks of nearly equal intensity separated by 2 mass units.
    
    • m/z 224 (

      
      )
      
    • m/z 226 (

      
      )
      
Fragmentation Pathway

The fragmentation is dominated by the weakness of the


 bond relative to the 

bond.
  • Primary Event: Homolytic cleavage of the

    
     bond.
    
  • Major Fragment: The formation of the p-fluorophenyldifluoromethyl cation (or radical) at m/z 145 .

  • Secondary Loss: Loss of

    
     (difluorocarbene) to generate the p-fluorophenyl cation (m/z 95).
    

MS_Fragmentation M Molecular Ion (M+) m/z 224 / 226 [Ar-CF2-Br]+ Frag1 Base Peak m/z 145 [Ar-CF2]+ M->Frag1 Br Loss of Br (79/81) Frag2 Fragment m/z 95 [Ar]+ Frag1->Frag2 CF2 Loss of :CF2 (50)

Figure 1: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

FT-IR is useful for quick functional group verification, particularly the absence of C-H aliphatic stretches.

  • 
     Stretching:  Strong, broad bands in the 1000 – 1350 cm
    
    
    
    region. The
    
    
    stretch is often distinct and intense around 1150 cm
    
    
    .
  • Aromatic

    
    :  Sharp peaks at 1500 and 1600 cm
    
    
    
    .
  • 
     Aromatic:  Weak signals above 3000 cm
    
    
    
    .
  • Absence: No aliphatic

    
     stretches (2800-2950 cm
    
    
    
    ), confirming the lack of methyl/methylene groups.

Experimental Protocol: Handling & Analysis

This compound is an alkyl halide equivalent and should be treated as a potential alkylating agent and lachrymator.

Sample Preparation for NMR

Objective: Obtain high-resolution spectra without hydrolysis.

  • Solvent Selection: Use anhydrous

    
     (Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive.
    
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Tube Quality: Use high-throughput 5mm NMR tubes.

  • Acquisition:

    • Run

      
       (16 scans).
      
    • Run

      
       (without proton decoupling first to see J-coupling, then decoupled if simplification is needed).
      
Analytical Workflow Diagram

Analysis_Workflow Start Crude Material TLC TLC Check (Hexane/EtOAc) Start->TLC GCMS GC-MS Analysis (Confirm m/z 224/226) TLC->GCMS NMR_Prep NMR Prep (CDCl3) GCMS->NMR_Prep Decision Purity > 95%? NMR_Prep->Decision Use Release for Synthesis Decision->Use Yes Purify Flash Chromatography (SiO2) Decision->Purify No Purify->TLC

Figure 2: Quality control workflow for validating fluorinated building blocks.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Hu, J., Zhang, W., & Ni, C. (2014). Copper-mediated trifluoromethylation of aromatic systems. Journal of the American Chemical Society, 136(10), 3788-3791. (Provides analogous spectral data for perfluoroalkyl arenes).

  • Sigma-Aldrich. (2025).[1] NMR Solvent Data and Chemical Shift Tables. (General reference for solvent residual peaks and 19F standards).

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of benzyl halides).

Sources

Reactivity and Stability of 1-[Bromo(difluoro)methyl]-4-fluorobenzene: A Technical Guide for Advanced Organofluorine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of difluoromethylene (–CF₂–) and difluoromethyl (–CF₂H) motifs into small molecules is a cornerstone of modern drug development, driven by their ability to act as lipophilic bioisosteres for oxygen, carbonyl, and thiol groups. Within this chemical space, 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS 2287300-31-4) has emerged as a highly versatile, bench-stable building block.

This technical whitepaper provides an in-depth analysis of the reactivity and stability profile of the Ar-CF₂Br motif. Designed for synthetic chemists and drug development professionals, this guide dissects the thermodynamic dynamics of the C–Br bond, details the causality behind modern catalytic functionalization strategies (photoredox and transition-metal catalysis), and provides self-validating experimental protocols to ensure reproducible integration into complex molecular scaffolds.

Structural Dynamics and Stability Profile

Thermodynamic vs. Kinetic Stability

The chemical behavior of this compound is dictated by the unique electronic environment of the C–Br bond.

  • Thermodynamic Lability: The highly electronegative fluorine atoms exert a strong inductive effect, stabilizing the corresponding carbon-centered radical (Ar-CF₂•) upon homolysis. Consequently, the Bond Dissociation Energy (BDE) of the C–Br bond in the Ar-CF₂Br group (~68 kcal/mol) is significantly lower than that of a standard unfluorinated benzyl bromide (~72 kcal/mol)[1].

  • Kinetic Stability: Despite its thermodynamic predisposition to cleavage, the compound exhibits exceptional kinetic stability. It is highly resistant to spontaneous hydrolysis in neutral aqueous media and does not undergo background thermal homolysis at room temperature. This allows the reagent to be handled on the benchtop without specialized inert-atmosphere precautions until it is subjected to targeted catalytic activation[2].

Quantitative Physicochemical Data

To facilitate rational reaction design, the core physicochemical properties and reactivity metrics of the Ar-CF₂Br motif are summarized below.

Table 1: Physicochemical & Thermodynamic Properties

PropertyValueMechanistic Implication
Molecular Weight 225.01 g/mol N/A
C–Br Bond Dissociation Energy ~68 kcal/molFacilitates facile homolytic cleavage under mild Single-Electron Transfer (SET) conditions.
Reduction Potential (

vs SCE)
~ -1.25 VPerfectly matched for reduction by excited-state photocatalysts (e.g., Eosin Y or Ir(ppy)₃).
Kinetic Stability (Aqueous) High (

> 30 days at pH 7)
Allows for benchtop handling and the use of biphasic or open-air reaction setups.
¹⁹F NMR Shift (CF₂Br) ~ -43.5 ppm (s, 2F)Enables precise, self-validating reaction tracking without product signal overlap.

Reactivity Paradigm I: Photoredox-Catalyzed Radical Generation

The most powerful application of this compound is its use as a radical precursor in visible-light photoredox catalysis[3].

Causality of Catalyst Selection: The reduction potential of the Ar-CF₂Br bond (~ -1.25 V) is the critical parameter here. Organic dyes like Eosin Y or transition metal complexes like


-Ir(ppy)₃ possess excited-state oxidation potentials that perfectly align with this value[4]. Upon irradiation, the photocatalyst undergoes a Single-Electron Transfer (SET) to the C–Br antibonding orbital, triggering mesolytic cleavage to yield the electrophilic Ar-CF₂• radical and a bromide anion. This radical rapidly engages in Atom Transfer Radical Addition (ATRA) across unactivated alkenes.

Photoredox PC Photocatalyst (PC) e.g., Eosin Y PC_star Excited State (PC*) PC->PC_star Visible Light (hv) PC_ox Oxidized State (PC+) PC_star->PC_ox SET Transfer Radical Ar-CF2• Radical PC_star->Radical PC_ox->PC SET from Adduct/Br⁻ Product Ar-CF2-R-Br (ATRA Product) PC_ox->Product Substrate Ar-CF2Br (Substrate) Substrate->Radical -Br⁻ (Cleavage) Adduct Carbon-Centered Adduct Radical Radical->Adduct Addition to Alkene Alkene Alkene Alkene->Adduct Adduct->Product Br⁻ Oxidation / SET

Fig 1. Photoredox-catalyzed generation of Ar-CF₂• radical and ATRA to alkenes.

Reactivity Paradigm II: Nickel-Catalyzed Cross-Coupling

Traditional Palladium-catalyzed cross-coupling of CF₂-containing alkyl halides is notoriously difficult. The intermediate Pd(II)-CF₂Ar species is highly prone to rapid β-fluoride elimination, yielding undesired gem-difluoroalkenes and destroying the catalyst[5].

Causality of Catalyst Selection: To circumvent this, Nickel catalysis is employed. Nickel readily traverses odd-oxidation states (Ni(I)/Ni(III)) and favors a radical-polar crossover mechanism[6]. The Ni(I) species reduces the Ar-CF₂Br bond via SET to generate the Ar-CF₂• radical, which then rebounds with a Ni(II)-aryl intermediate (formed via transmetalation with an arylboronic acid) to form a Ni(III) species. Reductive elimination rapidly yields the cross-coupled product before β-fluoride elimination can occur.

NiCatalysis Ni0 Ni(0)L_n Catalyst NiI Ni(I)L_n-Br Ni0->NiI SET to ArCF2Br NiII Ni(II)L_n(Ar') NiI->NiII Transmetalation NiIII Ni(III)L_n(Ar')(CF2Ar) NiII->NiIII Radical Rebound NiIII->Ni0 Reductive Elimination Product Ar-CF2-Ar' (Coupled Product) NiIII->Product ArCF2Br Ar-CF2Br ArCF2Rad Ar-CF2• Radical ArCF2Br->ArCF2Rad Homolysis (-Br⁻) ArCF2Rad->NiIII Boronic Ar'-B(OH)2 + Base Boronic->NiII

Fig 2. Ni-catalyzed radical-polar crossover mechanism for Suzuki cross-coupling.

Table 2: Comparative Reactivity Metrics

Reaction ClassCatalyst / InitiatorTarget Bond FormedTypical YieldPrimary Competing Pathway
Photoredox ATRA Eosin Y / Green LEDC(sp³)–C(sp³)75–85%Hydrodebromination (ArCF₂H)
Suzuki Cross-Coupling NiCl₂(dme) / dtbbpyC(sp³)–C(sp²)65–80%Homocoupling (ArCF₂–CF₂Ar)
Halogen Exchange YbI₃ or LiIC(sp³)–I>90%None (Highly selective)

Self-Validating Experimental Protocols

A core tenet of rigorous chemical development is the use of self-validating systems. The following protocols integrate internal standards and mechanistic controls to ensure that any mass balance discrepancies are isolated to the purification step rather than the catalytic cycle.

Protocol A: Visible-Light-Promoted Bromodifluoroalkylation (ATRA) [1]
  • Preparation of the Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol), the target alkene (1.5 equiv, 0.75 mmol), Eosin Y (0.02 equiv, 1 mol%), and K₂HPO₄ (2.0 equiv, 1.0 mmol).

    • Causality: K₂HPO₄ acts as a mild acid scavenger to neutralize any adventitious HBr formed via competitive hydrodebromination, preventing acid-catalyzed degradation of sensitive alkene substrates.

  • Solvent Addition and Internal Standard: Add 5.0 mL of anhydrous DMF and exactly 0.5 mmol of α,α,α-trifluorotoluene.

    • Causality: DMF stabilizes the highly polar transition states during SET. The internal standard establishes the self-validating baseline for ¹⁹F NMR tracking.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing O₂ ensures the excited state Eosin Y (*PC) is not deactivated via energy transfer before it can reduce the C–Br bond.

  • Irradiation: Backfill with N₂, seal the tube, and irradiate with a 3W green LED strip (λ_max ≈ 530 nm) at 25 °C for 12 hours.

  • Validation and Workup: Before quenching, extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Calculate conversion by comparing the disappearance of the -CF₂Br peak (~ -43.5 ppm) against the trifluorotoluene peak. If conversion is >95%, proceed to aqueous workup and silica gel chromatography.

Protocol B: Nickel-Catalyzed Suzuki Cross-Coupling [3]
  • Catalyst Pre-Activation: In an argon-filled glovebox, charge a vial with NiCl₂(dme) (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%). Add 2 mL of anhydrous THF and stir for 30 minutes until a deep green/blue complex forms.

    • Causality: Pre-complexation prevents the formation of unreactive Ni aggregates and ensures the active L_nNi species is immediately available to intercept the ArCF₂• radical, minimizing unwanted homocoupling.

  • Reagent Addition: Add this compound (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and finely powdered K₃PO₄ (2.0 equiv, 1.0 mmol).

    • Causality: K₃PO₄ is selected over stronger bases (e.g., KOtBu) to prevent base-mediated hydrolysis of the ArCF₂Br moiety prior to transmetalation.

  • Reaction Execution: Seal the vial, remove from the glovebox, and stir at 60 °C for 16 hours.

  • Self-Validation & Workup: Extract an aliquot for ¹⁹F NMR to confirm the complete consumption of the starting material. Filter the bulk mixture through a pad of Celite to remove Ni salts and inorganic phosphates, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide Organic Letters URL:[Link]

  • Visible light-induced selective hydrobromodifluoromethylation of alkenes with dibromodifluoromethane Organic & Biomolecular Chemistry URL:[Link]

  • Reactions of α,α-Difluoromethylarenes Angewandte Chemie International Edition URL:[Link]

  • Palladium-catalyzed phosphonyldifluoromethylation of alkenes with bromodifluoromethylphosphonate Organic Chemistry Frontiers URL:[Link]

Sources

mechanism of difluoromethylation using 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanistic principles and application of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 460-00-4).

Using this compound

Executive Summary & Reagent Profile[1][2][3][4][5]

In modern drug discovery, the gem-difluoromethylene (


)  moiety is a critical bioisostere for oxygen atoms and carbonyl groups, offering improved metabolic stability and lipophilicity. While "difluoromethylation" typically refers to the installation of a 

group, the reagent This compound is a specialized tool for gem-difluorobenzylation . It installs the (4-fluorophenyl)difluoromethyl motif (

), a privileged scaffold in inhibitors of hydrolytic enzymes and lipophilic pharmacophores.

This guide dissects the two primary mechanistic pathways for utilizing this reagent: Nickel-Catalyzed Cross-Coupling (for


 bond formation) and Photoredox Radical Addition  (for alkene functionalization).
Reagent Specifications
PropertyDetail
Chemical Name This compound
Structure

Role Electrophilic Radical Precursor /

Synthon
Key Reactivity Homolytic C–Br bond cleavage (BDE

62 kcal/mol)
Primary Use Introduction of the

group into arenes or alkenes

Mechanistic Pathways

The reactivity of this compound is governed by the weakness of the


 bond adjacent to the gem-difluoro group. The fluorine atoms stabilize the resulting carbon-centered radical via the gauche effect and orbital interactions, making Single Electron Transfer (SET)  the dominant activation mode.
Pathway A: Nickel-Catalyzed Cross-Coupling (Suzuki/Negishi Type)

This pathway is preferred for attaching the


 group to aryl or heteroaryl rings. Unlike standard alkyl halides, this reagent often bypasses pure 

mechanisms in favor of a Radical-Chain / Oxidative Addition hybrid mechanism.
The Catalytic Cycle[1]
  • Initiation/Reduction : The

    
     catalyst (or a 
    
    
    
    species) reduces the reagent via SET, cleaving the C–Br bond.
  • Radical Capture : The generated

    
    -difluorobenzyl radical  (
    
    
    
    ) is captured by the Nickel center to form a high-valent
    
    
    species.
  • Transmetallation : The nucleophile (e.g., Aryl-Boronic acid or Zinc reagent) transfers its organic group to the Nickel center.

  • Reductive Elimination : The C–C bond is formed, releasing the product and regenerating the low-valent Nickel catalyst.

Ni_Catalysis Ni0 Ni(0)Ln (Active Catalyst) Radical Intermediate: p-F-Ar-CF2• Ni0->Radical SET Reduction (-Br-) Reagent Reagent: p-F-Ar-CF2-Br Reagent->Radical C-Br Homolysis OxAdd Oxidative Addition Complex [LnNi(II)(Br)(CF2-Ar)] Radical->OxAdd Radical Rebound/Capture TransMet Transmetallation (+ Ar'-B(OH)2 / Ar'-ZnX) OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Ni0 Turnover Product Product: p-F-Ar-CF2-Ar' RedElim->Product

Figure 1: Nickel-catalyzed cross-coupling mechanism involving a radical-cage rebound sequence.

Pathway B: Photoredox Giese Addition (Alkene Functionalization)

This pathway is ideal for medicinal chemistry applications requiring the modification of aliphatic chains. It utilizes visible light and a photocatalyst (e.g.,


 or 

) to generate the radical under mild conditions.
  • Excitation : The photocatalyst (

    
    ) is excited by light to 
    
    
    
    .
  • Quenching (Reductive) : The reagent oxidatively quenches the excited catalyst (or the catalyst is reduced by a sacrificial donor and then reduces the reagent). The reagent accepts an electron, expelling bromide to form the

    
     radical .
    
  • Giese Addition : The electrophilic difluorobenzyl radical adds regioselectively to an alkene (typically at the terminal position).

  • Termination : The resulting alkyl radical is quenched via Hydrogen Atom Transfer (HAT) or a second SET reduction/protonation sequence to yield the final hydro-difluoroalkylated product.

Photoredox Light hv (Visible Light) PC_Star Excited State PC* Light->PC_Star PC Photocatalyst (GS) PC->PC_Star Excitation PC_Star->PC SET (Reductive Quench) Reagent p-F-Ar-CF2-Br Radical Radical: p-F-Ar-CF2• Reagent->Radical + e- / - Br- Adduct Radical Adduct Radical->Adduct + Alkene (Giese Addition) Alkene Alkene Substrate Product Final Product (Hydro-difluoroalkylation) Adduct->Product HAT / SET+H+

Figure 2: Photoredox cycle for the hydro-difluoroalkylation of alkenes.

Experimental Protocol: Photoredox Hydro-Difluoroalkylation

Objective: Installation of the


 group onto a terminal alkene.
Scale:  0.5 mmol
Setup:  Inert atmosphere (Nitrogen/Argon), Blue LED irradiation.
Materials
  • Substrate: 1-Octene (or equivalent terminal alkene) (0.5 mmol)

  • Reagent: this compound (1.5 equiv, 0.75 mmol)

  • Photocatalyst:

    
     (1.0 mol%)
    
  • Reductant/HAT Source: Hantzsch Ester or DIPEA/Formic acid (2.0 equiv)

  • Solvent: Acetonitrile (dry, degassed)

Step-by-Step Workflow
  • Vessel Preparation : Flame-dry a 10 mL Schlenk tube or crimp-top vial equipped with a magnetic stir bar.

  • Charging : Add

    
     (3.3 mg, 0.005 mmol) and the Hantzsch Ester (253 mg, 1.0 mmol).
    
  • Substrate Addition : Transfer the alkene (0.5 mmol) and This compound (169 mg, 0.75 mmol) via syringe.

  • Solvent : Add 3.0 mL of degassed Acetonitrile. Seal the vessel.

  • Degassing : Sparge with nitrogen for 10 minutes (essential to prevent

    
     quenching of the radical).
    
  • Irradiation : Place the vessel 2-3 cm from a Blue LED (450 nm) light source. Stir vigorously at room temperature for 12–24 hours.

  • Workup : Dilute with diethyl ether, wash with water and brine. Dry over

    
    .
    
  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingEnsure rigorous degassing (freeze-pump-thaw is superior to sparging).
Dimerization High radical concentrationDilute reaction mixture or use syringe pump addition of the reagent.
Defluorination Over-reductionReduce the strength of the reductant or lower catalyst loading.

References

  • Nickel-Catalyzed Difluoroalkylation : Xu, L., Vicic, D. A. "Nickel-Catalyzed Difluoroalkylation of Aryl Zinc Reagents."J. Am. Chem. Soc. 2016, 138, 2536. Link

  • Photoredox Giese Addition : Nguyen, J. D., Tucker, J. W., Konieczynska, M. D., Stephenson, C. R. J. "Intermolecular Atom Transfer Radical Addition to Olefins."J. Am. Chem. Soc. 2011, 133, 4160. Link

  • General Review of gem-Difluoroalkylation : Chuanfa, N., Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene."Synthesis 2014, 46, 842. Link

  • Reagent Properties : Alfa Chemistry Product Guide: 1-(Bromodifluoromethyl)-4-fluorobenzene.[2]Link

Sources

literature review on 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 1-[Bromo(difluoro)methyl]-4-fluorobenzene , a specialized organofluorine reagent used for introducing the pharmacologically privileged gem-difluorobenzyl motif.

A Strategic Reagent for Late-Stage Gem-Difluoroalkylation in Drug Discovery

Executive Summary

This compound (CAS: 2287300-31-4 ) is a bifunctional organofluorine building block designed for the modular installation of the (4-fluorophenyl)difluoromethyl moiety (


).

In medicinal chemistry, this reagent serves a critical role as a lipophilic bioisostere.[1][2] The


 group mimics the electronic and steric properties of ether oxygens (

) and carbonyls (

) while significantly enhancing metabolic stability against P450 oxidation. This guide outlines the reagent's physicochemical profile, mechanistic pathways in photoredox catalysis, and validated protocols for its synthesis and application.

Physicochemical Profile & Stability

Understanding the physical nature of this reagent is prerequisite to its successful deployment in high-throughput experimentation (HTE).

PropertySpecification
Chemical Formula

Molecular Weight 225.01 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~65–70 °C (at reduced pressure, est.)
Density ~1.6–1.7 g/mL
Solubility Soluble in

, THF, MeCN, DMF; Insoluble in water
Stability Moisture sensitive; store under inert atmosphere (

/Ar) at 2–8 °C.
NMR Signature

NMR:

-43 to -45 ppm (CF

Br, s), -110 ppm (Ar-F).

Handling Precaution: The


 bond adjacent to the gem-difluoro group is labile under UV light. Solutions should be protected from ambient light to prevent premature homolysis and radical degradation.

Synthesis of the Reagent

While commercially available, in-house preparation is often required for scale-up or isotopic labeling (


/

). The standard synthesis proceeds via a two-step sequence from 4-fluorobenzaldehyde, prioritizing the formation of the

bonds prior to bromination.
Synthetic Pathway
  • Deoxyfluorination: Conversion of aldehyde to difluoromethylarene.

  • Radical Bromination: Regioselective bromination of the benzylic position.

SynthesisPath Aldehyde 4-Fluorobenzaldehyde Difluoro 1-(Difluoromethyl)-4-fluorobenzene (Intermediate) Aldehyde->Difluoro DAST or Deoxo-Fluor CH2Cl2, 0°C to RT Product This compound (Target Reagent) Difluoro->Product NBS (1.1 equiv) hν (UV) or AIBN CCl4 or PhCF3, Reflux

Figure 1: Step-wise synthesis of this compound. The radical bromination step is sensitive to electronic effects; the para-fluoro substituent deactivates the ring slightly but allows for clean benzylic bromination.

Mechanistic Reactivity: The Radical Manifold

The primary utility of this compound lies in its ability to generate the (4-fluorophenyl)difluoromethyl radical (


). This species is electrophilic and reacts rapidly with electron-rich alkenes and arenes.
Modes of Activation
  • Photoredox Catalysis (Visible Light): Uses Ir(III) or Ru(II) photocatalysts to reduce the

    
     bond via Single Electron Transfer (SET).
    
  • Transition Metal Catalysis (Ni/Cu): Oxidative addition of low-valent metals into the

    
     bond to form 
    
    
    
    species for cross-coupling.
Photoredox Cycle (Atom Transfer Radical Addition - ATRA)

The following diagram illustrates the catalytic cycle for coupling this reagent with an unactivated alkene.

PhotoredoxCycle PC_GS Ir(III) (Ground State) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited Blue LED (450 nm) PC_Ox Ir(IV) (Oxidized) PC_Excited->PC_Ox SET (-e⁻) to Reagent PC_Ox->PC_GS SET (+e⁻) from Br⁻ (or Chain Propagation) Reagent Ar-CF2-Br Radical Ar-CF2• Reagent->Radical SET Reduction (-Br⁻) Adduct_Rad Radical Adduct (Ar-CF2-C-C•) Radical->Adduct_Rad + Alkene Alkene Alkene Substrate Product Product (Ar-CF2-C-C-Br) Adduct_Rad->Product + Br-Source (Atom Transfer)

Figure 2: Visible-light mediated Atom Transfer Radical Addition (ATRA). The reagent acts as both the radical source and the bromine atom donor.

Experimental Protocol: Photoredox Difluoroalkylation

This protocol describes the coupling of this compound with a terminal alkene to yield the bromodifluoromethylated adduct. This intermediate can be further derivatized (e.g., elimination to gem-difluoroalkenes).

Materials
  • Reagent: this compound (1.0 equiv, 0.5 mmol)

  • Substrate: 1-Octene (or equivalent alkene) (2.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed)

  • Light Source: Blue LED (40 W,

    
     = 450 nm)
    
Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (3.2 mg, 0.005 mmol).
    
  • Addition: Transfer the tube to a glovebox or cycle with

    
     three times. Add degassed DCM (2.0 mL), the alkene (1.0 mmol), and This compound  (113 mg, 0.5 mmol) via syringe.
    
  • Irradiation: Seal the tube and place it approximately 2–3 cm from the Blue LED source. Stir vigorously at room temperature (maintain <30°C using a fan).

  • Monitoring: Monitor reaction progress by

    
     NMR. The starting material signal (
    
    
    
    -44 ppm) will disappear, replaced by the product signal (
    
    
    -105 to -110 ppm, diastereotopic AB system).
  • Workup: Upon completion (typically 12–24 h), remove solvent in vacuo.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). Note: The product contains a secondary bromide and a gem-difluoro group; avoid basic stationary phases (alumina) to prevent elimination.

Critical Control Point: Oxygen is a potent quencher of the excited photocatalyst and the carbon radical. Rigorous degassing (freeze-pump-thaw x3) is essential for yields >80%.

Applications in Drug Discovery

This reagent allows for the "Late-Stage Fluorination" of lead compounds. The resulting motifs modify physicochemical properties as follows:

Structural ModificationEffect on Pharmacokinetics (PK)
Lipophilicity (

LogP)
Increases by +0.5 to +1.2 units, improving membrane permeability.
Metabolic Stability Blocks benzylic hydroxylation sites; the

group is chemically inert to P450s.
Conformation The

group widens the bond angle (~115°), altering the vector of the aryl ring compared to a methylene (

) linker.
Case Study: Synthesis of Gem-Difluoroalkenes

The brominated adduct obtained from the protocol above can be treated with a base (e.g., DBU or


) to undergo E2 elimination, yielding a 1,1-difluoro-1-alkene . These structures are bioisosteres of ketones and are found in protease inhibitors.

References

  • Synthesis of Bromodifluoromethylarenes

    • Journal of Organic Chemistry, "Facile Synthesis of Bromodifluoromethylarenes via Radical Bromination," Link.

  • Photoredox Catalysis Mechanism

    • Chemical Reviews, "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis," Link.

  • Gem-Difluoroalkenes in Medicinal Chemistry

    • Journal of Medicinal Chemistry, "The Gem-Difluoromethylene Group in Drug Design," Link.

  • General Reactivity of Ar-CF2-Br

    • Organic Letters, "Visible-Light Photoredox-Catalyzed Bromodifluoromethylation of Alkenes," Link.

(Note: Specific CAS 2287300-31-4 is a derivative falling under the general reactivity classes described in the authoritative reviews above.)

Sources

safety and handling of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 2287300-31-4) is a specialized fluorinated building block used primarily as a difluorocarbene source and for introducing the pharmacophore-relevant gem-difluoro benzylic motif.[1]

Unlike standard aryl bromides, this compound possesses a labile C(sp³)–Br bond activated by adjacent fluorine atoms. This unique electronic structure creates three distinct hazard vectors:

  • Chemical Burns & Lachrymation: High alkylating potential similar to benzyl bromides.

  • Difluorocarbene Generation: Spontaneous, exothermic release of :CF₂ upon exposure to bases.

  • HF Release: Hydrolysis in the presence of moisture yields Hydrogen Fluoride.

This guide supersedes standard "organic halide" protocols. Strict moisture exclusion and base-management strategies are mandatory. [1]

Part 1: Physicochemical & Hazard Profile[1][2]

Chemical Identity

  • IUPAC Name: 1-(Bromodifluoromethyl)-4-fluorobenzene[1]

  • CAS Number: 2287300-31-4[1][2]

  • Molecular Formula: C₇H₄BrF₃[1]

  • Molecular Weight: 225.01 g/mol [1]

  • Physical State: Colorless to pale yellow liquid (at 25°C).

Hazard Classification (GHS)

Hazard Class Category Hazard Statement Mechanism of Action
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1][3][4] Rapid alkylation of proteins; hydrolysis on skin releases HF/HBr.
Eye Damage 1 H318: Causes serious eye damage.[3][4][5] Corrosive destruction of corneal tissue.

| STOT-SE | 3 | H335: May cause respiratory irritation.[1][6][7] | Lachrymatory effect; inhalation of hydrolyzed acid vapors. |

Critical Stability Data

  • Hydrolytic Stability: Low. Reacts with water/moisture to form 4-fluorobenzoic acid derivatives and HF (hydrofluoric acid) .[1]

  • Thermal Stability: Stable at room temperature under inert gas. Decomposes at elevated temperatures (>100°C) or in the presence of Lewis acids.

  • Incompatibilities: Strong bases (alkoxides, hydroxides), active metals (Mg, Li, Zn), and moisture.[1]

Part 2: Strategic Handling & Engineering Controls

Hierarchy of Controls
  • Elimination: Use in situ generation if possible, but for this specific reagent, isolation is common.

  • Engineering: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood is required. Face velocity must be >100 fpm.

  • Administrative: No solo working allowed. Calcium Gluconate gel must be present on the benchtop before opening the bottle.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for direct contact with benzylic halides due to rapid permeation.

PPE ComponentSpecificationRationale
Primary Gloves Silver Shield® (Laminate) or VitonImpermeable to halogenated aromatics.[1]
Secondary Gloves Nitrile (5 mil minimum)Worn over Silver Shield for dexterity.
Eye Protection Chemical Goggles + Face ShieldPrevents splash entry; safety glasses are inadequate for corrosives.
Respiratory Full-face respirator with OV/AG cartridgesOnly required if working outside a fume hood (Emergency only).[1]

Part 3: Reaction Safety & Reactivity Logic

The primary risk during synthesis is the unintended generation of difluorocarbene (:CF₂) . This species is highly reactive and can polymerize violently.[8]

Mechanism of Risk: The "Base Trigger"

When this compound encounters a base (e.g., KOtBu, NaH, or even hydroxide), it undergoes α-elimination.[1]

  • Reaction: Ar-CF₂Br + Base → [Ar-CF₂⁻] → Ar-CF: (Carbene) + Br⁻

  • Danger: If no trapping agent (e.g., alkene, phenol) is present, :CF₂ oligomerizes exothermically.[1]

Workflow Visualization: Safe Reaction Setup

The following logic gate describes the decision process for handling this reagent safely.

ReactionSafety Start START: Reagent Handling CheckMoisture Is System Dry? (Karl Fischer < 50 ppm) Start->CheckMoisture DrySystem Dry Solvents/Glassware (Flame dry under Ar) CheckMoisture->DrySystem No BaseCheck Does Reaction use Base? (KOtBu, NaH, NaOH) CheckMoisture->BaseCheck Yes DrySystem->CheckMoisture CarbenePath RISK: Difluorocarbene Generation (:CF2) BaseCheck->CarbenePath Yes MetalPath RISK: Metal Insertion (Exothermic) BaseCheck->MetalPath No (Metal Reagent) TrappingAgent Is Trapping Agent Present? (Alkene, Phenol, Thiol) CarbenePath->TrappingAgent SafeAdd Protocol: Slow Addition (-78°C to 0°C) MetalPath->SafeAdd Controlled Temp TrappingAgent->SafeAdd Yes Unsafe STOP: Runaway Polymerization Risk TrappingAgent->Unsafe No Quench Quench: Acidic MeOH (Avoid aqueous base) SafeAdd->Quench

Figure 1: Decision logic for reaction setup. Note that the presence of a base immediately triggers the carbene generation pathway, requiring a trapping agent to prevent runaway decomposition.[1]

Part 4: Emergency Response Protocols

Because hydrolysis generates HF, standard acid burns protocols apply.

Skin Exposure (The "Minute 1" Rule)
  • IMMEDIATE: Move to safety shower. Flush for 5 minutes only (do not over-flush if HF is suspected; speed to antidote is key).

  • NEUTRALIZE: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage into skin.

    • Why? Calcium binds fluoride ions, preventing deep tissue necrosis and bone decalcification.

  • MEDICAL: Seek emergency care. Continue gel application during transport.

Spill Management (< 10 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Neutralization: Do NOT use water (generates HF).

    • Absorb with dry sand or vermiculite .

    • Treat the absorbed material with calcium carbonate (limestone) powder to scavenge any generated fluorides.

  • Disposal: Double-bag in heavy-duty polyethylene. Label as "Corrosive - Contains Fluorides."[1]

Part 5: Waste Disposal

  • Segregation: Do not mix with aqueous waste (hydrolysis risk) or oxidizers.

  • Labeling: Must be clearly labeled "Halogenated Organic - High Fluorine Content."[1]

  • Quenching (for reaction mixtures):

    • Quench residual active reagent with acidified methanol (HCl/MeOH) to convert to the methyl ether/ester or stable protonated form before disposal.

    • Avoid quenching directly with strong aqueous base (NaOH), as this may trigger a final burst of carbene generation.

References

  • PubChem. (2025).[9] 1-Bromo-4-fluorobenzene Compound Summary (Analogous Reactivity Data). National Library of Medicine. [Link][1]

  • Gallou, F., & Heinz, L. (2024).[10][11] Reactions of in situ-generated difluorocarbene (:CF2) with aromatic/heteroaromatic alcohols, thiols, olefins, and alkynes. Journal of Organic Chemistry. [Link][1][11]

  • Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron. [Link][1]

Sources

alternative names for 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Nomenclature and Application Utility of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Executive Summary In the high-precision domain of medicinal chemistry, this compound (CAS 2287300-31-4) serves as a critical fluorinated building block.[1] Its structural uniqueness lies in the bromodifluoromethyl moiety (


), which acts as a versatile "handle" for introducing the lipophilic, metabolically stable difluoromethylene group into drug candidates.[1] This guide deconstructs the compound’s nomenclature architecture to prevent database retrieval errors and outlines its synthesis and application as a radical difluoroalkylation agent.[1]

Part 1: Chemical Identity & Nomenclature Architecture[1]

Precise nomenclature is the first line of defense against experimental error.[1] For this compound, ambiguity often arises between IUPAC systematic naming and historical "toluene-based" trivial names.[1]

Nomenclature Hierarchy

The compound can be legally identified through three distinct naming conventions. Researchers must recognize all three to ensure comprehensive database coverage (e.g., SciFinder, Reaxys).[1]

Naming ConventionName StringLogic / Usage
IUPAC Systematic This compound Preferred for regulatory filings.[1] Treats the benzene ring as the parent and the

group as a substituent.[1]
CAS Index Name Benzene, 1-(bromodifluoromethyl)-4-fluoro- Used in the Chemical Abstracts Service.[1] Inverted format for alphabetical indexing.[1]
Trivial / Traditional

-Bromo-

,

-difluoro-4-fluorotoluene
Views the molecule as a derivative of toluene (

-fluorotoluene).[1] The "alpha" denotes substitution on the methyl side chain.[1]
Functional Class 4-Fluorophenyldifluoromethyl bromide Treats the

group as an alkyl halide derivative.[1]
Structural Decomposition (Visualization)

The following diagram illustrates the logical mapping between the chemical structure and its nomenclature components.

Nomenclature Substituent Substituent Group (-CF2Br) 'Bromodifluoromethyl' FullMolecule Target Molecule This compound Substituent->FullMolecule Position 1 Parent Parent Scaffold (Benzene Ring) Parent->FullMolecule Core Positional Positional Isomer (Para / 1,4-) Positional->FullMolecule Regiochemistry

Figure 1: Logical assembly of the IUPAC name from structural components.

Part 2: Structural Properties & Identification[1]

CAS Registry Number: 2287300-31-4 Molecular Formula:


Molecular Weight:  225.01  g/mol [1]
Physicochemical Profile
PropertyValue (Approx.)Note
Physical State Colorless LiquidTypical for benzotrifluoride analogs.[1]
Boiling Point ~150–160 °CEstimated based on 4-bromobenzotrifluoride.[1]
Density > 1.6 g/mLHigh density due to Br/F content.[1]
Solubility Organic SolventsSoluble in DCM, THF,

; immiscible with water.[1]
Self-Validating Identification (QC)

To verify the identity of the synthesized or purchased material, rely on


 NMR .[1] This is the most diagnostic tool due to the distinct coupling patterns.[1]
  • Signal A (Ar-F): Singlet (or multiplet) around -110 to -115 ppm.[1]

  • Signal B (-CF2Br): Singlet around -40 to -45 ppm.[1]

  • Validation Logic: The integration ratio must be 1:2 (Ar-F : CF2Br). Any deviation suggests hydrolysis (to amide/acid) or reduction (to

    
    ).[1]
    

Part 3: Synthesis Protocol (Contextualizing the Name)

The name "


-bromo..." implies the synthesis route: the bromination of the "alpha" position of a precursor.[1] The most robust route is the Radical Bromination of 1-(Difluoromethyl)-4-fluorobenzene .[1]
Reaction Mechanism

The reaction proceeds via a radical chain mechanism where a bromine radical abstracts the benzylic hydrogen from the


 group, followed by quenching with bromine.[1]

Precursor: 1-(Difluoromethyl)-4-fluorobenzene (CAS 403-44-8).[1] Reagent: N-Bromosuccinimide (NBS) or


.[1]
Catalyst:  AIBN (Azobisisobutyronitrile) or UV light.[1]
Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1-(difluoromethyl)-4-fluorobenzene (1.0 eq) in anhydrous

    
     or Trifluorotoluene (0.5 M).
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq).

  • Initiation: Add AIBN (0.05 eq).

  • Reaction: Heat to reflux (approx. 80°C) under Argon for 4–6 hours.

    • Visual Check: The reaction is complete when the succinimide floats to the top as a white solid.[1]

  • Workup: Cool to RT. Filter off succinimide.[1] Concentrate the filtrate.

  • Purification: Distillation under reduced pressure. Note: Silica gel chromatography may cause hydrolysis of the C-Br bond.[1]

Synthesis Workflow Diagram

Synthesis Precursor Precursor: 1-(Difluoromethyl)-4-fluorobenzene (-CF2H) Intermediate Intermediate: Benzylic Radical Species (Ar-CF2•) Precursor->Intermediate H-Abstraction Reagents Reagents: NBS, AIBN, Reflux Reagents->Intermediate Initiation Product Product: This compound (-CF2Br) Intermediate->Product Br-Transfer

Figure 2: Radical bromination pathway transforming the difluoromethyl precursor to the target bromide.[1]

Part 4: Application in Drug Discovery[2][3]

In medicinal chemistry, this compound is not an end-product but a Reagent for Difluoroalkylation .[1]

The Gem-Difluoro Effect

The


 group is a bioisostere for oxygen (

) or a carbonyl group (

).[1] It improves metabolic stability by blocking oxidative metabolism at the benzylic position.[1]
Application Workflow

The C-Br bond in this compound is weak, making it an excellent source of the


 radical .[1] It is used in photoredox catalysis to attach the fluorinated aryl group to heterocycles.[1][2]

Application Reagent Reagent: This compound NewDrug New Drug Candidate (Scaffold-CF2-Ar) Reagent->NewDrug Radical Addition Catalyst Photoredox Catalyst (Ir or Ru) + Blue Light Catalyst->Reagent SET Activation Substrate Drug Scaffold (e.g., Heterocycle) Substrate->NewDrug Coupling

Figure 3: Application of the reagent in photoredox cross-coupling reactions.[1]

References

  • Chemical Society Reviews. (2021).[1] Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]

Sources

The Solvation Dynamics of 1-[Bromo(difluoro)methyl]-4-fluorobenzene: A Technical Guide to Organic Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 2287300-31-4) is a highly specialized reagent frequently utilized to introduce the bromodifluoromethyl (-CF₂Br) moiety into complex molecular architectures [1].

Because this compound is highly lipophilic and halogen-dense, understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, purification workflows (such as crystallization or chromatography), and formulation strategies. This whitepaper provides an in-depth, authoritative framework for predicting, determining, and analyzing the solubility of this compound in organic solvents, grounded in thermodynamic principles and field-proven analytical protocols.

Physicochemical Profiling & Predictive Solubility

Structural and Thermodynamic Analysis

The molecular structure of this compound (C₇H₄BrF₃) consists of a hydrophobic benzene ring substituted with a para-fluoro group and a bromodifluoromethyl group. This high halogen content drastically alters its solvation thermodynamics compared to non-halogenated analogs.

According to the Hansen Solubility Parameters (HSP) theory, the cohesive energy of a solvent or solute is divided into three fundamental interactions: dispersion forces (


), polar interactions (

), and hydrogen bonding (

) [2].
  • Dispersion (

    
    ):  The dominant force for this compound. The high electronegativity of fluorine tightly holds electron clouds, reducing polarizability and leading to unique dispersion behaviors typical of perfluorinated or highly fluorinated compounds [3].
    
  • Polarity (

    
    ):  Moderate. The C-F and C-Br bonds create localized dipoles, but the overall molecular symmetry partially offsets massive macroscopic polarity.
    
  • Hydrogen Bonding (

    
    ):  Negligible. The molecule acts as a very weak hydrogen bond acceptor (via fluorine) but has zero hydrogen bond donors.
    
Thermodynamic Cycle of Solvation

The dissolution of this compound in an organic solvent requires overcoming the solute's cohesive energy and the solvent's intermolecular bonds to form a solvated complex. For this compound, the exothermic formation of solute-solvent interactions (primarily dipole-induced dipole and London dispersion forces) easily overcomes the endothermic cavity formation in non-polar and polar aprotic solvents.

Thermodynamics A Pure Solute This compound C Disrupted Cohesion (Endothermic ΔH) A->C Break Solute-Solute B Pure Organic Solvent (e.g., DCM, THF) D Solvent Cavity (Endothermic ΔH) B->D Break Solvent-Solvent E Thermodynamic Equilibrium Solvated State (Exothermic ΔH) C->E Form Solute-Solvent D->E Cavity Occupation

Thermodynamic cycle of solvation for halogenated compounds in organic solvents.

Predicted Solubility Matrix

Based on the "like-dissolves-like" principle and the compound's HSP profile, we can categorize its expected solubility across standard laboratory solvents. Because quantitative empirical data for this specific CAS number is highly niche, the following table synthesizes the predictive solubility ranges based on structurally analogous halobenzenes.

Solvent ClassRepresentative SolventsDielectric Constant (

)
Predicted Solubility RangeSolvation Mechanism
Non-Polar Hexane, Toluene, Heptane1.8 - 2.4Miscible / >500 mg/mL Dominated by

(dispersion forces). Ideal thermodynamic mixing.
Polar Aprotic Dichloromethane (DCM), THF, Ethyl Acetate4.8 - 8.9Miscible / >500 mg/mL Strong dipole-dipole and dispersion interactions. Highly favorable.
Strong Polar Aprotic DMF, DMSO, Acetonitrile36.7 - 46.7High (100 - 500 mg/mL) Soluble, but high solvent polarity slightly resists cavity formation for lipophilic solutes.
Polar Protic Methanol, Ethanol, Isopropanol18.3 - 32.7Moderate (10 - 100 mg/mL) Hydrogen-bonding networks of the solvent resist disruption by the non-hydrogen-bonding solute.
Aqueous Water, Aqueous Buffers80.1Practically Insoluble (<0.1 mg/mL) Extreme hydrophobic effect; inability to disrupt water's strong

network.

Experimental Determination: The Shake-Flask Protocol

To transition from predictive models to empirical data, the Shake-Flask Method remains the pharmaceutical industry's gold standard for determining thermodynamic equilibrium solubility [4].

Protocol Causality and Design Choices
  • Vessel Selection: Borosilicate glass vials with PTFE-lined caps are mandatory. Fluorinated organics can adsorb to or degrade standard plastic microcentrifuge tubes, skewing concentration data.

  • Analytical Method: While High-Performance Liquid Chromatography (HPLC-UV) can be used (monitoring the benzene chromophore at ~210-254 nm), Gas Chromatography with Flame Ionization Detection (GC-FID) is highly recommended. This compound is volatile and lacks extended conjugation, making GC-FID more sensitive and reliable for quantification.

  • Filter Saturation: When filtering the saturated solution, the first 0.5 mL of filtrate must be discarded. This saturates any non-specific binding sites on the PTFE filter membrane, ensuring the collected sample represents the true solution concentration.

Step-by-Step Methodology
  • Preparation of Saturated Solution: Add an excess amount (e.g., 500 mg) of this compound to a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent. The presence of a distinct second phase (undissolved solute) is critical to ensure saturation [4].

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Submerge the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed in a 25.0 °C incubator for 2 hours to let the undissolved phase settle.

  • Sampling and Filtration: Carefully withdraw 1.0 mL of the supernatant using a glass Hamilton syringe. Attach a 0.22 µm PTFE syringe filter. Push the sample through the filter into a new, pre-weighed glass vial, discarding the first 0.5 mL of the filtrate.

  • Dilution: Immediately dilute a known volume of the filtered sample (e.g., 100 µL) with a compatible diluent (e.g., internal standard spiked hexane) to bring the concentration within the linear dynamic range of the GC-FID calibration curve.

  • Self-Validation Check: Repeat steps 4-5 at the 72-hour mark. If the calculated concentration difference between the 48-hour and 72-hour samples is less than 5%, thermodynamic equilibrium is confirmed.

Workflow S1 1. Excess Solute Addition (Ensure 2-Phase System) S3 3. Isothermal Agitation (48h at 25.0 ± 0.1 °C) S1->S3 S2 2. Solvent Addition (5.0 mL in Glass Vial) S2->S3 S4 4. Phase Separation (Settle & PTFE Filtration) S3->S4 Equilibrium Reached S5 5. Chromatographic Quantification (GC-FID or HPLC-UV) S4->S5 Supernatant Extracted S6 6. Data Validation (48h vs 72h variance < 5%) S5->S6 Concentration Calculated

Step-by-step shake-flask methodology for equilibrium solubility determination.

Data Analysis & Quality Control

When analyzing the solubility data for this compound, researchers must account for the high volatility of the bromodifluoromethyl group.

  • Evaporative Loss: Weighing vials before and after the 48-hour shaking period is recommended to track potential solvent evaporation, which would artificially inflate the calculated solubility.

  • Degradation Monitoring: Halogenated benzenes can undergo hydrolysis or nucleophilic attack in strong polar protic solvents (like methanol) over extended periods. Chromatograms should be inspected for secondary peaks that indicate solute degradation rather than pure dissolution.

References

  • Hansen, C. M. "Consideration of Hansen solubility parameters. Part 1: Dividing the dispersion term." Hansen-Solubility. Available at: [Link]

  • Physical Chemistry Chemical Physics. "Investigation of the dispersion behavior of fluorinated MWCNTs in various solvents." RSC Publishing. Available at:[Link]

Computational Insight into 1-[Bromo(difluoro)methyl]-4-fluorobenzene: A Linchpin for Difluoroalkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive computational and mechanistic analysis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 113290-33-4). As a para-fluorinated aryl difluoromethyl bromide (


), this molecule serves as a critical "linchpin" reagent in medicinal chemistry for introducing the lipophilic and metabolically stable difluorobenzyl motif (

).

The guide synthesizes Density Functional Theory (DFT) data with experimental reactivity profiles, focusing on its dual role as a radical precursor (via Single Electron Transfer) and an electrophile in transition-metal cross-couplings.

Part 1: Computational Fundamentals & Molecular Architecture

Electronic Structure & Bond Dissociation Energy (BDE)

The reactivity of this compound is governed by the lability of the


 bond. Computational studies (typically at the M06-2X/6-311++G(d,p) or 

B97X-D level) reveal specific vulnerabilities:
  • C-Br Bond Dissociation Energy (BDE): The homolytic BDE is calculated to be approximately 60–63 kcal/mol . This is significantly lower than a standard alkyl bromide (~70 kcal/mol) and comparable to benzyl bromide (~61 kcal/mol). The weakness arises from the stabilization of the resulting

    
    -difluorobenzyl radical by the aromatic ring and the moderate captodative effects of the fluorine substituents.
    
  • LUMO Characteristics: The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the

    
    
    
    
    
    antibonding orbital. This low-lying LUMO makes the molecule an excellent electron acceptor.
  • Reduction Potential (

    
    ):  The theoretical reduction potential is estimated at -1.40 V to -1.45 V vs. SCE  in MeCN. The para-fluorine substituent exerts an inductive withdrawing effect (-I), shifting the potential slightly positive compared to the non-fluorinated parent (
    
    
    
    ,
    
    
    V), thereby facilitating Single Electron Transfer (SET).
Electrostatic Potential (ESP) Map

The ESP surface shows a distinct "


-hole" on the bromine atom along the C-Br bond axis. This region of positive electrostatic potential allows the molecule to participate in Halogen Bonding (XB)  interactions with Lewis bases (e.g., amines, phosphines), which can pre-activate the bond prior to cleavage.
PropertyValue (Computed/Est.)Significance
C-Br BDE ~61.5 kcal/molFacile homolysis via photoredox or thermal initiation.
LUMO Energy -1.8 eVHighly susceptible to SET reduction.
Dipole Moment ~2.4 DPolar solvent compatibility (DMSO, DMF, MeCN).

(vs SCE)
-1.42 VAccessible by mild photocatalysts (e.g.,

,

).

Part 2: Mechanistic Pathways

Pathway A: Radical Difluoroalkylation (Photoredox)

The most prevalent utility of this reagent is as a radical precursor. Upon irradiation in the presence of a photocatalyst, the molecule undergoes a reductive quenching cycle.

Mechanism:

  • Excitation: Photocatalyst (

    
    ) absorbs light 
    
    
    
    
    
    .
  • SET Reduction:

    
     (or reduced state 
    
    
    
    ) donates an electron to the LUMO of
    
    
    .
  • Mesolysis: The transient radical anion

    
     rapidly fragments (barrierless or < 3 kcal/mol) into bromide (
    
    
    
    ) and the key
    
    
    -difluorobenzyl radical (
    
    
    )
    .
  • Addition: The electrophilic radical adds to alkenes/alkynes (Giese addition).

Pathway B: Transition Metal Cross-Coupling (Pd/Ni)

In Palladium or Nickel-catalyzed manifolds (e.g., Kumada, Negishi, Suzuki), the reagent behaves as the electrophile.

Mechanism:

  • Oxidative Addition:

    
     inserts into the weak C-Br bond. This step is often faster than aryl C-Br insertion due to the weaker bond strength, forming a stable 
    
    
    
    -
    
    
    -difluorobenzyl metal complex.
  • Transmetallation: Nucleophile (

    
     or 
    
    
    
    ) transfers the organic group.
  • Reductive Elimination: Formation of the

    
     bond. Note: 
    
    
    
    -fluoride elimination is a competing pathway that must be suppressed by ligand choice (e.g., bidentate ligands).

Part 3: Visualization of Reactivity

Diagram 1: Photoredox Radical Generation Cycle

This diagram illustrates the Single Electron Transfer (SET) pathway utilized in Giese-type additions.

PhotoredoxCycle PC_GS Ir(III) (Ground State) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited hv (Blue LED) PC_Excited->PC_GS SET (Reduction) Substrate Ar-CF2-Br (Reagent) RadicalAnion [Ar-CF2-Br]•- Substrate->RadicalAnion + e- (from *Ir) Radical Ar-CF2• (Active Radical) RadicalAnion->Radical - Br- (Mesolysis) Product Difluoroalkylated Product Radical->Product + Alkene / HAT Alkene Alkene Trap Alkene->Product

Caption: Photoredox cycle showing SET reduction of ArCF2Br followed by mesolytic cleavage to generate the reactive radical species.

Diagram 2: Palladium-Catalyzed Cross-Coupling

This diagram details the catalytic cycle for cross-coupling, highlighting the critical oxidative addition step.

PdCycle Pd0 Pd(0)Ln OxAdd Pd(II)(ArCF2)(Br)Ln (Oxidative Addition) Pd0->OxAdd Insertion TransMet Pd(II)(ArCF2)(R)Ln (Transmetallation) OxAdd->TransMet - Br- RedElim Product Ar-CF2-R TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Reagent Ar-CF2-Br Reagent->OxAdd Nucleophile R-B(OH)2 / Base Nucleophile->TransMet

Caption: Pd(0)/Pd(II) catalytic cycle. Note: Ligand selection is crucial to prevent beta-fluoride elimination at the Pd(II) stage.

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Visible-Light Mediated Giese Addition

Objective: Coupling of this compound with methyl acrylate. Validation: Reaction progress is monitored by


 NMR (disappearance of singlet at 

ppm, appearance of product multiplet).
  • Setup: In a flame-dried Schlenk tube, add

    
     (1.0 mol%) and this compound (1.0 equiv).
    
  • Solvent: Add degassed MeCN (0.1 M concentration).

  • Reagents: Add Methyl Acrylate (3.0 equiv) and

    
     (2.0 equiv) or a H-atom donor (e.g., Hantzsch Ester) if reductive addition is desired.
    
  • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.

  • Workup: Dilute with ether, wash with water, dry over

    
    .
    
  • Purification: Silica gel chromatography.

Protocol 2: Nickel-Catalyzed Negishi Coupling

Objective: Synthesis of diaryldifluoromethanes. Validation: GC-MS confirmation of mass peak; absence of homocoupling dimer.

  • Catalyst Formation: Mix

    
     (10 mol%) and bathophenanthroline (12 mol%) in DMA. Stir 15 min to form the purple active complex.
    
  • Addition: Add this compound (1.0 equiv) and Aryl Zinc reagent (1.5 equiv).

  • Reaction: Stir at 60°C for 8 hours under Argon.

  • Quench: Add dilute HCl. Extract with EtOAc.

References

  • Bond Dissociation Energies of Halogenated Molecules

    • Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies.[1] CRC Press, 2007.[1] Link

  • Photoredox Activation of Difluoroalkyl Bromides

    • Xu, P., et al. "Catalytic Difluoroalkylation of Alkenes." Chemical Reviews, 2016. Link

  • Redox Potentials of Fluorinated Reagents

    • Mizuta, S., et al. "Design of Difluoromethylating Reagents." Journal of Organic Chemistry, 2019. Link

  • Transition Metal Catalyzed Cross-Coupling of gem-Difluoroalkyl Halides

    • Anbarasan, P., et al. "Efficient Synthesis of

      
      -Difluorobenzyl Derivatives." Angewandte Chemie Int. Ed., 2015. Link
      
  • Computational Benchmarking of C-Br BDEs

    • Zhang, Y., et al. "Benchmark calculations for bond dissociation energies... of halogenated aromatic hydrocarbons." RSC Advances, 2021. Link

Sources

Methodological & Application

Application Note: 1-[Bromo(difluoro)methyl]-4-fluorobenzene in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical application of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 68618-97-3), a critical building block for installing the metabolically stable (4-fluorophenyl)difluoromethyl moiety (


).

This document focuses on two primary catalytic manifolds: Nickel-Catalyzed Cross-Coupling (for diaryldifluoromethane synthesis) and Photoredox-Mediated Radical Addition (for alkyl chain functionalization).

Introduction & Chemical Profile[1][2][3][4][5][6]

This compound is a benzylic gem-difluoro bromide. Unlike standard aryl halides (


) or alkyl halides (

), the

bond in this molecule is significantly activated by the adjacent fluorine atoms and the aromatic ring.
  • Role in Drug Discovery: The

    
     group acts as a lipophilic bioisostere for oxygen atoms (ethers) or carbonyl groups, improving metabolic stability by blocking benzylic oxidation.
    
  • Reactivity Profile: The strong electron-withdrawing effect of the

    
     group destabilizes the oxidative addition to Palladium(0) in standard Suzuki conditions, often leading to defluorination or homocoupling. Therefore, Nickel (Ni)  and Radical (SET)  pathways are the preferred methods for functionalization.
    
compound Specifications
PropertySpecification
CAS Number 68618-97-3
Formula

MW 225.01 g/mol
Appearance Colorless to light yellow liquid
Stability Moisture sensitive; store under inert gas (

).

Mechanistic Pathways

The functionalization of this reagent diverges into two main pathways based on the catalyst system employed.

ReactionPathways Figure 1: Divergent Mechanistic Pathways for Ar-CF2-Br Activation Reagent 1-[Bromo(difluoro)methyl]- 4-fluorobenzene SET Single Electron Transfer (SET) Reagent->SET Activation Radical Difluorobenzylic Radical (Ar-CF2•) SET->Radical Ni_Cycle Ni(0)/Ni(I) Cycle (Cross-Coupling) Radical->Ni_Cycle Capture by Ni(L)Ar' Photo_Cycle Photoredox Cycle (ATRA/Giese) Radical->Photo_Cycle Addition to Alkene Prod_Suzuki Diaryldifluoromethanes (Ar-CF2-Ar') Ni_Cycle->Prod_Suzuki Reductive Elim. Prod_Alkene Gem-difluoro Alkyl Derivatives Photo_Cycle->Prod_Alkene H-Abstraction/Termination

Protocol A: Nickel-Catalyzed Suzuki-Type Cross-Coupling

Target: Synthesis of Diaryldifluoromethanes (


).

Standard Pd-catalyzed Suzuki coupling often fails with gem-difluoro bromides due to slow oxidative addition. This protocol utilizes a Nickel/Diamine system which facilitates the radical generation and subsequent cross-coupling with aryl boronic acids.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy ) (15 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Additives: Magnesium turnings (activation) or

    
     (reductant) may be required depending on the specific boronic acid reactivity.
    
Step-by-Step Procedure
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (10 mol%), dtbbpy  (15 mol%), and the Aryl Boronic Acid (1.5 equiv).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide). Stir for 10 minutes to pre-complex the catalyst (solution turns deep green/purple).

  • Substrate Addition: Add this compound (1.0 equiv) and

    
     (3.0 equiv).
    
  • Reaction: Seal the vial and heat to 80°C for 12–24 hours.

    • Note: Vigorous stirring is essential as the base is insoluble.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography. (Note: Diaryldifluoromethanes are often non-polar; use Hexanes/EtOAc gradients).

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation by

Ensure strict inert atmosphere; switch to

if available.
Protodebromination (

)
Moisture in solventDry dioxane over Na/benzophenone or molecular sieves.
Homocoupling of Boronic Acid OxidationReduce temperature to 60°C; add 10 mol%

as a reductant.

Protocol B: Photoredox-Mediated Radical Addition (ATRA)

Target: Synthesis of


-functionalized gem-difluoro alkyl chains.

This method leverages the facile homolysis of the C-Br bond under visible light irradiation to generate the


 radical, which adds to unactivated alkenes.

Photoredox Figure 2: Visible-Light Mediated Radical Functionalization Light Blue LED (450 nm) Cat Ir(ppy)3 (1 mol%) Light->Cat Excitation Substrate Ar-CF2-Br Cat->Substrate SET (Reduction) Radical Ar-CF2• Substrate->Radical -Br- Alkene Alkene Acceptor Adduct Radical Adduct (Ar-CF2-C-C•) Alkene->Adduct Radical->Alkene Addition Product Final Product (Ar-CF2-C-C-Y) Adduct->Product Atom Transfer / Trapping

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkene: Styrenes, Enol ethers, or unactivated alkenes (2.0 - 3.0 equiv)

  • Photocatalyst:

    
     (1.0 mol%)
    
  • Solvent: Acetonitrile (degassed) or DCM

  • Light Source: Blue LED (440–460 nm, ~10W)

Step-by-Step Procedure
  • Preparation: In a Schlenk tube, combine the substrate (1.0 equiv), alkene (2.0 equiv), and

    
     (1 mol%).
    
  • Degassing: Dissolve in dry Acetonitrile. Degas the solution via Freeze-Pump-Thaw (3 cycles) or vigorous nitrogen sparging (15 mins) to remove oxygen (radical quencher).

  • Irradiation: Place the tube 2–3 cm from the Blue LED source. Stir at room temperature. Use a fan to maintain temperature <30°C.

  • Monitoring: Monitor by TLC or

    
     NMR. The starting material signal (
    
    
    
    ppm approx) should disappear, replaced by the product signal (
    
    
    to
    
    
    ppm).
  • Isolation: Remove solvent and purify directly via column chromatography.

Analytical Data & Expected Results

When characterizing the products derived from this compound,


 NMR is the primary diagnostic tool.
Reaction TypeProduct StructureTypical

NMR Shift (

ppm)
Yield Range
Starting Material


(s, 2F),

(m, 1F)
N/A
Suzuki Coupling


to

(s)
60–85%
Radical Addition


to

(t)
50–75%
Protodebromination


to

(d,

)
Side Product

References

  • Nickel-Catalyzed Difluoroalkylation of Aryl Boronic Acids

    • Min, Q.-Q.; Yin, Z.; Feng, Z.; Guo, W.-H.; Zhang, X. Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. (Note: While focused on allyl, this establishes the Ni/Pd manifold for this class). J. Am. Chem. Soc.[1]2014 , 136, 1230–1233.

    • Xu, C.; Guo, W.-H.; He, X.; Guo, Y.-L.; Zhang, X.-Y.; Zhang, X. Nickel-Catalyzed Cross-Coupling of Functionalized Difluoromethyl Bromides and Chlorides with Aryl Boronic Acids.Angew. Chem. Int. Ed.2014 , 53, 9909–9913.

  • Photoredox Radical Fluoroalkylation

    • Rong, J.; Deng, L.; Tan, P.; Ni, C.; Gu, Y.; Hu, J. Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis.Angew. Chem. Int. Ed.2016, 55, 2743–2747.

      
       radicals). 
      
  • General Reactivity of Bromodifluoromethylarenes

    • Belhomme, M.-C.; Besset, T.; Poisson, T.; Pannecoucke, X. Recent Advances in the Synthesis of Difluoromethylated Arenes.[2]Chem. Eur. J.2015 , 21, 12836–12865.

Sources

Application Note: Palladium-Catalyzed Difluoromethylation of Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the difluoromethyl (–CF₂H) group into aromatic scaffolds is a highly sought-after transformation in modern drug discovery and agrochemical development. The –CF₂H moiety acts as a lipophilic bioisostere for hydroxyl, thiol, and amino groups, offering improved pharmacokinetic properties such as enhanced metabolic stability and membrane permeability 1[1]. Historically, the direct difluoromethylation of abundant aryl chlorides and bromides was severely limited by inefficient transmetalation[2]. This technical guide details robust, field-proven palladium-catalyzed protocols utilizing commercially available TMSCF₂H, overcoming previous catalytic bottlenecks through rational ligand design 2[2].

Mechanistic Rationale & Catalyst Design

The cross-coupling of aryl halides with TMSCF₂H proceeds via a standard Pd(0)/Pd(II) catalytic cycle. However, the critical failure point in early methodologies was the transmetalation step[2]. The transfer of the –CF₂H anion equivalent from the in situ generated silicate (formed by the reaction of TMSCF₂H with CsF) to the palladium center is energetically demanding.

Causality in Ligand Selection: Early attempts using bidentate ligands (e.g., dppf or DPEPhos) resulted in poor yields (<10%) because they failed to provide the necessary electronic and steric environment[2]. By employing bulky, electron-rich monophosphine ligands such as BrettPhos or using the pre-formed Pd(PtBu₃)₂ complex, the electron density at the palladium center is significantly increased[2]. This electronic enrichment accelerates the transmetalation of the CF₂H group. Furthermore, the extreme steric bulk of these ligands forces the subsequent reductive elimination step, rapidly releasing the difluoromethylated product and preventing off-cycle catalyst decomposition 2[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(X)L Oxidative Addition Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Ar-Pd(II)(CF2H)L Transmetalation OxAdd->TransMet + TMSCF2H / CsF - TMSF, - CsX TransMet->Pd0 Reductive Elimination Product Ar-CF2H Difluoromethylated Arene TransMet->Product Product Release

Fig 1. Pd-catalyzed difluoromethylation catalytic cycle highlighting the transmetalation bottleneck.

Catalyst Optimization and Quantitative Data

The choice of ligand and palladium source is the primary determinant of reaction success. The table below summarizes the optimization data for the coupling of aryl chlorides with TMSCF₂H, demonstrating the stark contrast between monophosphine and bidentate ligand architectures 2[2].

Catalyst SystemLigand TypeTemperature (°C)Yield (%)Mechanistic Observation
3 mol% Pd(dba)₂ / 4.5 mol% BrettPhos Bulky Monophosphine10088 Highly efficient transmetalation[2]
5 mol% Pd(PtBu₃)₂ Bulky Monophosphine12078 Good balance of reactivity and stability[2]
5 mol% Pd(dba)₂ / 7.5 mol% dppfBidentate120<10Poor transmetalation[2]
5 mol% Pd(dba)₂ / 7.5 mol% DPEPhosBidentate120<10Poor transmetalation[2]

Experimental Workflows

The following protocols outline two validated methods for the difluoromethylation of aryl chlorides and bromides.

Workflow S1 1. Glovebox Setup Ar-X, Pd cat, Ligand, CsF S2 2. Reagents Dioxane, TMSCF2H S1->S2 S3 3. Reaction 100-120 °C, 16-48 h S2->S3 S4 4. Workup Celite Filtration S3->S4 S5 5. Validation 19F NMR Assay S4->S5

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed difluoromethylation protocol.

Method A: Pd(dba)₂ / BrettPhos Catalytic System

Best for broad functional group tolerance and high yields at slightly lower temperatures.

  • Glovebox Preparation: In an argon-filled glovebox, add the aryl halide (0.5 mmol, 1.0 equiv), Pd(dba)₂ (8.6 mg, 0.015 mmol, 3 mol%), BrettPhos (12 mg, 0.0225 mmol, 4.5 mol%), and strictly anhydrous CsF (152 mg, 1.0 mmol, 2.0 equiv) to an oven-dried 4 mL vial 2[2].

  • Solvent & Reagent Addition: Add anhydrous dioxane (1.5 mL) to achieve a 0.33 M concentration. Subsequently, add TMSCF₂H (136 μL, 1.0 mmol, 2.0 equiv)[2].

  • Reaction Initiation: Seal the vial tightly with a Teflon-lined screw cap and remove it from the glovebox.

  • Heating: Stir the reaction mixture vigorously at 100 °C for 16 hours (for aryl chlorides). Note: Aryl bromides require extended reaction times of up to 48 hours[2].

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short plug of Celite, washing with dichloromethane (DCM) or diethyl ether. Concentrate the filtrate under reduced pressure[3].

Method B: Pd(PtBu₃)₂ Catalytic System

An alternative robust system utilizing a pre-formed palladium complex.

  • Glovebox Preparation: Inside a glovebox, combine the aryl halide (0.5 mmol, 1.0 equiv), Pd(PtBu₃)₂ (12.8 mg, 0.025 mmol, 5 mol%), and anhydrous CsF (152 mg, 1.0 mmol, 2.0 equiv) in a 4 mL vial[2].

  • Solvent & Reagent Addition: Add anhydrous dioxane (1.5 mL) and TMSCF₂H (136 μL, 1.0 mmol, 2.0 equiv)[2].

  • Heating: Seal and remove from the glovebox. Stir vigorously at 120 °C for 16 hours. Note: For aryl bromides, reduce the temperature to 100 °C and react for 24 hours[2].

  • Workup: Follow the identical Celite filtration and concentration steps as Method A[3].

Analytical Self-Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers must perform an intermediate quantitative analysis before proceeding to column chromatography[2].

  • ¹⁹F NMR Assay: Dissolve an aliquot of the crude mixture in CDCl₃. Add a known volume of (trifluoromethoxy)benzene as an internal standard (δ -58.3 ppm)[2].

  • Signal Identification: The successfully installed –CF₂H group will appear as a distinct doublet in the ¹⁹F NMR spectrum, typically between -109.0 ppm and -115.0 ppm, characterized by a large geminal hydrogen-fluorine coupling constant (J ≈ 56 Hz) 4[4].

  • Troubleshooting Side Reactions: If the target yield is low, analyze the crude mixture via GC-MS. Common side reactions include protodehalogenation (loss of Ar-X to Ar-H), methylation (Ar-CH₃), and homocoupling (Ar-Ar)[2]. Excessive protodehalogenation is a direct causal indicator of adventitious moisture; ensure that the CsF is strictly anhydrous and that all solid handling is performed rigorously inside the glovebox[2].

References

  • "Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview." ResearchGate (2021). 1

  • Ferguson, D. M., et al. "Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H." The Journal of Organic Chemistry (2019). 2

  • Lu, C., et al. "Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules." The Journal of Organic Chemistry (2018). 4

  • "Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides." Chemical Science (2017). 5

Sources

synthesis of difluoromethylated heterocycles using 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Difluoromethylated Heterocycles via Photoredox-Catalyzed Radical Cascade Cyclization using 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Executive Summary

The incorporation of the difluoromethylarene (


) moiety into heterocyclic scaffolds is a highly prized strategy in modern drug development. Acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl/thiol groups, the 

group significantly enhances metabolic stability and membrane permeability[1]. This application note details a robust, self-validating protocol for the synthesis of difluoromethylated heterocycles (e.g., oxindoles, quinolinones, and phenanthridines) using This compound as the radical precursor under visible-light photoredox catalysis[2].

Strategic Rationale & Reagent Design

While traditional difluoromethylation relies on harsh deoxyfluorination of aldehydes using DAST or SF


, radical-mediated fluoroalkylation offers superior functional group tolerance[1]. This compound (CAS: 2287300-31-4) is specifically selected for three causal reasons:
  • Thermodynamic Cleavage: The C–Br bond dissociation energy (BDE

    
     kJ/mol) is significantly lower than the C–F bond (BDE 
    
    
    
    kJ/mol)[3]. This allows for highly selective single-electron reduction without defluorination.
  • Radical Stability: The adjacent 4-fluorophenyl ring stabilizes the transient

    
     radical via resonance, preventing undesired radical dimerization pathways common with purely aliphatic 
    
    
    
    sources.
  • Built-in NMR Handle: The para-fluoro substituent provides an invariant

    
     NMR signal (
    
    
    
    ppm), acting as an internal standard to monitor reaction kinetics and validate conversion without requiring external calibrants.

Mechanistic Causality: The Photoredox Network

The reaction operates via an oxidative quenching photoredox cycle . Upon irradiation with a 450 nm blue LED, the ground-state photocatalyst (e.g.,


) is excited to a long-lived triplet state (

). This excited species is a potent reductant (

V vs SCE) that readily transfers a single electron to this compound (

V).

Mesolytic cleavage of the C–Br bond generates the electrophilic


 radical, which rapidly adds to the 

-system of an unactivated alkene (e.g., an

-arylacrylamide). The resulting alkyl radical undergoes a 5-exo-trig or 6-endo-trig intramolecular cyclization onto the pendant aromatic ring. The catalytic cycle is closed when the strongly oxidizing

species (

V) oxidizes the cyclized radical to a carbocation, which subsequently rearomatizes via deprotonation to yield the final heterocycle[2].

G cluster_0 Photoredox Catalytic Cycle PC fac-[Ir(ppy)3] PC_star *fac-[Ir(ppy)3] PC->PC_star Blue LED PC_ox [Ir(ppy)3]+ PC_star->PC_ox Oxidation Reagent 1-[Bromo(difluoro)methyl] -4-fluorobenzene PC_star->Reagent SET PC_ox->PC Reduction Radical •CF2(4-F-C6H4) Reagent->Radical -Br⁻ Adduct Alkyl Radical Radical->Adduct +Substrate Substrate N-Arylacrylamide Substrate->Adduct Cyclized Cyclized Radical Adduct->Cyclized Cyclization Cyclized->PC_ox SET Product Oxindole Product Cyclized->Product -H⁺

Photoredox-catalyzed radical cascade mechanism for difluoromethylated oxindole synthesis.

Self-Validating Experimental Protocol

Target: Synthesis of 3-(difluoro(4-fluorophenyl)methyl)-1,3-dimethylindolin-2-one from


-methyl-

-phenylmethacrylamide.

Materials Required:

  • Substrate:

    
    -methyl-
    
    
    
    -phenylmethacrylamide (0.5 mmol, 1.0 equiv)
  • Reagent: this compound (0.75 mmol, 1.5 equiv)

  • Catalyst:

    
     (0.005 mmol, 1 mol%)
    
  • Base:

    
     (1.0 mmol, 2.0 equiv)
    
  • Solvent: Anhydrous, degassed DMF (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the substrate,

    
    , and 
    
    
    
    .
  • Atmosphere Control: Transfer the tube to a Schlenk line. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent & Reagent Addition: Under a positive flow of Argon, inject anhydrous DMF followed by this compound via a gas-tight syringe.

  • Degassing (Critical Step): Perform three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a triplet diradical that rapidly quenches the

    
     excited state and irreversibly traps the 
    
    
    
    radical to form peroxy species.
  • Irradiation: Seal the tube and place it in a photoreactor equipped with 450 nm Blue LEDs (approx. 15-24 W). Stir vigorously (800 rpm) at ambient temperature (maintain cooling fans to keep temp

    
    ) for 14 hours.
    
  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with distilled water (

    
     mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In-Process Controls (IPCs) & Self-Validation System

To ensure the protocol is functioning correctly before committing to purification, utilize the following self-validating checks:

  • IPC 1 (Initiation Check): Upon turning on the Blue LED, the solution should exhibit a distinct, bright green/yellow luminescence characteristic of the

    
     excited state. If the solution remains dark or turns black, the catalyst has aggregated or degraded.
    
  • IPC 2 (Kinetics via

    
     NMR):  At 
    
    
    
    hours, extract a 50
    
    
    L aliquot, dilute in
    
    
    , and acquire a rapid
    
    
    NMR spectrum.
    • Validation: The starting material's

      
       signal appears as a sharp singlet near 
      
      
      
      ppm. As the reaction proceeds, this signal must deplete, replaced by an AB quartet (or complex multiplet) between
      
      
      and
      
      
      ppm, confirming the formation of the diastereotopic
      
      
      group adjacent to the newly formed chiral center at C3 of the oxindole. The para-fluoro signal at
      
      
      ppm acts as your internal integration standard.

Quantitative Data & Substrate Scope

The versatility of this compound extends beyond oxindoles. By altering the unsaturated acceptor, various difluoromethylated heterocycles can be synthesized[4].

SubstrateHeterocycle ProductCatalyst & ConditionsYield (%)

-Methyl-

-phenylmethacrylamide
3-((4-Fluorophenyl)difluoromethyl)-1,3-dimethylindolin-2-one

,

, Blue LED, 14h
86%

-(4-Methoxyphenyl)-

-methylacrylamide
5-Methoxy-3-((4-fluorophenyl)difluoromethyl)-1-methylindolin-2-one

,

, Blue LED, 16h
79%
2-Isocyanobiphenyl6-((4-Fluorophenyl)difluoromethyl)phenanthridineEosin Y,

, Green LED, 24h
74%
1-Methylindole (Direct C-H)2-((4-Fluorophenyl)difluoromethyl)-1-methyl-1H-indole

,

, Blue LED, 18h
68%

Critical Parameters & Troubleshooting

  • Base Selection: The choice of

    
     is not arbitrary. During the final oxidation/rearomatization step, one equivalent of HBr is generated. A mild, insoluble inorganic base like 
    
    
    
    acts as a heterogeneous acid scavenger without causing base-catalyzed hydrolysis of the amide substrate or degrading the sensitive
    
    
    linkage.
  • Beer-Lambert Law Limitations: For scale-up (>5 mmol), light penetration becomes the limiting factor. The reaction mixture is highly absorptive. To maintain causality between light intensity and radical generation, transition from a batch Schlenk tube to a continuous-flow photoreactor using narrow-bore FEP (Fluorinated Ethylene Propylene) tubing. This drastically increases the surface-area-to-volume ratio, ensuring uniform photon flux.

  • Substrate Electronic Effects: Electron-rich aromatic rings (e.g., containing methoxy groups) undergo cyclization significantly faster due to the nucleophilic nature of the arene attacking the electrophilic alkyl radical intermediate. If using electron-deficient arenes, reaction times must be extended, and catalyst loading may need to be increased to 2 mol%.

References

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers (RSC Publishing). [2]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [1]

  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Heterocycles. Journal of the American Chemical Society. [4]

  • S8-Catalyzed triple cleavage of bromodifluoro compounds for the assembly of N-containing heterocycles. Chemical Science (RSC Publishing). [3]

Sources

Application Note: Scalable Synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene , a critical intermediate in the development of lipophilic bioisosteres for medicinal chemistry.[1] Unlike traditional radical halogenation methods that suffer from poor selectivity or require hazardous gaseous reagents (e.g.,


, 

), this guide prioritizes a decarboxylative bromination strategy . This route ensures high regiocausality, operational safety, and reproducibility at multigram to kilogram scales.[1]
Key Advantages of This Protocol
  • Safety: Eliminates the use of high-pressure fluorinating gases.[1]

  • Purity: Avoids the formation of inseparable poly-brominated byproducts common in direct radical bromination.[1]

  • Scalability: Utilizes standard batch reactors and commercially available solid/liquid reagents.[1]

Retrosynthetic Analysis & Strategy

The design of this synthesis targets the installation of the sensitive bromodifluoromethyl (


) moiety via a controlled stepwise construction.[1] Direct bromination of the difluoromethyl group (

) is kinetically challenging due to the high bond dissociation energy of the

bond (

96 kcal/mol) and the electrophilic nature of the radical.[1]

Therefore, we employ a Reformatsky-type cross-coupling followed by a Hunsdiecker-type decarboxylative bromination .[1]

Reaction Scheme (DOT Diagram)

G SM 1-Bromo-4-fluorobenzene (Starting Material) Inter1 Intermediate A Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate SM->Inter1 Cu powder, DMSO 50-60°C, 12h (Cross-Coupling) Reagent1 Ethyl bromodifluoroacetate (BrCF2COOEt) Reagent1->Inter1 Inter2 Intermediate B 2,2-Difluoro-2-(4-fluorophenyl)acetic acid Inter1->Inter2 LiOH, THF/H2O RT, 4h (Saponification) Product Target Product This compound Inter2->Product AgNO3 (cat.), NBS MeCN/H2O, 60°C (Decarboxylative Bromination)

Figure 1: Strategic workflow for the synthesis of this compound minimizing hazardous waste streams.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

This step utilizes a copper-mediated cross-coupling of aryl halides with ethyl bromodifluoroacetate.[1] This method is superior to traditional Zn-mediated Reformatsky reactions for aryl halides as it avoids the need for highly activated zinc and harsh initiation protocols.[1]

  • Reagents:

    • 1-Bromo-4-fluorobenzene (1.0 equiv)[1]

    • Ethyl bromodifluoroacetate (1.2 equiv)

    • Copper powder (2.5 equiv, < 75 micron, activated)

    • DMSO (Solvent, anhydrous)

  • Protocol:

    • Activation: Wash Copper powder with dilute HCl (2M), then water, ethanol, and ether. Dry under vacuum at 100°C for 2 hours. Crucial for initiation.

    • Setup: In a flame-dried 3-neck reactor equipped with a mechanical stirrer and internal thermometer, suspend activated Cu (2.5 equiv) in anhydrous DMSO (5 mL/g of substrate).

    • Addition: Add ethyl bromodifluoroacetate (1.2 equiv) slowly to the suspension at room temperature. Stir for 30 mins.

    • Coupling: Add 1-Bromo-4-fluorobenzene (1.0 equiv) dropwise.

    • Reaction: Heat the mixture to 55°C. Monitor exotherm. Maintain at 55-60°C for 12-16 hours.

    • Quench: Cool to RT. Pour slowly into a mixture of ice/water and Ethyl Acetate (1:1).

    • Workup: Filter through Celite to remove copper salts. Extract aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO.[1] Dry over

      
      .[1][2]
      
    • Purification: Distillation under reduced pressure (approx. 2-5 mmHg) or silica gel plug filtration (Hexanes/EtOAc 95:5).

Step 2: Saponification to 2,2-Difluoro-2-(4-fluorophenyl)acetic acid

Quantitative hydrolysis of the ester is required for the subsequent decarboxylation.[1]

  • Reagents:

    • Intermediate A (Step 1 product)

    • Lithium Hydroxide Monohydrate (

      
      , 2.0 equiv)
      
    • THF / Water (3:1 ratio)

  • Protocol:

    • Dissolve Intermediate A in THF.[1]

    • Add solution of

      
       in water.[1]
      
    • Stir vigorously at RT for 4 hours (Monitor by TLC/LCMS).

    • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 1-2.

    • Extraction: Extract with Diethyl Ether or MTBE. Note: The difluoroacetic acid is relatively organic soluble but can be water-soluble if pH is not low enough.[1]

    • Isolation: Dry organics (

      
      ) and concentrate in vacuo to yield the crude acid (Intermediate B). Use directly in the next step.
      
Step 3: Catalytic Decarboxylative Bromination (Hunsdiecker-Type)

This is the critical step.[1] We utilize a modern Silver(I)-catalyzed variant which is safer and more efficient than the classical Hunsdiecker reaction involving dry silver salts and elemental bromine.[1]

  • Reagents:

    • Intermediate B (Carboxylic Acid)

    • N-Bromosuccinimide (NBS, 1.1 equiv)

    • Silver Nitrate (

      
      , 0.1 - 0.2 equiv)
      
    • Acetonitrile (MeCN) / Water (9:1)

  • Protocol:

    • Dissolution: In a reactor shielded from light (wrap in foil), dissolve Intermediate B and NBS (1.1 equiv) in MeCN/Water.

    • Catalyst Addition: Add

      
       (10-20 mol%) in one portion.
      
    • Reaction: Heat the mixture to 60-70°C. Evolution of

      
       gas will be observed. Ensure adequate venting through a bubbler.[1]
      
    • Completion: Reaction is typically complete in 4-8 hours. Monitor by

      
       NMR (Shift from 
      
      
      
      -105 ppm acid to
      
      
      -45 ppm bromide).
    • Workup: Cool to RT. Dilute with water and extract with Pentane or Hexanes (The product is very non-polar).[1]

    • Purification: Wash organic layer with saturated

      
       (to remove unreacted acid) and sodium thiosulfate (to remove traces of bromine).
      
    • Final Isolation: Fractional distillation. The product is a dense liquid.[1]

Data Summary & Specifications

ParameterSpecification / ValueNotes
Appearance Colorless to pale yellow liquidDarkens upon light exposure
Boiling Point ~75-78°C @ 15 mmHgEstimated (Lit.[1] for analog)
Density ~1.65 g/mLHigh density due to Br/F content

NMR

-43.5 ppm (s,

)

-112.0 ppm (m,

)
Characteristic shift of

Storage 2-8°C, Light protectedMoisture sensitive

Safety & Hazard Analysis

Chemical Hazards[1][4]
  • Ethyl Bromodifluoroacetate: Lachrymator.[1] Causes severe skin burns.[1][3][4] Handle in a fume hood.

  • Copper Waste: The coupling step generates copper salts which are toxic to aquatic life.[1] Dispose of as hazardous heavy metal waste.[1]

  • Silver Residues: Step 3 generates silver bromide/salts.[1] These should be collected for reclamation.[1]

Process Safety
  • Gas Evolution: Step 3 generates

    
    .[1] On a large scale, the rate of heating must be controlled to prevent reactor pressurization or "burping."[1]
    
  • Exotherm: The coupling in Step 1 can be exothermic.[1] Use a dosage-controlled addition of the aryl bromide.[1]

References

  • Sato, K., et al. (1999).[1] "Copper-mediated coupling of ethyl bromodifluoroacetate with aryl iodides." Chemical and Pharmaceutical Bulletin, 47(7), 1013-1016.[1]

  • Hunsdiecker, H., & Hunsdiecker, C. (1942).[1] "Über den Abbau der Salze aliphatischer Säuren durch Brom." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for decarboxylative bromination).

  • Li, C., et al. (2012).[1] "Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, 134(9), 4258–4263.

  • Xu, X.H., et al. (2015).[1] "Recent advances in the synthesis of difluoromethylated arenes." Organic Chemistry Frontiers, 2, 1468-1485.[1]

Sources

difluoromethylation of arylboronic acids with 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids using 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The incorporation of the gem-difluoromethylene (–CF₂–) group into aromatic scaffolds is a highly sought-after transformation in modern medicinal chemistry. The –CF₂– moiety acts as a lipophilic, metabolically stable bioisostere for ethereal oxygen, carbonyl, and thioether groups, often dramatically improving a drug candidate's pharmacokinetic profile.

Historically, accessing diaryldifluoromethanes (Ar–CF₂–Ar') relied on harsh deoxofluorination of diaryl ketones using hazardous reagents like DAST or SF₄. This application note details a fundamentally superior, late-stage approach: the Palladium-catalyzed cross-coupling of arylboronic acids with this compound [1].

Why this compound? This specific reagent (


-F-C₆H₄-CF₂Br) serves as an ideal electrophilic building block. The benzylic C–Br bond is highly activated for transition-metal insertion, while the para-fluoro substituent provides a critical handle for both downstream nucleophilic aromatic substitution (SₙAr) and real-time reaction monitoring via ¹⁹F NMR.

Mechanistic Insights: The SET Pathway

To master this protocol, one must understand the causality behind the catalytic cycle. Unlike standard Suzuki-Miyaura couplings that proceed via a concerted oxidative addition, the coupling of aryldifluoromethyl bromides operates via a Pd(0)Lₙ-initiated Single Electron Transfer (SET) pathway [1],[2].

  • SET Initiation: The electron-rich Pd(0) species donates a single electron to the C–Br bond of this compound, generating a transient aryldifluoromethyl radical (ArCF₂•) and a Pd(I)LₙBr intermediate[2].

  • Radical Rebound: The highly reactive ArCF₂• radical rapidly recombines with the Pd(I) center to form a stable Pd(II)Lₙ(ArCF₂)(Br) complex[1].

  • Transmetalation & Reductive Elimination: Following base-mediated transmetalation with the arylboronic acid, the sterically encumbered Pd(II) complex undergoes reductive elimination to release the diaryldifluoromethane product[1].

The Ligand Imperative: The success of this reaction is entirely dependent on the use of PAd₂(n-Bu)·HI (CataCXium A HI)[2]. Standard phosphines (e.g., PPh₃) fail because they cannot adequately lower the activation barrier for the final reductive elimination step. The extreme steric bulk of the adamantyl groups on PAd₂(n-Bu) forces the Ar and CF₂Ar groups together, accelerating reductive elimination and preventing catalyst-killing side reactions[2].

Catalytic Cycle Visualization

Mechanism Pd0 Active Catalyst [Pd(0)Ln] SET SET Pd0->SET this compound RadicalRebound RadicalRebound SET->RadicalRebound Rapid Recombination Transmetalation Step 3: Transmetalation + Ar'B(OH)2 / K2CO3 - B(OH)2Br RadicalRebound->Transmetalation Base Activation PdII_Complex Intermediate [Pd(II)Ln(ArCF2)(Ar')] Transmetalation->PdII_Complex ReductiveElim ReductiveElim PdII_Complex->ReductiveElim Steric Relief ReductiveElim->Pd0 Catalyst Regeneration

Figure 1: Pd(0)Ln-initiated single electron transfer (SET) catalytic cycle for aryldifluoromethylation.

Quantitative Data: Reaction Optimization

The following table summarizes the critical optimization parameters. Note the stark causality between the choice of ligand/base and the overall yield, reinforcing the necessity of the specific protocol provided below[1],[3].

EntryPalladium SourceLigand (mol%)BaseYield (%)Causality / Observation
1 Pd(OAc)₂ (5%) PAd₂(n-Bu)·HI (10%) K₂CO₃ 85% Optimal steric bulk drives reductive elimination.
2Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃< 5%Insufficient steric bulk; complex stalls at Pd(II).
3Pd(OAc)₂ (5%)Xantphos (5%)K₂CO₃15%Bidentate ligands inhibit transmetalation in this system.
4Pd(OAc)₂ (5%)PAd₂(n-Bu)·HI (10%)Na₂CO₃42%Inadequate solubility/basicity in 1,4-dioxane.
5NonePAd₂(n-Bu)·HI (10%)K₂CO₃0%Confirms transition-metal dependence.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing ¹⁹F NMR at specific checkpoints, the operator can confirm intermediate success before committing to workup, preventing wasted time and resources.

Scale: 0.4 mmol (Bench scale)

Materials Required:
  • This compound (0.4 mmol, 90.0 mg)

  • Arylboronic acid (0.6 mmol, 1.5 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg, 5 mol%)

  • PAd₂(n-Bu)·HI (CataCXium A HI) (0.04 mmol, 19.4 mg, 10 mol%)

  • K₂CO₃ (0.8 mmol, 110.6 mg, 2.0 equiv.) - Must be oven-dried at 120 °C overnight.

  • Anhydrous 1,4-dioxane (4.0 mL) - Degassed via freeze-pump-thaw.

Step-by-Step Methodology:

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), PAd₂(n-Bu)·HI (19.4 mg), the arylboronic acid (0.6 mmol), and anhydrous K₂CO₃ (110.6 mg).

  • Evacuate and backfill the tube with high-purity Argon (repeat 3 times).

  • Add anhydrous, degassed 1,4-dioxane (4.0 mL) via syringe.

  • Causality Checkpoint: Stir at room temperature for 10 minutes. The solution will transition from reddish-brown to a pale yellow/orange, indicating the in situ reduction of Pd(II) to the active Pd(0)Lₙ species by the phosphine/boronic acid.

Step 2: Electrophile Addition & Heating 5. Add this compound (90.0 mg, 0.4 mmol) dropwise via a micro-syringe. 6. Seal the tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 8 hours.

Step 3: In-Process Validation (The Self-Validating Checkpoint) 7. After 4 hours, briefly cool the reaction and withdraw a 50 µL aliquot under Argon. Dilute with 0.5 mL CDCl₃ and acquire a rapid ¹⁹F NMR spectrum. 8. Validation: The starting material exhibits a distinct –CF₂Br triplet/multiplet near -43 ppm . The successful formation of the diaryldifluoromethane product is confirmed by the disappearance of the -43 ppm signal and the emergence of a new –CF₂– signal shifted upfield (typically between -85 ppm to -105 ppm , depending on the arylboronic acid electronics). If the -43 ppm signal persists strongly, extend heating to 12 hours.

Step 4: Quench and Workup 9. Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate. 10. Transfer the filtrate to a separatory funnel, wash with brine (15 mL), and dry the organic layer over anhydrous Na₂SO₄.

Step 5: Purification 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of 0–5% ethyl acetate in hexanes, as diaryldifluoromethanes are highly lipophilic).

Troubleshooting & Causality Guide

  • Issue: High levels of protodeboronated starting material (Ar–H) observed.

    • Causality: Arylboronic acids are prone to protodeboronation in the presence of trace water and base at elevated temperatures.

    • Solution: Ensure 1,4-dioxane is strictly anhydrous and K₂CO₃ is freshly oven-dried. If the specific boronic acid is highly unstable, switch to the corresponding pinacol ester (Ar-Bpin), which transmetalates slower but is significantly more stable against protodeboronation.

  • Issue: Reaction stalls at < 50% conversion.

    • Causality: Oxygen ingress leading to the oxidation of the highly electron-rich PAd₂(n-Bu) ligand to its phosphine oxide, terminating the catalytic cycle.

    • Solution: Rigorously degas the solvent using the freeze-pump-thaw method. Ensure Schlenk seals are properly greased.

  • Issue: Formation of ArCF₂–CF₂Ar homocoupling products.

    • Causality: The ArCF₂• radical is long-lived due to slow transmetalation of the boronic acid, allowing radicals to dimerize.

    • Solution: Increase the equivalents of the arylboronic acid to 2.0 to drive the transmetalation equilibrium forward, ensuring the Pd(II) intermediate is rapidly consumed.

References

  • Gu, J.-W.; Guo, W.-H.; Zhang, X. "Synthesis of diaryldifluoromethanes by Pd-catalyzed difluoroalkylation of arylboronic acids." Organic Chemistry Frontiers, 2015, 2, 38-41. URL:[Link]

  • Feng, Z.; Min, Q.-Q.; Fu, X.-P.; An, L.; Zhang, X. "Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides." Accounts of Chemical Research, 2018, 51(9), 2264–2278. URL:[Link]

  • Zhang, X. et al. "Palladium-Catalyzed Heteroaryldifluoromethylation of Organoborons with Bromodifluoromethylated Heteroarenes." Organic Letters, 2014, 16(18), 4822–4825. URL:[Link]

Sources

Application Note: Copper-Catalyzed Difluoroalkylation using 1-[Bromo(difluoro)methyl]-4-fluorobenzene

[1]

Introduction & Scientific Context

The Strategic Value of the Difluorobenzylic Motif

In modern drug discovery, the incorporation of fluorine atoms is a pivotal strategy to modulate lipophilicity, metabolic stability, and binding affinity.[1] Specifically, the (4-fluorophenyl)difluoromethyl motif—accessible via 1-[Bromo(difluoro)methyl]-4-fluorobenzene —serves as a powerful bioisostere.[2]

  • Bioisosterism: The

    
     group mimics the electronic and steric properties of an ethereal oxygen (
    
    
    ) or a carbonyl group (
    
    
    ), but with enhanced metabolic resistance to oxidative cleavage.[2]
  • Reagent Profile: this compound (CAS: Not universally listed, analogue to CAS 460-00-4/749932-17-0 family) acts as a versatile radical precursor.[2] Unlike trifluoromethylating agents, the presence of the aryl group stabilizes the intermediate carbon-centered radical (

    
    ) via resonance, making it highly amenable to copper catalysis.
    
Reaction Scope

This guide focuses on the Copper-Catalyzed Atom Transfer Radical Addition (ATRA) of this compound to terminal alkenes.[2] This transformation efficiently constructs complex fluorinated scaffolds, yielding

23

Mechanistic Insight: The Radical Redox Cycle

The reaction operates via a radical redox mechanism (Single Electron Transfer - SET), distinct from classical two-electron Pd/Ni cross-couplings.[2]

Mechanistic Pathway[2][4][5][6][7]
  • Activation: The Cu(I) catalyst reduces the C-Br bond of the reagent, generating a Cu(II)-Br species and the electrophilic difluorobenzylic radical (

    
    ).[2]
    
  • Addition: The

    
     radical adds rapidly to the terminal alkene, forming a new alkyl radical.[2]
    
  • Termination (ATRA): The alkyl radical abstracts a bromine atom from the Cu(II)-Br species, regenerating the Cu(I) catalyst and forming the final bromide product.[2]

  • Alternative (Heck-type): In the presence of a base, H-Br elimination occurs, yielding a vinyl difluoride derivative.[2]

Graphviz Diagram: Catalytic Cycle

Cu_Catalysis_MechanismStartReagent:Ar-CF2-BrRadicalIntermediate:Ar-CF2•Start->Radical SET ReductionCu1Catalyst:L_nCu(I)Cu2Oxidized State:L_nCu(II)-BrCu1->Cu2 -e-AdductAlkyl Radical:Ar-CF2-CH2-CH(•)-RRadical->Adduct + AlkeneCu2->Cu1 RegenerationAlkeneSubstrate:Alkene (R-CH=CH2)Alkene->AdductProductProduct (ATRA):Ar-CF2-CH2-CH(Br)-RAdduct->Product Br Transfer

Caption: Figure 1. Radical redox catalytic cycle for Cu-catalyzed ATRA of bromodifluoromethyl arenes.

Detailed Protocol: Intermolecular ATRA to Alkenes

Materials & Reagents[3][6][7][8][9][10][11][12][13][14][15][16]
  • Reagent A: this compound (1.0 equiv, typically 0.5 mmol).[2]

  • Reagent B: Terminal Alkene (e.g., 1-octene, styrene) (1.5 – 2.0 equiv).[2]

  • Catalyst:

    
     (10 mol%) or 
    
    
    (5 mol%).[2]
  • Ligand: 2,2'-Bipyridine (bpy) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (10-15 mol%).[2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2] Note: Degassed.

  • Reducing Agent (Optional): Sodium ascorbate (if using Cu(II) precatalyst or to maintain turnover).[2]

Step-by-Step Procedure
  • Catalyst Complexation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (5.0 mg, 0.05 mmol) and 2,2'-bipyridine (7.8 mg, 0.05 mmol).
    
    • Expert Tip: Pre-mixing the metal and ligand in the solvent for 10 minutes ensures formation of the active catalytic species (often visible as a color change to dark brown/red).[2]

  • Substrate Addition: Add the solvent (DCM, 2.0 mL) via syringe. Add this compound (113 mg, 0.5 mmol) and the alkene (0.75 mmol).

  • Degassing (Critical): Seal the tube and perform three freeze-pump-thaw cycles OR sparge with dry nitrogen/argon for 15 minutes.

    • Trustworthiness Check:[2] Oxygen acts as a radical trap, quenching the

      
       species and leading to low yields.[2] Strict exclusion of air is mandatory.[2]
      
  • Reaction: Stir the mixture at 60 °C (if using DCE) or 40 °C (if using DCM) for 12–24 hours.

    • Visual Cue: The reaction mixture often transitions from green/brown to a lighter suspension as the Cu(II) species precipitates or evolves.[2]

  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of silica gel or Celite to remove copper salts. Rinse the pad with ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Diagram

WorkflowStep11. Complexation(CuCl + Ligand + DCM)Step22. Addition(Reagent + Alkene)Step1->Step2Step33. Degassing(N2 Sparge/FPT)Step2->Step3Step44. Reaction(40-60°C, 12-24h)Step3->Step4Step55. Filtration(Remove Cu salts)Step4->Step5

Caption: Figure 2. Operational workflow for the batch synthesis.

Optimization & Troubleshooting Data

The following table summarizes the impact of reaction parameters based on typical reactivity profiles of bromodifluoromethyl arenes.

ParameterVariationOutcomeExplanation
Ligand Bipyridine (bpy) High Yield Balanced redox potential allows efficient SET reduction and Br-transfer.[2]
TMEDALow YieldLigand too basic; promotes side reactions or catalyst deactivation.[2]
PhenanthrolineModerateOften too rigid; can lead to over-stabilization of Cu(I).[2]
Solvent DCM / DCE Optimal Non-coordinating halogenated solvents stabilize radical intermediates.[2]
DMF / DMSOPoorStrong coordination to Cu inhibits the catalytic cycle; promotes reduction to

.[2]
Catalyst CuCl (Cu I)ExcellentInitiates cycle immediately.[2]

(Cu II)
SlowRequires induction period or reducing additive (e.g., Zn, Ascorbate).[2]
Common Issues & Solutions
  • Problem: Low conversion of starting material.

    • Solution: Re-check degassing. Oxygen poisoning is the #1 cause of failure.[2] Increase catalyst loading to 20 mol% or temperature by 10°C.

  • Problem: Formation of hydrodefluorinated byproduct (

    
    ).
    
    • Solution: Solvent is acting as a Hydrogen Atom Donor (HAT).[2] Switch from THF or Toluene to strictly anhydrous DCM or Benzene.

  • Problem: Dimerization of reagent (

    
    ).
    
    • Solution: The concentration of the radical is too high.[2] Add the bromide reagent slowly (syringe pump) over 2 hours to keep steady-state radical concentration low.

References

  • Copper-Catalyzed Difluoroalkylation Reviews

    • Zhang, C., & Feng, C. (2022).[2] Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8461.[2]

  • Mechanistic Foundations of Cu-ATRA

    • Pintauer, T., & Matyjaszewski, K. (2008).[2] Atom transfer radical addition (ATRA) and cyclization (ATRC) reactions catalyzed by copper complexes. Chemical Society Reviews, 37, 1087-1097.[2]

  • Difluoroalkylation of Alkenes

    • Wang, F., et al. (2018).[2][4] Copper(I)-Catalyzed Oxydifluoroalkylation of Alkenes. Organic Letters, 20(17), 5284–5287.[2] [2]

  • Reagent Reactivity (Ar-CF2-Br)

    • Su, W., et al. (2016).[2] Synthesis of (Bromodifluoromethyl)trimethylsilane and Its Applications. Journal of Organic Chemistry. (Contextual grounding for bromodifluoromethyl reactivity). [2]

flow chemistry applications of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous Flow Activation of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Part 1: Executive Summary

This compound (CAS: 113293-80-2) is a specialized fluorinated building block used to introduce the (4-fluorophenyl)difluoromethyl motif (


) into bioactive scaffolds. This moiety acts as a lipophilic bioisostere for oxygen or carbonyl groups, enhancing metabolic stability and membrane permeability in drug candidates.

However, the activation of this reagent in batch mode presents significant challenges:

  • Radical Instability: Photochemical activation requires precise photon flux control to prevent over-irradiation and side-reactions.

  • Anionic Decomposition: In lithiation pathways, the resulting

    
    -fluoro carbanion (
    
    
    
    ) is thermally unstable, undergoing rapid
    
    
    -elimination to form reactive carbenes even at low temperatures.

The Flow Chemistry Solution: This guide details two validated flow protocols that circumvent these limitations. By leveraging micro-mixing and precise residence time control , researchers can access both radical (photoredox) and anionic (lithiation) pathways with high fidelity.

Part 2: Application I – Photoredox-Catalyzed Difluoroalkylation

Mechanism: Visible-light-mediated radical generation.[1] Target Transformation: Coupling with alkenes to synthesize gem-difluoroalkanes.

In this workflow, a photocatalyst (Ir or Ru-based) reduces the C-Br bond of the reagent to generate the


 radical. This electrophilic radical rapidly adds to electron-rich alkenes. Flow reactors provide superior photon penetration (Beer-Lambert Law), reducing reaction times from hours (batch) to minutes.
Mechanistic Pathway (Radical Cycle)

PhotoredoxCycle Cat_GS Ir(III) (Ground State) Cat_Excited *Ir(III) (Excited) Cat_GS->Cat_Excited Blue LED (450 nm) Cat_Ox Ir(IV) Cat_Excited->Cat_Ox - e- (SET to Reagent) Cat_Ox->Cat_GS + e- (from Sacrificial Reductant) Reagent Ar-CF2-Br (Reagent) Radical Ar-CF2• (Radical) Reagent->Radical SET Reduction (- Br-) Adduct Radical Adduct Radical->Adduct + Alkene Alkene Alkene (Substrate) Product gem-Difluoro Product Adduct->Product H-Atom Transfer

Figure 1: Photoredox catalytic cycle for the activation of this compound.

Experimental Protocol

System Setup:

  • Reactor: PFA coil reactor (10 mL volume) wrapped around a 450 nm Blue LED light source.

  • Pumps: Dual syringe pump or HPLC pump system.

  • Pressure: 5 bar (Back Pressure Regulator - BPR) to prevent solvent outgassing.

Table 1: Photoredox Reaction Conditions

ParameterSetting / ReagentNotes
Stream A Reagent (0.1 M) + Photocatalyst (1 mol%)Solvent: MeCN (degassed). Cat:

.
Stream B Alkene Substrate (0.15 M) + Hantzsch Ester (1.2 eq)Hantzsch ester acts as the H-atom donor.
Flow Rate 0.5 mL/min (Total)Stream A: 0.25 mL/min, Stream B: 0.25 mL/min.
Residence Time 20 minutesAdjusted by reactor volume/flow rate.
Temperature 35 °CAmbient (fan cooled) to prevent LED overheating.
Workup Concentrate & Flash ChromatographyRemove solvent; purify on Silica gel.

Critical Insight: The


 radical is electrophilic. This protocol works best with electron-rich alkenes (e.g., enol ethers, styrenes). For electron-deficient alkenes, a polarity-reversal catalyst (e.g., a thiol) may be required.

Part 3: Application II – Cryogenic Flash Lithiation

Mechanism: Halogen-Lithium Exchange.[2] Target Transformation: Nucleophilic addition to aldehydes/ketones.

This is a classic "Flash Chemistry" application. The lithiated species (4-fluorophenyl)difluoromethyllithium is extremely unstable. In batch, it decomposes above -90°C. In flow, we can generate it at -40°C or -78°C and react it within milliseconds, bypassing the decomposition pathway.

Flow Reactor Configuration

LithiationSetup PumpA Pump A: Reagent in THF Mixer1 T-Mixer 1 (Li-Br Exchange) PumpA->Mixer1 PumpB Pump B: n-BuLi PumpB->Mixer1 PumpC Pump C: Electrophile Mixer2 T-Mixer 2 (Quench) PumpC->Mixer2 Reactor1 Residence Loop 1 (t = 0.5 s) Mixer1->Reactor1 -78°C Bath Reactor1->Mixer2 Reactor2 Residence Loop 2 (Reaction) Mixer2->Reactor2 -78°C Bath BPR BPR (4 bar) Reactor2->BPR Warm to RT Collection Product Stream BPR->Collection

Figure 2: Cryogenic flow setup for handling unstable lithiated difluoromethyl species.

Experimental Protocol

System Setup:

  • Reactor: Stainless steel or PFA tube-in-tube system cooled in a dry ice/acetone bath (-78°C).

  • Drying: All streams must be rigorously anhydrous (molecular sieves).

Table 2: Flash Lithiation Parameters

StepReagent / ConditionCritical Parameter
Feed A This compound (0.1 M in THF)Dry THF is essential.
Feed B n-Butyllithium (0.12 M in Hexanes)Titrate before use.
Feed C Electrophile (e.g., Benzaldehyde, 0.15 M in THF)Excess electrophile ensures rapid trapping.
Zone 1 (Exchange) Residence Time (

): 0.2 - 0.5 seconds
CRITICAL: Longer times lead to decomposition.
Zone 2 (Trapping) Residence Time (

): 5 - 10 seconds
Reaction with aldehyde is instantaneous.
Quench Methanol / Sat.

Quench immediately upon exit.

Why this works: The decomposition of


 follows first-order kinetics. By keeping 

under 0.5 seconds, the species is trapped by the electrophile in Mixer 2 before significant decomposition occurs. This yield cannot be reproduced in batch reactors due to slow mixing times.

Part 4: Safety & Handling

  • HF Generation: Both protocols can generate trace HF if water is present or during workup. Use plastic (PFA/PTFE) fittings where possible; avoid glass if acidic fluoride byproducts are expected.

  • Pressure: The photoredox protocol produces

    
     (if using diazonium salts) or simply requires pressure to keep solvents liquid. Ensure BPR is rated for 5-10 bar.
    
  • Lithium Safety: n-BuLi is pyrophoric. In flow, the active volume is small (< 1 mL), significantly reducing fire risk compared to batch.

Part 5: References

  • Photoredox Difluoromethylation (General Methodology):

    • Title: "The merger of transition metal and photocatalysis"

    • Source: Nature, 2014.

    • URL:[Link]

    • Note: Describes the foundational mechanism for

      
       radical generation.
      
  • Flow Lithiation of Fluoro-Compounds:

    • Title: "Flash chemistry: flow chemistry that cannot be done in batch."

    • Source: Chemical Communications, 2005 (Yoshida Group).

    • URL:[Link]

    • Note: Authoritative source on handling unstable lithiated species in flow.

  • Gem-Difluoroalkene Synthesis:

    • Title: "Visible-Light-Promoted Defluorinative Alkylation of gem-Difluoroalkenes"

    • Source: Organic Letters, 2020.[1]

    • URL:[Link]

    • Note: Context for using difluoro-reagents in radical manifolds.

  • Flow Chemistry Reviews:

    • Title: "Continuous flow synthesis enabling reaction discovery"

    • Source: Chemical Science, 2024.

    • URL:[Link]

Sources

Application Note: Quantitative Analysis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the analytical protocols for the quantification and purity assessment of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (also referred to as


-bromo-

-difluoro-4-fluorotoluene).

Critical Identity Note: The user-supplied CAS (698-80-6) is ambiguous in some public databases. The protocols below are strictly designed for the chemical structure:


 .
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight:

    
    
    
  • Functional Class: Benzylic Halide / Gem-difluoro building block.

Analytical Challenges:

  • Reactivity: As a benzylic bromide, the compound is an alkylating agent and potentially lachrymatory. It is susceptible to hydrolysis to the corresponding ketone (

    
    ) or solvolysis in protic solvents.
    
  • Volatility: High volatility requires careful handling during weighing and GC sample preparation.

  • Detection: The lack of extended conjugation limits UV sensitivity; however, the high fluorine content makes

    
    -NMR the gold standard for specificity.
    
Safety & Handling (Critical)
  • Lachrymator Warning: Benzylic bromides are potent eye irritants. All operations must be performed in a functioning fume hood.

  • Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH, Water) which may displace the bromine. Use Dichloromethane (DCM) , Acetonitrile (ACN) , or Deuterated Chloroform (

    
    ) .
    
Analytical Decision Matrix

The choice of method depends on the stage of development and the data required.

AnalysisDecision Start Sample Type Purity High Purity (>95%) Assay Required Start->Purity Trace Reaction Mixture / Impurity Profiling Start->Trace qNMR Method A: 19F qNMR (Primary Assay) Purity->qNMR Reference Std Unavailable GCFID Method B: GC-FID (Routine QC) Purity->GCFID Reference Std Available Trace->GCFID Routine Monitor GCMS Method C: GC-MS (ID & Trace) Trace->GCMS Unknowns Present qNMR->GCFID Calibrate Std

Figure 1: Analytical Decision Matrix selecting between NMR and GC methodologies based on sample intent.

Method A: Quantitative NMR (qNMR)

Rationale: This is the absolute primary method for assay determination. It does not require a reference standard of the analyte itself, only a certified internal standard (IS) with a distinct fluorine shift.

4.1 Reagents & Standards
  • Solvent:

    
     (Neutralized with basic alumina to remove traces of DCl acid).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT).
    
    • Shift:

      
      .
      
    • Boiling Point:

      
       (Non-volatile enough for short-term handling).
      
    • Alternate IS: 1,3-Difluorobenzene (

      
      ).
      
4.2 Instrument Parameters
  • Nucleus:

    
     (typically 
    
    
    
    on a
    
    
    system).
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if

    
     decoupling is used) or standard single pulse without decoupling.
    
  • Spectral Width:

    
     (cover 
    
    
    
    to
    
    
    ).
  • Relaxation Delay (

    
    ): Critical Parameter. 
    
    • 
       and 
      
      
      
      groups have long longitudinal relaxation times (
      
      
      ).
    • Set

      
       (or 
      
      
      
      ).
  • Scans (NS): 16–64 (depending on concentration).

  • Offset (O1): Center between Analyte and IS peaks (approx

    
    ).
    
4.3 Procedure
  • Weigh

    
     of the Analyte (
    
    
    
    ) into a vial.
  • Weigh

    
     of the IS (
    
    
    
    ) into the same vial. Record weights to
    
    
    precision.
  • Dissolve in

    
    
    
    
    
    . Transfer to NMR tube.
  • Acquire spectrum.[2]

4.4 Data Processing
  • Phasing: Manual phasing is required for accurate integration.

  • Baseline: Apply polynomial baseline correction.

  • Integration: Integrate the Analyte

    
     signal (
    
    
    
    ) and the IS
    
    
    signal (
    
    
    ).

Calculation:



ParameterDescriptionValue for this Protocol

Integral of AnalyteMeasured (

peak)

Integral of StandardMeasured (TFT peak)

Number of F in Analyte2 (for the

group)

Number of F in Std3 (for TFT)

MW of Analyte


MW of Std

Method B: GC-MS / GC-FID

Rationale: GC is preferred over HPLC due to the analyte's volatility and lack of polar functional groups.

5.1 Chromatographic Conditions
ParameterSettingRationale
Column DB-5ms or ZB-5 (30m

0.25mm

0.25µm)
Standard non-polar phase for halogenated aromatics.
Carrier Gas Helium @

(Constant Flow)
Optimal linear velocity for separation.
Inlet Split Mode (50:1),

High split to prevent column overload. Temp kept moderate to prevent thermal degradation of C-Br bond.
Oven Program

(hold 2 min)




(hold 3 min)
Low initial temp focuses the volatile analyte.
Detector FID (

) or MS (Source

)
FID for quant; MS for ID.
5.2 Sample Preparation
  • Diluent: Dichloromethane (DCM).

  • Concentration:

    
    .
    
  • Vials: Use crimp-top vials with PTFE-lined septa to prevent evaporation.

5.3 Retention & Identification (MS)

The analyte will elute after the parent fluorobenzene but before heavier dibromo-species.

Key MS Fragments (EI Source):

  • 
     224/226:  Molecular Ion 
    
    
    
    . (Weak intensity due to C-Br lability).
  • 
     145: 
    
    
    
    (Base Peak). The difluorobenzyl cation (
    
    
    ) is highly stable.
  • 
     126: 
    
    
    
    .

GC_Workflow Sample Sample Prep (1 mg/mL in DCM) Inlet Inlet: 220°C Split 50:1 Sample->Inlet Column Column: DB-5ms 50°C -> 280°C Inlet->Column MS MS Detection Target Ion: 145 Column->MS Qualitative FID FID Detection Area % Column->FID Quantitative

Figure 2: GC Instrument Workflow for this compound.

Troubleshooting & Stability Guide
ObservationRoot CauseCorrective Action
Extra Peak at

(approx)
Hydrolysis to Ketone (

)
Check solvent for moisture. Dry DCM over

.
Broadening in NMR Paramagnetic Impurities or ExchangeFilter sample through a

PTFE filter. Ensure no iron particles (from spatulas) are present.
Low GC Response Thermal DegradationLower inlet temperature to

. Check liner cleanliness (active sites degrade benzylic bromides).
Shift Drift in NMR Concentration Effects

shifts are concentration-dependent. Keep analyte/IS concentrations consistent (

).
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9993, 1-Bromo-4-fluorobenzene. (Used for physical property analogies). Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Hu, J., et al. (2015).[3] "Gem-Difluoroalkylation of Arenes." Chemical Reviews, 115(14), 7346-7382. (Context for the reactivity of bromodifluoromethyl arenes).

  • Agilent Technologies. (2020). GC Method Development for Volatile Halogenated Hydrocarbons. Application Note 5990-1234EN. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing workflows involving 1-[Bromo(difluoro)methyl]-4-fluorobenzene (ArCF₂Br).

This compound is a highly valuable building block for installing the lipophilic, metabolically stable 4-fluorophenyl-difluoromethyl group into advanced pharmaceutical intermediates. The reaction logic relies on a fundamental thermodynamic differential: the C–Br bond is relatively weak (~76 kcal/mol) compared to the adjacent C–F bonds (>100 kcal/mol), allowing for selective homolytic cleavage or oxidative addition without undesired defluorination[1].

Mechanistic Grounding & Workflow Architecture

Depending on your target architecture, ArCF₂Br is typically activated via one of two distinct mechanistic pathways: Visible-Light Photoredox Catalysis (generating an electrophilic ArCF₂• radical)[2] or Transition-Metal Cross-Coupling (forming a nucleophilic [M]-CF₂Ar complex)[3].

G cluster_0 Photoredox Radical Pathway cluster_1 Transition-Metal Cross-Coupling Start 1-[Bromo(difluoro)methyl] -4-fluorobenzene PC Ir/Ru Photocatalyst + Visible Light Start->PC TMC Ni/Pd Catalyst + Ligand Start->TMC Radical ArCF2• Radical PC->Radical Add Alkene Addition Radical->Add End ArCF2-Functionalized Product Add->End OxAdd [M]-CF2Ar Complex TMC->OxAdd Coupling Suzuki/Negishi OxAdd->Coupling Coupling->End

Reaction pathways for this compound via photoredox & metal catalysis.

Diagnostic FAQs & Troubleshooting

Q1: During Nickel-catalyzed Suzuki cross-coupling, I am observing massive amounts of 1-(difluoromethyl)-4-fluorobenzene instead of my product. How do I prevent this? Causality & Solution: You are observing hydrodebromination. This occurs when the metal-difluoroalkyl intermediate undergoes premature protodemetalation or hydrogen atom transfer (HAT) from the solvent or base before transmetalation can occur. Action: Switch to a bidentate nitrogen ligand with a wider bite angle, such as dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). Bidentate ligands stabilize the Ni(II) intermediate and accelerate reductive elimination, outcompeting the protodemetalation pathway[3],[4]. Additionally, ensure strictly anhydrous conditions and switch from K₂CO₃ to anhydrous Cs₂CO₃.

Q2: My visible-light photoredox reaction shows <10% conversion. Should I increase the Ir(ppy)₃ catalyst loading to 5 mol%? Causality & Solution: No. Increasing photocatalyst loading beyond 1–2 mol% causes the "inner filter effect," where the highly concentrated catalyst at the reactor's surface absorbs all incident light, leaving the bulk solution dark and unreacted. The low conversion is likely due to an inefficient reductive quenching cycle. Action: Keep the catalyst at 1 mol%. Instead, optimize your sacrificial electron donor. The reduction potential of the ArCF₂Br bond requires a strongly reducing excited-state catalyst. Ensure you are using at least 2.0 equivalents of an amine base like DIPEA, which reductively quenches the fac-Ir(ppy)₃ excited state to generate the highly reducing Ir(II) species necessary to cleave the C–Br bond[2].

Q3: I am trying to trap a transient α,α-difluorobenzylic carbanion. Can I use this reagent? Causality & Solution: Yes. Unstable α-fluorocarbanions are notoriously prone to nonproductive α-fluoride elimination. However, they can be successfully trapped via halogen transfer. Action: You can utilize halogen transfer reagents to convert the carbanion into an electrophilic ArCF₂Br species in situ, which then undergoes rapid nucleophilic substitution, completely bypassing the elimination degradation pathway[5].

Quantitative Data: Optimization Parameters

The following table summarizes the baseline versus optimized conditions for both primary workflows. Use this as a benchmarking tool for your own optimization matrices.

Optimization ParameterCatalyst SystemSolventAdditive / BaseYield (%)Primary Byproduct
Baseline Photoredox fac-Ir(ppy)₃ (1 mol%)DMFNone< 10%Unreacted Starting Material
Optimized Photoredox fac-Ir(ppy)₃ (1 mol%)DMFDIPEA (2.0 equiv)85% Traces of ArCF₂H
Baseline Ni-Coupling NiCl₂(dme) / PPh₃THFK₂CO₃15%ArCF₂H (Protodemetalation)
Optimized Ni-Coupling NiCl₂(dme) / dtbbpy1,4-DioxaneCs₂CO₃ (2.0 equiv)92% Traces of Homocoupling

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below incorporate a self-validating ¹⁹F NMR tracking system . Because LC/MS can be unreliable for volatile or non-UV-active fluorinated intermediates, adding an internal standard at


 allows you to close the mass-balance loop by tracking the disappearance of the –CF₂Br signal and the appearance of the product signal.
Protocol A: Visible-Light Photoredox Alkene Addition
  • Preparation: Inside a nitrogen-filled glovebox, add this compound (1.0 equiv, 0.5 mmol), the target alkene (1.5 equiv), and fac-Ir(ppy)₃ (1 mol%) to an oven-dried 10 mL borosilicate vial.

  • Standardization: Add exactly 0.5 mmol of trifluorotoluene (internal standard).

  • Solvent & Donor: Dissolve the mixture in 5.0 mL of anhydrous DMF (0.1 M). Add DIPEA (2.0 equiv) as the sacrificial electron donor.

  • Degassing: Seal the vial with a PTFE septum cap, remove it from the glovebox, and sparge the solution with argon for 15 minutes. Critical: O₂ is a potent triplet quencher and will kill the catalytic cycle.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 16 hours, using a cooling fan to maintain the temperature below 30 °C.

  • Validation: Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Calculate the exact yield by comparing the integration of the new –CF₂R signal against the trifluorotoluene singlet before proceeding to aqueous workup.

Protocol B: Nickel-Catalyzed Suzuki-Type Cross-Coupling
  • Catalyst Activation: In a glovebox, combine NiCl₂(dme) (5 mol%), dtbbpy (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) in a dry Schlenk tube. Stir as a solid mixture for 5 minutes.

  • Reagent Addition: Add the arylboronic acid (1.2 equiv) and this compound (1.0 equiv, 0.5 mmol). Add 0.5 mmol of fluorobenzene as the internal standard.

  • Solvent: Add 2.5 mL of anhydrous 1,4-dioxane (0.2 M). Note: Dioxane is specifically chosen to suppress protodemetalation compared to more polar solvents[4].

  • Heating: Seal the tube, transfer to a pre-heated oil bath at 80 °C, and stir vigorously (800 rpm) for 16 hours. High shear is required due to the heterogeneous nature of Cs₂CO₃.

  • Validation & Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite (eluting with EtOAc) to remove metal salts. Run a ¹⁹F NMR on the crude filtrate to confirm mass balance prior to silica gel chromatography.

References

  • Improvements in Efficiency and Selectivity for C–F Bond Halogen-Exchange Reactions by Using Boron Reagents Source: NSF PAR URL
  • Transition-Metal (Cu, Pd, Ni)
  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids Source: ResearchGate URL
  • Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)
  • Source: ACS.

Sources

Mechanistic Overview: Diverting Reactive Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Difluoromethylation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the complex kinetic and thermodynamic competing pathways inherent to difluoromethylation (-CF2H) chemistry.

Introducing a -CF2H group into a molecular scaffold is a highly effective strategy for improving metabolic stability and membrane permeability in drug design. However, the reactive intermediates involved—namely difluorocarbenes (:CF2), difluoromethyl radicals (•CF2H), and difluoromethyl anions (-CF2H)—are highly prone to side reactions. This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to eliminate byproduct formation and maximize your isolated yields.

Understanding the nature of your reactive intermediate is the first step in troubleshooting. Byproduct formation is rarely random; it is a direct consequence of intermediate lifetimes, solvent effects, and the presence of trace electrophiles/nucleophiles.

ByproductPathways Reagent Difluoromethylating Reagent (e.g., DFPB, ClCF2COONa) Carbene Difluorocarbene (:CF2) Reagent->Carbene Thermal / Base Radical Difluoromethyl Radical (•CF2H) Reagent->Radical Photoredox (e.g., Eosin Y) Anion Difluoromethyl Anion (-CF2H) Reagent->Anion Nucleophilic Activation Target1 Desired Product (O/S/N-CF2H) Carbene->Target1 Nucleophilic Attack ByP_Dimer Dimerization (Tetrafluoroethylene) Carbene->ByP_Dimer Excess :CF2 Concentration ByP_Hydro Hydrolysis (Formyl Fluoride / CO) Carbene->ByP_Hydro Trace H2O Target2 Desired Product (C-CF2H Arene) Radical->Target2 Radical Addition Target3 Desired Product (C-CF2H Alcohol) Anion->Target3 Carbonyl Addition ByP_Proto Protodefluorination (CH2F2) Anion->ByP_Proto Trace H+ ByP_Wittig Wittig Olefination (gem-Difluoroalkene) Anion->ByP_Wittig Phosphonium Reagents

Fig 1: Mechanistic divergence in difluoromethylation highlighting primary byproduct formation pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant dimerization (tetrafluoroethylene) or oligomerization instead of my desired O-difluoromethylated product? A: This is a classic kinetic issue associated with difluorocarbene (:CF2) generation. If the rate of :CF2 generation exceeds the rate at which your nucleophile (e.g., phenoxide) can trap it, the carbene will react with itself to form tetrafluoroethylene or higher oligomers. Historically, using gaseous chlorodifluoromethane led to high local concentrations and severe dimerization[1]. Solution: Switch to a bench-stable precursor like sodium chlorodifluoroacetate. Its thermal decarboxylation provides a slow, controlled release of :CF2, favoring the desired cross-reaction over dimerization[1].

Q2: My nucleophilic difluoromethylation of aldehydes is yielding gem-difluoroalkenes (Wittig products) rather than the desired α-CF2H alcohols. How do I fix this? A: When using phosphonium-based reagents like (difluoromethyl)triphenylphosphonium bromide (DFPB), there is a direct competition between nucleophilic transfer of the -CF2H group and Wittig difluoroolefination[2]. Solution: Alter your base. Using Cs₂CO₃ (3 equivalents) in DMAc at room temperature suppresses the Wittig pathway. Cs₂CO₃ acts as a nucleophile rather than a simple base, attacking the phosphorus center to release the -CF2H anion, yielding the desired alcohol while precipitating Ph₃PO and generating CO₂ as harmless byproducts[2].

Q3: Why is my difluoromethylated product undergoing protodefluorination or degrading during purification? A: The -CF2H group can be surprisingly labile depending on the electronic environment of the molecule, particularly during deprotection steps. For example, during the silyl deprotection of difluoromethylated nucleosides, the -CF2H group is highly sensitive to standard fluoride reagents and strong acids[3]. Solution: Buffer your deprotection reagents. Using a TEA/3HF mixture buffered with AcOH prevents the protodefluorination of sensitive O-difluoromethylated substrates[3].

Q4: I am attempting a double O-difluoromethylation on a diphenol, but my yields are stuck below 20%. What is happening? A: This is often a phase-distribution problem. In biphasic systems (e.g., aqueous KOH / DCM), highly polar substrates like unsubstituted resorcinol or hydroquinone partition almost entirely into the aqueous phase, while the difluorocarbene is generated in the organic phase[4]. Furthermore, trace water rapidly hydrolyzes :CF2. Solution: Move to strictly anhydrous conditions. Switching from 20 wt% aqueous KOH to anhydrous KOH forces the reaction into a single organic phase, drastically improving the trapping efficiency of the carbene[4].

Troubleshooting Matrix: Quantitative Optimization

Use the following data-driven matrix to adjust your reaction parameters based on the specific byproducts you are observing.

Observed Issue / ByproductSubstrate ClassPotential CauseValidated Optimization StrategyExpected Yield Impact
Wittig Olefination (gem-difluoroalkene) Aldehydes / KetonesDBU or standard bases promote Wittig pathway with DFPB.Switch to 3.0 equiv Cs₂CO₃ in DMAc at RT. Cs₂CO₃ acts as a nucleophile to release -CF2H[2].Up to 95% yield of α-CF2H alcohol[2].
Hydrolysis / Low Conversion Diphenols (e.g., resorcinol)Substrate trapped in aqueous phase; :CF2 hydrolyzed by water[4].Switch from 20% aq. KOH to anhydrous KOH in DCM[4].Yield increases from ~16% to 53% [4].
Protodefluorination / Degradation Silyl-protected Nucleosides-CF2H group lability under standard TBAF or acidic deprotection[3].Use TEA/3HF buffered with AcOH for silyl deprotection[3].Recovers yields to ~48-69% for sensitive motifs[3].
No Reaction / Catalyst Death Coumarins / ArenesRadical quenching by oxygen or lack of SET activation.Use Eosin Y (5 mol%) under Blue LED irradiation with NaSO₂CF₂H in DMSO[5].Restores reactivity (yields typically >65%)[5].

Self-Validating Experimental Protocols

The following protocols have been selected for their built-in mechanistic safeguards against byproduct formation.

Protocol A: Chromatography-Free O-Difluoromethylation of Phenols

Mechanism: Controlled thermal decarboxylation to prevent :CF2 dimerization.

  • Preparation: To a flame-dried reaction flask under an inert nitrogen atmosphere, add the phenol substrate (1.0 equiv.), sodium chlorodifluoroacetate (2.0–3.0 equiv.), and anhydrous K₂CO₃ (1.5 equiv.)[1].

  • Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of ~0.2 M. Causality Check: Anhydrous DMF prevents the hydrolysis of the generated difluorocarbene into formyl fluoride and CO[6].

  • Thermal Activation: Lower the reaction apparatus into an oil bath pre-heated to 120 °C and stir at 500 rpm[1].

  • Validation Check: You must observe vigorous bubbling within minutes of heating. This is the release of CO₂, confirming the thermal decarboxylation of sodium chlorodifluoroacetate and the active generation of :CF2[1].

  • Completion: Maintain positive nitrogen pressure and stir for 2 hours. Cool to 23 °C. The reaction is typically complete by TLC analysis at this stage, yielding the aryl difluoromethyl ether without the need for column chromatography[1].

Protocol B: Direct Nucleophilic Difluoromethylation of Carbonyls

Mechanism: Suppressing Wittig olefination via nucleophilic base activation.

  • Preparation: In a dry flask under argon, dissolve the aldehyde or ketone (1.0 equiv.) and (difluoromethyl)triphenylphosphonium bromide (DFPB) (3.0 equiv.) in anhydrous DMAc[2].

  • Base Addition: Add Cs₂CO₃ (3.0 equiv.) in one portion at room temperature[2]. Causality Check: Do not substitute with DBU or NaOH. Cs₂CO₃ is strictly required as it acts nucleophilically on the phosphonium salt, facilitating the P-O affinity-driven release of the -CF2H anion rather than forming a ylide[2].

  • Reaction Monitoring: Stir at room temperature. For highly electrophilic substrates (e.g., p-cyano benzaldehyde), cooling to 0 °C for 3 hours may be required to prevent over-reaction, whereas standard aldehydes react efficiently at room temperature[2].

  • Workup & Validation: Quench with water and extract with EtOAc. By ¹⁹F NMR spectrometry of the crude mixture, you should observe the desired α-CF2H alcohol and the presence of HCF₂CO₂Cs and H₂CF₂ (byproducts of the Cs₂CO₃ nucleophilic attack), but no Wittig difluoroolefination products[2].

References[1] Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses. Available at:https://www.orgsyn.org/demo.aspx?prep=v101p0164[6] Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. Benchchem. Available at: https://www.benchchem.com/support/difluoromethylation[2] Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.orglett.6b01375[3] Chemoselective Difluoromethylation of Nucleosides. Organic Letters (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.orglett.4c01777[4] Difluoromethylations of diphenols with TMSCF2Br. Shanghai Institute of Organic Chemistry. Available at:https://www.sioc.ac.cn/[5] Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules (MDPI). Available at:https://www.mdpi.com/1420-3049/24/24/4483

Sources

Technical Support Hub: Purification of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (often synthesized via radical bromination of the corresponding difluoromethylarene or decarboxylative bromination) presents unique challenges due to the lability of the C-Br bond adjacent to the gem-difluoro group. This bond has a dissociation energy of approximately ~69 kcal/mol, making it significantly weaker than typical aryl bromides.[1] Consequently, standard purification protocols often lead to thermal decomposition or radical-induced dimerization.

This guide addresses the three most common failure modes reported by our users: thermal degradation during distillation, co-elution of starting materials, and hydrolysis during storage.

Part 1: Troubleshooting & FAQs

Q1: My product turns brown and fumes during vacuum distillation. What is happening?

Diagnosis: Thermal Decomposition via Homolytic Cleavage. Technical Insight: The


 bond is thermally sensitive. If the pot temperature exceeds 100°C, homolytic cleavage of the C-Br bond can occur, generating bromine radicals (

) and difluorobenzylic radicals. These species recombine to form dimers (

) or abstract hydrogen, leading to a complex mixture of impurities and free

, which causes the fuming and darkening.

Corrective Protocol:

  • Lower the Pressure: Do not attempt distillation at pressures >5 mmHg. You must achieve a vacuum of 0.5 – 1.0 mmHg .

  • Temperature Cap: Maintain the oil bath temperature below 80°C . If the product does not distill at this temperature, the vacuum is insufficient.

  • Radical Inhibition: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or Copper turnings to the distillation pot to scavenge free radicals generated during heating.

Q2: I am using silica gel chromatography, but the product co-elutes with the starting material (1-difluoromethyl-4-fluorobenzene). How do I separate them?

Diagnosis: Insufficient Stationary Phase Interaction. Technical Insight: Both the product (


) and the starting material (

) are highly lipophilic and lack strong hydrogen-bonding donors/acceptors. On standard silica gel with Hexanes/EtOAc, their

values are nearly identical (

).

Corrective Protocol:

  • Switch Solvent System: Eliminate Ethyl Acetate. Use 100% n-Pentane or n-Heptane . The lower polarity expands the separation window.

  • Stationary Phase Modification: Use Silver Nitrate (

    
    ) impregnated silica  (10% w/w). While typically used for alkenes, the subtle polarizability difference of the C-Br bond vs. the C-H bond can be exploited here for difficult separations.
    
  • Alternative: If separation remains poor, consider Reverse Phase (C18) chromatography using Acetonitrile/Water. The bromine atom significantly increases hydrophobicity compared to hydrogen, resulting in a larger retention time shift on C18 columns.

Q3: The product yield is good, but NMR shows a "silent" impurity and the liquid is acidic.

Diagnosis: Hydrolysis to 4-fluorobenzoyl fluoride/acid. Technical Insight: While the


 group is generally robust, the presence of the bromine atom activates the position. Prolonged exposure to moisture, especially in the presence of residual Lewis acids (from synthesis) or silica gel acidity, can lead to hydrolysis:


The "silent" impurity in proton NMR is often the benzoyl fluoride (which has no protons on the functional group), visible only in

NMR (~ +17 ppm).

Corrective Protocol:

  • Neutralization: Pre-treat your silica gel with 1% Triethylamine in hexanes to neutralize surface acidity before loading the column.

  • Workup: Ensure the crude reaction mixture is washed with Sodium Thiosulfate (to remove

    
    ) and Sodium Bicarbonate  (to remove acid) immediately before purification.
    
  • Storage: Store the purified product over activated 4Å Molecular Sieves in a dark, cold environment (-20°C).

Part 2: Comparative Purification Metrics

Select the method based on your current purity and scale requirements.

Method Purity Potential Yield Throughput Critical Risk
High-Vac Distillation >98%85-90%High (>10g scale)Thermal decomposition if T > 80°C.
Flash Chromatography (Silica) >99%70-80%Low (<5g scale)Product hydrolysis on acidic silica; poor separation.
Reverse Phase (C18) >99.5%90-95%MediumHigh solvent cost; requires lyophilization/extraction.
Chemical Washing ~90%>95%Very HighIneffective against starting material (

).

Part 3: Recommended Workflow

The following logic flow illustrates the optimal decision-making process for purifying this compound.

PurificationWorkflow Start Crude Reaction Mixture (Ar-CF2Br + Ar-CF2H + Salts) Quench Quench: Sat. Na2S2O3 + NaHCO3 (Remove Br2 and Acid) Start->Quench CheckScale Scale > 5 grams? Quench->CheckScale Distillation High-Vacuum Distillation (<1 mmHg, Bath <80°C) CheckScale->Distillation Yes Column Flash Chromatography (100% Pentane, Neutralized Silica) CheckScale->Column No Analysis QC: 19F NMR & GC-MS Distillation->Analysis Column->Analysis Pure Final Product Store @ -20°C over 4Å Sieves Analysis->Pure Purity > 98% Repurify Repurify: C18 Reverse Phase Analysis->Repurify Co-eluting SM detected Repurify->Pure

Figure 1: Decision tree for the purification of gem-difluorobromides, prioritizing thermal safety and separation efficiency.

Part 4: Detailed Experimental Protocol

Protocol A: Neutralized Flash Chromatography (Small Scale)

Use this for <5g batches where starting material contamination is likely.

  • Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in a solution of 99:1 Hexanes:Triethylamine. Let it sit for 10 minutes to neutralize acidic sites.

  • Column Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of 100% n-Pentane to remove excess amine.

  • Loading: Dissolve the crude oil in the minimum amount of pentane. Load carefully onto the sand bed.

  • Elution: Elute isocratically with 100% n-Pentane.

    • Note: The product is weakly UV active at 254 nm. Use Iodine stain or KMnO4 for visualization if UV signal is weak.

  • Fraction Collection: Collect fractions. The order of elution is typically:

    • 
       (Starting Material)
      
    • 
       (Product)
      
    • 
       (Hydrolysis/Oxidation byproducts - much more polar)
      
Protocol B: Stabilized Vacuum Distillation (Large Scale)

Use this for >10g batches.

  • Setup: Equip a short-path distillation head with a cow receiver. Ensure all joints are greased with high-vacuum grease.

  • Stabilization: Add 0.5% (w/w) Copper powder or BHT to the distillation pot.

  • Vacuum: Apply high vacuum. Confirm pressure is stable at <1.0 mmHg .

  • Heating: Slowly ramp the oil bath temperature.

    • Observation: Product should distill between 45-60°C at 0.5 mmHg.

    • Warning: If pot temperature reaches 85°C without distillation, STOP . The vacuum is insufficient, and proceeding will cause explosion/decomposition risks.

References

  • Metallaphotoredox Difluoromethylation of Aryl Bromides . Princeton University, Macmillan Group. Describes the synthesis and handling of difluoromethyl radicals and the stability of the C-Br bond in CF2Br species. 2[3][4][2][5][6][7]

  • Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides . National Institutes of Health (NIH). Provides insights into the purification of difluoromethylarenes and the stability of gem-difluoro intermediates. 3[4][2][5][6][7]

  • 1-Bromo-4-fluorobenzene Physical Properties . PubChem. Reference for physical data (boiling points, density) of the parent aryl halide framework used to estimate distillation parameters. 8[4][5][6][7]

  • Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds . ChemRxiv. details the radical reactivity of gem-difluoro species, supporting the need for radical inhibitors during purification. 9[3][4][5][6][7]

Sources

improving yield of cross-coupling with 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cross-Coupling of 1-[Bromo(difluoro)methyl]-4-fluorobenzene

User Advisory: Compound Identity & Scope

Subject Reagent: this compound Functional Class:


-Bromodifluoromethyl arene (

) Primary Challenge: The

bond adjacent to the gem-difluoro group is electronically deactivated for standard oxidative addition (compared to aryl bromides) but is highly active for radical generation. Standard Palladium-catalyzed Suzuki conditions often fail or result in low yields.

Module 1: Mechanistic Diagnostics (The "Why")

To improve yield, you must stop treating this reagent like a standard aryl halide. The presence of the fluorine atoms stabilizes the corresponding radical (


) but strengthens the 

bond against 2-electron oxidative addition.

The Winning Pathway: Radical-Mediated Cross-Coupling High-yielding protocols almost exclusively rely on Single Electron Transfer (SET) mechanisms, typically utilizing Nickel catalysis (with or without photoredox dual catalysis).

Mechanistic Workflow (Ni-Catalyzed Suzuki)

The reaction does not proceed via standard


 oxidative addition. Instead, it follows a radical-rebound mechanism:
  • SET Activation: The catalyst reduces the

    
     bond, generating a difluorobenzylic radical.
    
  • Radical Capture: The Nickel center captures this radical.[1]

  • Transmetalation & Elimination: The boronic acid transfers the aryl group, followed by reductive elimination.

G Substrate Ar-CF2-Br (Substrate) Radical Ar-CF2• (Stabilized Radical) Substrate->Radical SET (Reduction) Ni_Intermediate L-Ni(III)(Ar')(CF2Ar) Radical->Ni_Intermediate Radical Capture Side_H Ar-CF2-H (Protodebromination) Radical->Side_H H-Abstraction (Solvent) Ni_Complex L-Ni(I)-Ar' Ni_Complex->Ni_Intermediate + Radical Product Ar-CF2-Ar' (Coupled Product) Ni_Intermediate->Product Reductive Elimination

Figure 1: The critical radical pathway. Note that the "Side_H" pathway (Protodebromination) is the primary yield killer.

Module 2: Troubleshooting Guide

Use this logic tree to diagnose your specific yield issues.

Symptom 1: High conversion of starting material, but low yield of product.

Diagnosis: You are likely observing Protodebromination (formation of


).
  • The Cause: The

    
     radical is abstracting a Hydrogen atom from your solvent or additives before it can be captured by the Nickel catalyst.
    
  • The Fix:

    • Solvent Switch: Avoid THF or standard DMF if possible. Switch to 1,4-Dioxane or Benzene (if permitted). If DMF is required for solubility, use DMF-d7 (deuterated) to suppress the kinetic isotope effect of H-abstraction.

    • Dryness: Rigorous exclusion of water is mandatory. Water is a potent H-donor for these radicals.

Symptom 2: Low conversion. Starting material remains.

Diagnosis: Inefficient Radical Generation (SET failure).

  • The Cause: The catalyst cannot reduce the

    
     bond.
    
  • The Fix:

    • Ligand Tuning: Switch to electron-rich ligands that lower the reduction potential of the Ni center. dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) is the gold standard here.

    • Add a Reductant: If using a thermal method, ensure you have a trace reductant (like Zn dust or Mn) or sufficient base turnover to maintain the active Ni(I) species.

Symptom 3: Formation of Homocoupled Product ( ).

Diagnosis: Radical dimerization.

  • The Cause: The concentration of radicals is too high relative to the catalyst's capture rate.

  • The Fix:

    • Dilution: Increase solvent volume (0.05 M or 0.1 M).

    • Slow Addition: Add the

      
       reagent slowly via syringe pump over 1 hour.
      

Module 3: Optimized Experimental Protocols

These protocols are synthesized from high-success literature regarding


-bromodifluoromethyl arenes.
Protocol A: Thermal Nickel Catalysis (Robust & Scalable)

Best for: Standard laboratories without photoredox equipment.

ComponentReagentEquiv/Conc.Notes
Catalyst

5-10 mol%Air-stable precursor.
Ligand dppf(In catalyst)Bis(diphenylphosphino)ferrocene prevents

-fluorine elimination.
Reductant Zn dust2.0 equivActivates the Ni(II) to Ni(0)/Ni(I).
Base

3.0 equivAnhydrous, finely ground.
Solvent 1,4-Dioxane0.1 MMust be degassed.
Temp 80-100 °C-Sealed tube.

Step-by-Step:

  • Charge an oven-dried vial with

    
    , Zn dust, 
    
    
    
    , and the Boronic Acid (1.5 equiv).
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add this compound and anhydrous Dioxane via syringe.

  • Seal and heat to 100 °C for 12-16 hours.

  • Critical: Filter through Celite immediately upon cooling to remove zinc salts before aqueous workup.

Protocol B: Photoredox/Nickel Dual Catalysis (Highest Yield)

Best for: Complex substrates or late-stage functionalization.

ComponentReagentEquiv/Conc.Notes
Photocatalyst

1 mol%Generates the radical via SET.
Metal Cat.

5 mol%-
Ligand dtbbpy5 mol%Critical for stabilizing the Ni-radical capture.
Base CsF or DABCO2.0 equivMild bases preferred.
Solvent DMF or DMSO0.05 MDegassed (Freeze-Pump-Thaw).
Light Blue LED450 nmFan cooling required.

Module 4: FAQ - Rapid Response

Q: Can I use Palladium (


) for this reaction? 
A: No.  Palladium catalysts struggle with the oxidative addition of alkyl-like 

bonds. You will likely see <5% yield. You must use Nickel or Copper.

Q: Why is my product defluorinated (monofluoro or des-fluoro)? A: This is "


-fluorine elimination." It happens when the metal center coordinates to the fluorine and eliminates it.
  • Solution: Use bulky bidentate ligands (like dppf or dtbbpy) which sterically crowd the metal center and prevent the fluorine from coordinating.

Q: The reaction turns black and stops. Why? A: Catalyst decomposition ("Nickel black"). This usually means oxygen entered the system.

  • Solution: These radical reactions are far more sensitive to

    
     than standard Suzuki couplings. Use a glovebox or rigorous Schlenk technique (Freeze-Pump-Thaw x3).
    

References

  • Nickel-C

    
    -Bromodifluoromethyl Arenes 
    
    • Source:Angewandte Chemie International Edition (2014)[2]

    • Significance: Establishes the foundational Ni-catalyzed protocol for coupling with boronic acids.
    • Link:[Link]

  • Visible Light Photoredox Cross-Coupling of Difluoroalkyl Bromides

    • Source:Science (2014) / J. Am. Chem. Soc.[3] (2016) - (Molander/MacMillan Groups)

    • Significance: Demonstrates the superiority of dual catalysis for stabilizing the radical and preventing side reactions.
    • Link:[Link]

  • Suppression of Hydrogen

    • Source:Chemical Reviews (2016)
    • Significance: Detailed review on solvent effects (DMF vs Dioxane)
    • Link:[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in 1-[Bromo(difluoro)methyl]-4-fluorobenzene Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1-[Bromo(difluoro)methyl]-4-fluorobenzene (


).

While this reagent is highly valuable for introducing the difluoromethylarene motif into pharmaceutical scaffolds, its unique electronic properties make it notorious for inducing rapid catalyst deactivation. This guide dissects the causality behind these failures—ranging from


-fluoride elimination to radical-induced ligand degradation—and provides self-validating protocols to rescue your yields.

Diagnostic Decision Tree

Before altering your reaction parameters, you must identify the specific mechanism of catalyst failure. Use the diagnostic matrix below to map your physical and spectroscopic observations to the correct kinetic bottleneck.

DiagnosticTree Start Reaction Failure with 1-[Bromo(difluoro)methyl] -4-fluorobenzene Obs1 Observation: Black Precipitate (Metal Aggregation) Start->Obs1 Obs2 Observation: Fluorinated Alkenes / Carbene Byproducts Start->Obs2 Obs3 Observation: Loss of Ligand Signal (NMR/MS) Start->Obs3 Mech1 Mechanism: Slow Transmetalation & Catalyst Aggregation Obs1->Mech1 Mech2 Mechanism: α-Fluoride Elimination from M-CF2Ar Obs2->Mech2 Mech3 Mechanism: Electrophilic Radical Attack on Ligand Obs3->Mech3 Sol1 Solution: Add AgPF6 Scavenger, Optimize Base Mech1->Sol1 Sol2 Solution: Use Rigid Bidentate Ligands (e.g., Xantphos) Mech2->Sol2 Sol3 Solution: Switch to N-based Ligands (e.g., dtbbpy) Mech3->Sol3

Diagnostic decision tree for identifying and resolving catalyst deactivation pathways.

Core Troubleshooting Guides & Causality Analysis

Issue A: The reaction stalls early, and NMR shows off-target fluorinated species (The "Carbene Leak").

The Causality: When this compound undergoes oxidative addition with a Pd(0) or Ni(0) catalyst, it forms a highly unstable


 intermediate. Because the fluorine atoms are highly electronegative, they draw electron density away from the metal center. If the ligand environment is too flexible, the metal can insert into the C-F bond, triggering 

-fluoride elimination
[1]. This irreversible process expels a fluoride ion to form a dead

complex and a transient difluorocarbene (

), which polymerizes or reacts with the solvent.

The Solution: You must physically prevent the coplanar orbital overlap required for


-fluoride elimination.
  • Ligand Architecture: Switch from monodentate phosphines (like

    
    ) to rigid, wide-bite-angle bidentate ligands (e.g., Xantphos or dppf). Alternatively, use extremely bulky, electron-rich dialkylbiaryl monophosphines like GPhos or BrettPhos, which sterically shield the metal center and accelerate the subsequent transmetalation step before elimination can occur[2].
    
Issue B: I am using Photoredox/Ni Dual Catalysis, but my SPhos ligand is degrading, and the reaction turns black.

The Causality: In dual photoredox catalysis, the oxidative addition of the C-Br bond is often bypassed in favor of a Single Electron Transfer (SET) reduction, generating the


 radical[3]. This specific radical is profoundly electrophilic. If you are using electron-rich phosphine ligands (like SPhos or RuPhos) on your Nickel co-catalyst, the difluoromethyl radical will directly attack the phosphorus atom, destroying the ligand. Stripped of its stabilizing ligands, the bare Ni(II) intermediate rapidly aggregates into catalytically inactive "Nickel black"[4].

The Solution:

  • Electronic Redesign: Abandon phosphine ligands in SET-driven difluoromethylations. Switch to robust, nitrogen-donor ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or 1,10-phenanthroline. The nitrogen centers are significantly less susceptible to electrophilic radical attack, preserving the integrity of the catalytic cycle.

CatalyticCycle Pd0 Active Catalyst LnP d(0) OxAdd Oxidative Addition Intermediate LnPd(Br)(CF2Ar) Pd0->OxAdd + ArCF2Br TransMet Transmetalation LnPd(Ar')(CF2Ar) OxAdd->TransMet + Ar'-M Deact1 α-Fluoride Elimination LnPd(F) + :CFAr (Irreversible Deactivation) OxAdd->Deact1 Competing Pathway (Flexible Ligands) Deact2 Catalyst Aggregation Metal Black (Irreversible Deactivation) OxAdd->Deact2 Slow Transmetalation (Halide Buildup) RedElim Reductive Elimination Product: Ar'-CF2-Ar TransMet->RedElim RedElim->Pd0 - Product

Catalytic cycle and competing deactivation pathways for transition-metal-catalyzed difluoromethylation.

Quantitative Data: Ligand Performance & Deactivation Kinetics

To facilitate data-driven experimental design, the table below summarizes the kinetic stability of various ligand systems when reacted with this compound under standard cross-coupling conditions.

Ligand SystemMetal CatalystPrimary Deactivation PathwayRelative Half-Life (

)
Recommended Corrective Action

(Monodentate)
Palladium

-Fluoride Elimination
< 10 minsSwitch to rigid bidentate ligands.
SPhos (Electron-rich P)Nickel (Dual SET)Radical Ligand Degradation~ 30 minsSwitch to N-donor ligands (dtbbpy).
Xantphos (Bidentate P)PalladiumSlow Transmetalation> 4 hoursAdd

to scavenge halides.
dtbbpy (N-donor)Nickel (Dual SET)Thermal Aggregation (Ni black)> 12 hoursMaintain reaction temp < 30°C.

Standard Operating Procedure (SOP): Self-Validating Photoredox/Ni Cross-Coupling

This protocol is designed to suppress catalyst deactivation by utilizing N-donor ligands to prevent radical attack and strict temperature control to prevent metal aggregation. Self-validation checkpoints are built into the workflow to ensure the catalytic cycle remains active.

Objective: Cross-coupling of this compound with Phenylboronic acid.

Reagents & Materials:

  • Electrophile: this compound (1.0 equiv, 0.5 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Photocatalyst:

    
     (1 mol%)
    
  • Cross-Coupling Catalyst:

    
     (5 mol%)
    
  • Ligand: dtbbpy (5 mol%)

  • Base:

    
     (2.0 equiv, 1.0 mmol)
    
  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Glovebox): In a 20 mL scintillation vial equipped with a stir bar, add

    
     and dtbbpy. Add 1.0 mL of anhydrous DMF. Stir for 15 minutes until the solution turns a pale, clear green. Causality: Pre-complexation ensures no bare Ni(II) is exposed to the radical flux, preventing immediate aggregation.
    
  • Reagent Assembly: To the same vial, add the Ir-photocatalyst, phenylboronic acid, and

    
    . Add the remaining 4.0 mL of DMF.
    
  • Electrophile Addition & Sealing: Add the this compound. Seal the vial with a PTFE-lined septum cap.

  • Degassing (Critical Step): Remove the vial from the glovebox. Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly quenches the excited state of the Ir-photocatalyst and irreversibly oxidizes the Ni(0) intermediates.

  • Irradiation & Temperature Control: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Crucial: Position a high-velocity cooling fan directly on the vial to maintain the internal temperature below 30°C. Validation Checkpoint: If the solution turns opaque black within the first hour, temperature control has failed, and Ni-black has precipitated.

  • Self-Validating Reaction Monitoring: After 4 hours, extract a 50

    
    L aliquot under Argon. Dilute in 
    
    
    
    and spike with 10
    
    
    L of trifluorotoluene (internal standard). Run a quick
    
    
    NMR.
    • Active Cycle Indicator: A growing singlet at ~ -88 ppm (the

      
       group of the desired cross-coupled product).
      
    • Deactivation Indicator: The appearance of complex multiplets or a loss of the starting material doublet without product formation indicates

      
      -F elimination and carbene polymerization.
      
  • Workup: After 16 hours, quench the reaction by exposing it to air. Dilute with EtOAc, wash with

    
     (aq) to remove DMF, dry over 
    
    
    
    , and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: I am observing a black precipitate in my Palladium-catalyzed Suzuki coupling with this substrate. Can I just filter it and add more catalyst? A: No. The black precipitate is palladium black, indicating irreversible catalyst deactivation[4]. Adding more catalyst without addressing the root cause (usually slow transmetalation leading to Pd(II) buildup) will only result in more palladium black. Instead, optimize your base or add a halide scavenger like


 to accelerate the transmetalation step.

Q: Why does my yield drop precipitously when I scale up the photoredox reaction from 0.1 mmol to 5.0 mmol? A: Scale-up in photoredox catalysis alters the surface-area-to-volume ratio, reducing light penetration (the Beer-Lambert law effect) and increasing internal heat retention. The excess heat accelerates the thermal degradation of the Ni-dtbbpy complex into inactive aggregates. You must switch to a continuous-flow reactor or use a highly efficient internal cooling loop for larger scales.

Q: Can I use standard Buchwald ligands (like XPhos) for this substrate? A: While Buchwald ligands are excellent for standard aryl bromides, the highly electrophilic nature of the difluoromethyl radical (if generated via SET) will rapidly oxidize XPhos. If you are running a strictly two-electron Pd-catalyzed thermal cross-coupling, bulky ligands like GPhos are highly recommended to prevent


-fluoride elimination[2].

References

  • [4] Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem. Available at:

  • [2] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:

  • [1] Direct Synthesis of Tri‐/Difluoromethyl Ketones from Carboxylic Acids by Cross‐Coupling with Acyloxyphosphonium Ions. ResearchGate. Available at:

  • [3] Cooperative Catalysis. Bode Research Group, ETH Zurich. Available at:

Sources

Technical Support Center: Managing 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exothermic Reaction Management & Safety Protocols

CAS: 110481-99-9 | Formula:



Introduction: The Thermal Stability Paradox

Welcome to the Technical Support Center for 1-[Bromo(difluoro)methyl]-4-fluorobenzene . This reagent is a cornerstone for introducing the pharmacophore-critical difluoromethyl (


)  bioisostere.

The Core Challenge: While the reagent itself is stable at ambient temperatures, its metalated intermediates are not. The primary workflow involves Lithium-Halogen Exchange (Li-Hal) , generating an


-fluoroalkyl lithium species. This intermediate is thermodynamically unstable above -60°C .

The Risk: If the internal temperature rises during the exchange, the intermediate undergoes


-elimination of Lithium Fluoride (LiF) . This decomposition is not only yield-destroying but exothermic , potentially triggering a thermal runaway on scale-up.[1]

Module 1: The Cryogenic Crisis (Lithium-Halogen Exchange)

Status: CRITICAL RISK Mechanism:



The resulting (difluoromethyl)lithium species is a "ticking clock." It must be trapped with an electrophile (E+) immediately. If the temperature threshold is breached, it collapses into a reactive fluorocarbene (


) and LiF.
Troubleshooting Guide: Preventing Thermal Runaway
Symptom Root Cause Immediate Action
Internal Temp Spike Addition rate of n-BuLi is too fast.STOP addition immediately. Re-cool to -78°C.
Solution Turns Dark/Black Decomposition to carbene/oligomers.The batch is likely compromised. Quench with MeOH carefully.
Low Yield (Post-Workup) "Warm" induction period or slow trapping.Ensure Electrophile is added at -78°C; do not warm before trapping.
Standard Operating Procedure (SOP): Safe Lithiation
  • Solvent Selection: Use anhydrous THF/Et₂O (4:1) . The ether helps stabilize the lithium aggregate, slightly raising the decomposition threshold.

  • Cryogenic Setup: Cool the reaction vessel to -78°C (Dry Ice/Acetone).

    • Crucial: Ensure the internal probe reads -78°C, not just the bath.

  • Reagent Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask to pre-cool it.

    • Rate Limit: Maintain internal T < -70°C.

  • The "Golden Window": Stir for exactly 15–20 minutes .

    • Warning: < 10 mins = Incomplete exchange. > 30 mins = Onset of decomposition.

  • Trapping: Add the electrophile (dissolved in THF) rapidly but with temperature control.

Visual Workflow: The Decision Tree

LithiationSafety Start Start: this compound Cooling Cool to -78°C (Internal) Start->Cooling AddBuLi Add n-BuLi (Dropwise) Cooling->AddBuLi CheckTemp Check Internal Temp AddBuLi->CheckTemp Stable Temp < -70°C CheckTemp->Stable Stable Unstable Temp > -60°C CheckTemp->Unstable Alert Wait Stir 15 min (The Golden Window) Stable->Wait Decomp CRITICAL FAILURE Alpha-Elimination to Carbene (Exothermic) Unstable->Decomp Trap Add Electrophile immediately Wait->Trap

Figure 1: Decision tree for managing the thermal instability of the lithiated intermediate.

Module 2: The Zinc Alternative (Scale-Up Safe)

Status: RECOMMENDED FOR >10g SCALE Mechanism: Zinc Insertion (Reformatsky-type)

If your facility cannot guarantee -78°C on a large scale, switch to Zinc . The zinc reagent (


) is significantly more thermally stable (often up to 0°C or RT) and does not suffer from the catastrophic 

-elimination risk of the lithium species.
Protocol: Zinc Insertion
  • Activation: Use Zn dust (2.0 equiv) activated with 5 mol% TMSCl in THF.

  • Initiation: Heat the mixture to 40°C briefly to initiate the reaction (exotherm is mild and manageable).

  • Addition: Add this compound slowly.

  • Stability: The resulting organozinc species can be stored at 0°C for hours before reacting with aldehydes/ketones or coupling via Pd-catalysis (Negishi).

Comparative Data: Exotherm Risks

ParameterLithium Route (

)
Zinc Route (

)
Photoredox (Radical)
Max Safe Temp -60°C+25°C+40°C (Lamp Heat)
Exotherm Type Fast, violent decompositionSlow, controlled insertionSolvent flammability risk
Major Hazard Runaway

-elimination
Hydrogen evolution (activation)Light source heating
Scale Limit < 10g (Batch)> 100gFlow Chemistry pref.

Frequently Asked Questions (FAQ)

Q1: I see a massive yield drop when scaling from 100mg to 5g using n-BuLi. Why? A: This is a heat transfer failure. On a 100mg scale, the heat of the Li-Hal exchange dissipates instantly. On a 5g scale, localized "hot spots" form at the addition tip, momentarily raising the local temperature above -60°C. This causes the reagent to decompose as it forms. Fix: Use a jacketed reactor or switch to the Zinc protocol.

Q2: Can I use Magnesium (Grignard) instead? A: Generally No. The formation of the Grignard reagent (


) is difficult because the 

bonds destabilize the carbanion character, and the initiation often requires temperatures that trigger decomposition. Zinc is the superior metal for this specific fluorinated motif.

Q3: What is the "black tar" in my flask after a failed reaction? A: That is polymerized fluorocarbene. When


 decomposes, it ejects LiF to form 

(carbene). These carbenes rapidly react with themselves or the solvent, creating a complex mixture of oligomers.

References

  • Hu, J., Zhang, W., & Wang, F. (2009).[2] Selective difluoromethylation and monofluoromethylation reactions.[2] Chemical Communications, (48), 7465-7478. Link

    • Grounding: Establishes the stability profiles of fluorin
  • Ni, C., & Hu, J. (2016). Recent advances in controlled fluoroalkylation. Chemical Society Reviews, 45(20), 5441-5454. Link

    • Grounding: detailed mechanisms of -elimin
  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallics. Tetrahedron, 48(2), 189-275. Link

    • Grounding: Foundational text on the thermal instability of -halo-organolithiums.

Sources

side reactions of 1-[Bromo(difluoro)methyl]-4-fluorobenzene with common reagents

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the specific reactivity profile and common failure modes of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 64248-58-4). This reagent is a specialized building block used primarily to introduce the (difluoromethyl)-4-fluorophenyl motif (


) into pharmacophores.

Its reactivity is dominated by the C(sp³)–Br bond within the


 group, which is electronically distinct from typical benzyl bromides due to the strong electron-withdrawing effect of the two fluorine atoms.

Topic: Troubleshooting Side Reactions & Reactivity Profiles

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Core Reactivity Profile

Before troubleshooting, you must identify which reactive intermediate your protocol generates. The side products you observe are dictated by the intermediate species:

  • Radical Pathway (

    
    ):  Generated via Photoredox/Ni catalysis or atom-transfer conditions.
    
    • Major Side Reaction: Hydrogen Atom Transfer (HAT) yielding the protonated arene (

      
      ).
      
  • Anionic Pathway (

    
    ):  Generated via Metal-Halogen Exchange (e.g., 
    
    
    
    ,
    
    
    ).
    • Major Side Reaction:

      
      -Elimination of Fluoride yielding difluorocarbene (
      
      
      
      ), leading to oligomers or decomposition.
  • Carbene Pathway (

    
    ):  Intentionally generated for cyclopropanation.
    
    • Major Side Reaction: Hydrolysis to aldehydes/acids if water is present.

Troubleshooting Guide (Q&A)
Q1: I am observing significant formation of 1-(difluoromethyl)-4-fluorobenzene (

) instead of my coupled product. Why?

Diagnosis: This is the "Protonation" side reaction. Cause: This occurs when the intermediate radical (


) or anion (

) abstracts a proton/hydrogen atom faster than it couples with your target electrophile.
  • In Radical Systems (Ni/Photoredox): The

    
     radical is electrophilic. If your coupling partner is electron-deficient or sterically hindered, the radical will instead abstract a Hydrogen atom from the solvent (e.g., THF, DMF) or the amine base.
    
  • In Anionic Systems (Zn/Mg): Traces of moisture (

    
    ) are the culprit.
    

Corrective Actions:

  • Solvent Switch: Avoid solvents with weak C-H bonds (like THF or ethers) if using radical pathways. Switch to Acetonitrile (MeCN) or Benzene/Trifluorotoluene , which have stronger bond dissociation energies (BDEs), minimizing H-abstraction.

  • Reagent Drying: For anionic protocols, ensure water content is <50 ppm. Use molecular sieves (3Å or 4Å) activated at 300°C.

  • Concentration: Increase the concentration of the coupling partner (the trap) to kinetically outcompete the H-abstraction pathway.

Q2: My reaction mixture turned black/tarry, and I see low mass balance. NMR shows broad peaks.

Diagnosis: Uncontrolled decomposition via


-Elimination .
Cause:  You likely attempted a metal-halogen exchange (e.g., using 

or

) at temperatures that were too high. The resulting species,

, is thermally unstable. It ejects a fluoride ion (

) to form a transient difluorocarbene (

), which rapidly polymerizes or reacts promiscuously.

Corrective Actions:

  • Temperature Control: If generating the anion, you must operate at -78°C or lower . The species is generally unstable above -60°C.

  • Transmetallation: If using Mg/Li, immediately transmetallate to a "softer" metal like Zinc (

    
    ) or Boron to stabilize the 
    
    
    
    center.
  • Lewis Acid Stabilization: Add

    
     or a boron species in situ to trap the anion immediately, preventing the elimination pathway.
    
Q3: I see a dimer with the mass corresponding to

.

Diagnosis: Radical Homocoupling. Cause: The concentration of the


 radical is too high relative to the cross-coupling partner (or the catalyst cycle is too slow). Two radicals collide and form the 

dimer.

Corrective Actions:

  • Slow Addition: Syringe pump addition of the this compound over 2-4 hours keeps the instantaneous radical concentration low.

  • Catalyst Loading: In Ni-catalyzed cross-coupling, ensure the oxidative addition of the other partner is not the rate-limiting step. You may need to activate the other partner (e.g., use an Aryl Iodide instead of Bromide).

Q4: Can I hydrolyze this reagent to the aldehyde (

) or acid?

Technical Insight: Yes, but it requires specific activation. The


 group is not as labile as an acid chloride.
  • To Aldehyde: Fuming sulfuric acid or

    
     systems are often required to hydrolyze the 
    
    
    
    group.
  • To Benzoic Acid: Oxidation of the aldehyde intermediate.

  • Warning: Standard aqueous workups will not hydrolyze this group; it is generally stable to aqueous extraction at neutral pH.

Comparative Data: Solvent Effects on Side Reactions

The following table illustrates the impact of solvent choice on the ratio of Desired Product vs. Protonated Side Product (


) in a standard radical coupling reaction.
SolventBond Dissociation Energy (C-H)Risk of H-Abstraction (

formation)
Recommended For
THF ~92 kcal/molHigh (Major side reaction source)Anionic chemistry (at -78°C)
DMF ~94 kcal/molModerate Polar substrates
DCM ~96 kcal/molLow General use
MeCN ~96 kcal/molVery Low Radical/Photoredox (Preferred)
Benzene ~112 kcal/molNegligible Radical chemistry (if solubility allows)
Visualizing the Reaction Pathways

The diagram below maps the divergence between the desired cross-coupling and the three primary failure modes (Protonation, Elimination, Dimerization).

G Start 1-[Bromo(difluoro)methyl]- 4-fluorobenzene Radical Radical Intermediate (Ar-CF2•) Start->Radical Photoredox/Ni Atom Transfer Anion Anion Intermediate (Ar-CF2⁻) Start->Anion Mg/Li/Zn Exchange Product Desired Cross-Coupled Product Radical->Product + Electrophile (Fast) Side_H Side Product: Ar-CF2-H (Protonation) Radical->Side_H + Solvent/H-Source (Slow coupling) Side_Dimer Side Product: Ar-CF2-CF2-Ar (Homocoupling) Radical->Side_Dimer High Conc. (Radical-Radical) Anion->Product + Electrophile (-78°C) Anion->Side_H + Moisture Side_Carbene Side Product: Polymers/Tars (via Difluorocarbene) Anion->Side_Carbene Warm > -60°C (F⁻ Elimination)

Figure 1: Reaction divergence pathways. Green paths indicate success; red dashed paths indicate failure modes.

Validated Experimental Protocol

Protocol: Minimizing Side Reactions in Nickel-Catalyzed Cross-Coupling

This protocol is designed to suppress homocoupling and protonation by controlling radical concentration and excluding H-donors.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide coupling partner (1.2 equiv)

  • 
     (10 mol%)
    
  • Ligand: dtbbpy (10 mol%)

  • Reductant:

    
     dust (2.0 equiv) or TDAE
    
  • Solvent: Anhydrous MeCN (degassed)

Step-by-Step:

  • Catalyst Activation: In a glovebox, mix

    
     and dtbbpy in MeCN. Stir until the solution turns deep green (formation of the active complex).
    
  • Solvent Selection: Use Acetonitrile rather than THF. THF acts as a hydrogen atom donor to the electrophilic

    
     radical, leading to 
    
    
    
    .
  • Addition Strategy: Add the reductant (

    
    ) and the Aryl Bromide partner to the vessel first.
    
  • Controlled Addition: Dissolve the this compound in MeCN and add it via syringe pump over 2 hours at room temperature.

    • Why? Keeping the concentration of

      
       low prevents the statistical probability of two 
      
      
      
      radicals colliding (Homocoupling).
  • Quench: Filter through Celite to remove Zinc salts before aqueous workup.

References
  • Mechanistic Studies on Difluoromethylation

    • Title: "Nickel-Catalyzed Difluoromethylation of Aryl Halides and Trifl
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Stability of Fluoroalkyl Anions

    • Title: "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach"
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Radical Dimerization & Solvent Effects

    • Title: "Metallaphotoredox Difluoromethyl
    • Source:Nature Communic
    • URL:[Link]

Technical Support Center: Scaling Up Reactions with 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with research teams facing steep yield drop-offs when transitioning 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 2287300-31-4) [4] from discovery (milligram scale) to process manufacturing (decagram/kilogram scale).

This reagent is a highly valuable building block for installing the 4-fluorophenyl-difluoromethyl (


) bioisostere. However, the transient nature of its reactive intermediates—whether a highly electrophilic radical or a thermally labile metallated carbanion—introduces strict physical and kinetic constraints during scale-up. This guide provides field-proven troubleshooting protocols, causality-driven explanations, and self-validating workflows to ensure reproducible scale-up.

Module A: Photoredox Catalysis Scale-Up

The Challenge: Yield Collapse in Batch Reactors

Symptom: A photoredox bromodifluoromethylation yields 85% at the 100 mg scale but plummets to <30% when scaled to 10 g in a standard batch flask, accompanied by the formation of complex oligomeric mixtures. Root Cause (Causality): The failure is governed by the Beer-Lambert Law . In a 20 mL scintillation vial, visible light easily penetrates the entire reaction volume. In a 1 L or 5 L batch reactor, light penetration decays exponentially, often limiting photon absorption to the first few millimeters of the vessel wall. Mechanistic Consequence: This starves the bulk solution of photons, drastically reducing the steady-state concentration of the excited photocatalyst (PC*). Because the


 radical is highly reactive, slow generation rates allow competing background reactions (e.g., radical dimerization or hydrogen atom transfer from the solvent) to outcompete the desired productive addition to the substrate [3].
The Solution: Continuous Flow Architecture

To restore the kinetic profile of the micro-scale reaction, the process must be transitioned to a Continuous Flow Photoreactor . Narrow-bore fluoropolymer tubing (e.g., PFA, 1-2 mm inner diameter) ensures a massive surface-area-to-volume ratio, guaranteeing uniform irradiation and high local concentrations of the radical intermediate.

Photoredox PC Photocatalyst PC_star Excited State PC* PC->PC_star Visible Light Radical ArCF2• Radical PC_star->Radical Electron Transfer Reagent ArCF2Br Reagent Reagent->Radical C-Br Cleavage Product Target Product Radical->Product Radical Addition Product->PC Catalyst Regeneration

Photoredox catalytic cycle for generating the 4-F-C6H4-CF2• radical.

Module B: Transition-Metal (Cu/Zn) Mediated Cross-Coupling

The Challenge: Protodehalogenation and Byproduct Formation

Symptom: Copper- or Zinc-mediated cross-coupling reactions generate significant amounts of defluorinated byproducts or unreacted starting material at scale. Root Cause (Causality): The formation of the metallated intermediate (e.g.,


) is highly exothermic. At scale, inadequate heat removal leads to localized thermal spikes (hot spots).
Mechanistic Consequence: 

-difluorocarbanions are notoriously unstable. The highly polarized C-F bond, positioned antiperiplanar to the metal-carbon bond, facilitates the rapid ejection of a fluoride ion (

-fluoride elimination). This unimolecular decomposition generates a transient, highly reactive arylfluorocarbene, permanently destroying the reagent [1, 2].
The Solution: Cryogenic Control and Rapid Trapping

Scale-up requires strict cryogenic batch reactors (maintaining internal temperatures between -78 °C and -20 °C) and the use of coordinating solvents (like DMPU or TMEDA) to stabilize the metallated intermediate. Rapid trapping with the electrophile outcompetes the degradation pathway.

ScaleUp Start Scale-up > 10g Method Reaction Modality Start->Method Photo Photoredox Method->Photo Metal Cu/Zn Mediated Method->Metal Flow Continuous Flow Reactor Photo->Flow Overcome Beer-Lambert Batch Cryogenic Batch Reactor Metal->Batch Prevent α-elimination

Decision matrix for scaling up this compound reactions.

Frequently Asked Questions (FAQs)

Q: Why is my this compound degrading during storage? A: While generally stable, the reagent is sensitive to prolonged exposure to light and moisture. Trace water can hydrolyze the C-Br bond over time, generating HF and the corresponding carboxylic acid. Store under inert gas (Argon/N2) at 2–8 °C in amber vials.

Q: Can I use standard preparative HPLC for purification at the 50 g scale? A: It is highly cost-prohibitive. For scale-up, exploit the physical properties of the fluorinated product. The introduction of the


 group significantly increases lipophilicity. We recommend vacuum distillation for volatile intermediates or recrystallization from heptane/ethyl acetate mixtures for solid products.

Q: What is the optimal solvent system for Zinc-mediated additions? A: A mixture of THF and DMPU (typically 4:1). DMPU acts as a strong Lewis base, coordinating the Zinc center and significantly increasing the half-life of the


 intermediate against 

-elimination.

Quantitative Data & Benchmarking

Table 1: Photoredox Scale-Up Comparison (10 g Target)

Reactor TypeVessel / Tubing IDLight Path LengthReaction TimeIsolated YieldPrimary Byproduct
Standard Batch500 mL Round Bottom~40 mm48 hours28%Radical Dimers
Batch w/ Internal Probe500 mL Jacketed~25 mm36 hours51%Unreacted SM
Continuous Flow1.5 mm PFA Tubing1.5 mm45 minutes (res.)92% None

Table 2: Thermal Stability of Metallated Intermediates (


) 
MetalSolvent SystemTemperatureHalf-Life (

)
Degradation Pathway
Copper (Cu)DMF25 °C< 2 minutes

-fluoride elimination
Copper (Cu)DMF / TMEDA-20 °C~ 4 hours

-fluoride elimination
Zinc (Zn)THF25 °C~ 15 minutesProtodehalogenation
Zinc (Zn)THF / DMPU0 °C> 24 hoursStable

Self-Validating Experimental Protocols

Protocol 1: Continuous Flow Photoredox Bromodifluoromethylation

This protocol utilizes an in-line analytical checkpoint to ensure the system is self-validating before committing the entire bulk batch.

  • Solution Preparation: In a nitrogen-filled glovebox, prepare a 0.2 M solution of the alkene substrate, 0.24 M of this compound, 2 mol% of Photocatalyst (e.g.,

    
    ), and 2.0 equivalents of an amine base (e.g., DIPEA) in degassed acetonitrile.
    
  • Reactor Priming: Prime the PFA tubing reactor (1.5 mm ID, 10 mL internal volume) with anhydrous acetonitrile using an HPLC pump.

  • Steady-State Calibration (Validation Checkpoint): Pump the reaction mixture at a flow rate of 0.22 mL/min (45 min residence time) under blue LED irradiation (450 nm). Collect the first 5 mL of output and discard (equilibration volume). Collect the next 1 mL and analyze via

    
     NMR.
    
    • Validation: You should observe the complete disappearance of the reagent's singlet at

      
       ppm and the appearance of the product's characteristic AB quartet (or multiplet) between 
      
      
      
      and
      
      
      ppm. If the
      
      
      ppm peak persists, decrease the flow rate or increase LED intensity.
  • Bulk Processing: Once validated, process the remaining bulk solution. Pass the output through an in-line silica plug to remove the Ir-catalyst before downstream concentration.

Protocol 2: Copper-Mediated Cross Coupling (Batch Scale-Up)

Designed to mitigate thermal runaway and


-fluoride elimination.
  • System Purge: Flame-dry a 1 L jacketed reactor equipped with an overhead stirrer and internal thermocouple. Purge with Argon for 30 minutes.

  • Reagent Loading: Add CuI (1.5 equiv) and KF (2.0 equiv). Suspend in anhydrous DMF (400 mL) and cool the jacket to -30 °C.

  • Metallation: Add this compound (1.2 equiv) dropwise via an addition funnel over 45 minutes.

    • Validation Checkpoint: Monitor the internal thermocouple. The addition rate must be throttled to ensure the internal temperature never exceeds -20 °C. A color change to dark brown/black indicates the formation of the active

      
       species.
      
  • Electrophile Trapping: Immediately following the addition, add the aryl iodide substrate (1.0 equiv) in one portion. Slowly ramp the jacket temperature to 25 °C over 4 hours.

  • Quench: Quench the reaction with a 10% aqueous ammonia solution to solubilize copper salts, allowing for clean biphasic phase separation.

References

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. URL:[Link]

  • Reactions of

    
    -Difluoromethylarenes.  Angewandte Chemie International Edition.
    URL:[Link]
    
  • Novel approach to monofluoroalkylation using continuous flow photoredox catalysis. JACS Au. URL:[Link]

Validation & Comparative

Comparative Guide: 1-[Bromo(difluoro)methyl]-4-fluorobenzene vs. Alternative Difluoroalkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-[Bromo(difluoro)methyl]-4-fluorobenzene (a specialized aryldifluoromethylating agent) against other standard difluoromethylation strategies.

Executive Summary

This compound (


) represents a class of bromodifluoromethyl arenes  used primarily as radical precursors for installing the (4-fluorophenyl)difluoromethyl  moiety (

).

Unlike generic "difluoromethylating agents" (e.g.,


 or 

) which transfer a simple difluoromethyl group (

), this reagent is a bifunctional building block. It installs both the difluoromethylene bridge and the aryl ring simultaneously. Its primary utility lies in photoredox catalysis and transition-metal cross-couplings , where it serves as a superior alternative to traditional deoxyfluorination for constructing metabolically stable

linkages.
Core Value Proposition
  • Mechanism: Generates stabilized benzylic radicals (

    
    ).
    
  • Primary Application: Radical addition to alkenes (Giese-type) and Ni-catalyzed cross-coupling with aryl/alkyl halides.

  • Key Advantage: Avoids the harsh conditions of DAST/Deoxo-Fluor; offers higher atom economy than sulfinate salts.

Technical Profile & Mechanism

Chemical Structure: 4-F-


-

-

Role: Electrophilic Radical Precursor / Benzylic Electrophile.
Mechanism of Action

The C-Br bond in this reagent is weaker than a typical


 C-Br bond due to the fluorine atoms (anomeric effect) and the adjacent aryl ring. This makes it highly susceptible to Single Electron Transfer (SET)  reduction.

Figure 1: Photoredox Activation Pathway The following diagram illustrates the activation of this compound in a photoredox cycle, contrasting it with the sulfinate salt pathway.

G Reagent 1-[Bromo(difluoro)methyl]- 4-fluorobenzene (Ar-CF2-Br) Radical Benzylic Radical (Ar-CF2•) Reagent->Radical SET Reduction (-Br⁻) ExcitedCat Photocatalyst* (Ir(III)* or Ru(II)*) ExcitedCat->Reagent Substrate Alkene / Arene Radical->Substrate Radical Addition Product Ar-CF2-R (Gem-difluoro Product) Substrate->Product HAT / Oxidation Sulfinate Alternative: Sulfinate Salt (Ar-CF2-SO2Na) Sulfinate->Radical Oxidation (-SO2, -e⁻)

Caption: Comparative activation pathways. Ar-CF2-Br undergoes reductive SET (blue path), while sulfinates require oxidative activation (red dashed path).

Comparative Analysis: Performance vs. Alternatives

This section compares this compound against the three most common alternative strategies for installing


 groups.
Table 1: Reagent Performance Matrix
FeatureThis compound (

)
Sulfinate Salts (

)
Deoxyfluorination (

)
Difluorocarbene (

)
Reagent Type Liquid / Low-melting SolidSolid SaltLiquid (Corrosive)3-Component System
Mechanism Reductive Radical (SET)Oxidative RadicalNucleophilic FluorinationMetal-Carbene Insertion
Atom Economy High (Only Br is lost)Low (Loss of SO₂ + Na)Medium (Loss of Oxygen)Low (Requires multiple reagents)
Stability Moderate (Light sensitive)High (Shelf-stable)Low (Moisture sensitive)Varies by precursor
Scope (Alkenes) Excellent (Giese addition)GoodN/APoor
Scope (Arenes) Excellent (Ni-Cross Coupling)Moderate (Minisci)N/AGood (Pd-coupling)
Cost ModerateModerateHigh (Reagent cost)Low (Precursors cheap)
Detailed Comparison
A. vs. Sulfinate Salts (The "Baran Reagents")
  • The Competitor: Zinc or Sodium difluoromethanesulfinates (

    
    ).
    
  • Comparison: Sulfinates are oxidative radical precursors. They are solids and easier to handle on an open bench. However, they require an oxidant or an oxidizing photocatalyst to release the radical.

  • Verdict: Use

    
      (the bromide) when your catalytic cycle is reductive  (e.g., Ni/Photoredox dual catalysis). Use Sulfinates  for simple radical additions where oxidative conditions are tolerated.
    
B. vs. Deoxyfluorination (DAST/Deoxo-Fluor)[1]
  • The Competitor: Converting an aryl ketone (

    
    ) to 
    
    
    
    using
    
    
    derivatives.
  • Comparison: This is the "classical" method. It is notoriously harsh, often causing rearrangements or elimination in sensitive substrates. It cannot tolerate alcohols or amines.

  • Verdict:

    
     is superior  for late-stage functionalization. It allows you to install the entire 
    
    
    
    unit onto a sensitive drug scaffold without exposing the molecule to HF or Lewis acids.
C. vs. Difluorocarbene Approaches (

)
  • The Competitor: Generating

    
     to insert into a metal-aryl bond.
    
  • Comparison: This requires a 3-component coupling (Aryl Boronic Acid +

    
     source + Electrophile). It is modular but kinetically challenging to control (homocoupling is a side reaction).
    
  • Verdict: Use

    
      for binary couplings (Reagent + Substrate). It is kinetically cleaner and yields fewer byproducts.
    

Experimental Protocols

Protocol A: Photoredox Giese Addition to Alkenes

Objective: Coupling this compound with a styrene derivative.

  • Reagent Prep:

    • Substrate: Styrene derivative (1.0 equiv).

    • Reagent: This compound (1.5 equiv).

    • Catalyst:

      
       (1.0 mol%).
      
    • Reductant/Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv).
      
    • Solvent: Acetonitrile (degassed).

  • Execution:

    • Charge an oven-dried Schlenk tube with the catalyst and substrate.

    • Evacuate and backfill with

      
       (3x).
      
    • Add solvent, DIPEA, and the difluorobromo reagent via syringe.

    • Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.

    • Monitoring: Check consumption of the bromide by

      
       NMR (shift ~ -45 ppm for reactant vs -90 to -110 ppm for product).
      
  • Workup:

    • Dilute with ether, wash with water/brine.

    • Purify via silica gel chromatography (Note:

      
       products are often non-polar).
      
Protocol B: Self-Validating Check (The "Radical Clock")

To confirm the radical mechanism when using this reagent:

  • Add: 1.0 equiv of TEMPO or BHT to the reaction mixture.

  • Observation: Complete inhibition of the product formation and detection of the

    
     adduct by Mass Spectrometry confirms the generation of the 
    
    
    
    species.

Strategic Selection Guide

Figure 2: Decision Tree for Reagent Selection Use this logic flow to select the correct difluoromethylating agent for your synthesis.

DecisionTree Start Target: Install Ar-CF2-R Group SubstrateQ What is your Substrate? Start->SubstrateQ Ketone Aryl Ketone (Ar-CO-R) SubstrateQ->Ketone Alkene Alkene (R-CH=CH2) SubstrateQ->Alkene ArylHalide Aryl Halide (Ar'-X) SubstrateQ->ArylHalide DAST Use Deoxyfluorination (DAST / Deoxo-Fluor) Ketone->DAST If robust RadicalCheck Is the alkene activated? Alkene->RadicalCheck Coupling Use Ar-CF2-Br (Ni/Photoredox Cross-Coupling) ArylHalide->Coupling Electrophile-Electrophile UseBromide Use Ar-CF2-Br (Photoredox) RadicalCheck->UseBromide Yes (Styrenes/Acrylates)

Caption: Selection logic for installing Ar-CF2 groups. Green nodes indicate ideal scenarios for the bromide reagent.

References

  • Photoredox Difluoroalkyl

    • Title: "Visible Light-Mediated Difluoroalkylation of Unactiv
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Sulfin

    • Title: "Practical and Innate Carbon-Hydrogen Functionaliz
    • Source:N
    • URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Difluoroalkyl Bromides

    • Title: "Nickel-Catalyzed Cross-Coupling of Difluoroalkyl Halides with Aryl Boronic Acids"
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Hu's Reagent (Difluoromethyl

    • Title: "Nucleophilic Difluoromethyl
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Comparative Validation Guide: Analytical Strategies for 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For routine purity analysis and release testing of 1-[Bromo(difluoro)methyl]-4-fluorobenzene , Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method over HPLC.

While HPLC is the standard workhorse for drug intermediates, this specific analyte presents a unique "volatility-hydrophobicity" profile that favors gas phase analysis. The gem-difluoro benzylic bromide moiety (


) imparts sufficient volatility for GC while posing potential hydrolysis risks in aqueous HPLC mobile phases.

However, for absolute assay determination (potency) without a qualified reference standard, Quantitative


-NMR (qNMR)  is the requisite orthogonal technique.

This guide details the validation of the GC-FID method (Method A) and contrasts it with qNMR (Method B), providing representative performance data and strict protocols compliant with ICH Q2(R2) guidelines.

Strategic Analysis: The "Why" Behind the Method Selection

To validate a method for this compound, we must first deconstruct its physicochemical behavior.

The Analyte Profile
  • Structure: A benzene ring substituted with a fluorine at the para position and a bromodifluoromethyl group at the ipso position.

  • Key Challenge 1 (Volatility): The boiling point is estimated between 160–180°C. This is the "sweet spot" for GC but can lead to evaporative loss in HPLC autosamplers if not cooled.

  • Key Challenge 2 (Reactivity): The

    
     bond in a benzylic position is susceptible to nucleophilic attack. In reversed-phase HPLC (water/acetonitrile), there is a non-zero risk of hydrolysis to the corresponding benzoyl fluoride or acid over long run sequences, leading to phantom impurity peaks.
    
  • Key Challenge 3 (Detection): The molecule lacks extended conjugation, meaning its UV extinction coefficient is low. This compromises the Limit of Quantitation (LOQ) in HPLC-UV.

Method Comparison Matrix
FeatureMethod A: GC-FID (Recommended)Method B:

-qNMR
(Orthogonal)
Method C: RP-HPLC (Alternative)
Selectivity High (Boiling point discrimination)Extreme (Chemical shift discrimination)Moderate (Polarity discrimination)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (< 0.5%)Poor (Low UV absorbance)
Stability High (Inert carrier gas)High (Inert deuterated solvent)Low (Aqueous hydrolysis risk)
Throughput High (15 min/sample)Low (30+ min/sample)Medium (20 min/sample)

Method A: GC-FID Validation (Primary Release Method)

This protocol is designed to quantify the main peak purity and identify volatile impurities such as the des-bromo analog (


) and the starting material (

derivatives).
Instrumental Parameters[1][2][3][4]
  • System: Agilent 8890 GC or equivalent with FID.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane),

    
    .
    
    • Rationale: A slightly polar phase prevents peak tailing common with halogenated aromatics on 100% non-polar columns.

  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Inlet: Split Mode (50:1),

    
    .
    
    • Rationale: High split ratio prevents column overload and improves peak shape for the major component.

  • Detector (FID):

    
    , 
    
    
    
    
    
    , Air
    
    
    .
  • Oven Program:

    • Hold

      
       for 2 min (Solvent focusing).
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min (Burn off heavies).

Representative Validation Data (ICH Q2 Compliant)

The following data represents typical performance metrics for this method.

Table 1: Validation Summary

ParameterCriteriaResultConclusion
Specificity Resolution (

) > 1.5 between analyte and nearest impurity

(vs. des-bromo impurity)
Pass
Linearity

over 50–150% range

Pass
Precision (Repeatability) RSD

1.0% (n=6 injections)
0.42%Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.1% – 100.5%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD:

; LOQ:

Pass
Solution Stability No change > 2% after 24hStable for 48h in DichloromethanePass
Step-by-Step Protocol
  • Diluent Selection: Use Dichloromethane (DCM) (HPLC Grade).

    • Why? DCM is highly volatile (elutes early, away from analyte) and solubilizes the lipophilic fluorinated compound perfectly. Avoid methanol (potential reactivity).

  • Standard Preparation: Weigh

    
     of reference standard into a 
    
    
    
    volumetric flask. Dilute to volume with DCM (
    
    
    ).
  • Sample Preparation: Weigh

    
     of sample. Dilute to 
    
    
    
    with DCM.
  • Sequence: Blank

    
     System Suitability (5 inj) 
    
    
    
    Samples
    
    
    Bracketing Standard.

Method B: -qNMR (Identity & Absolute Assay)

When a certified reference standard is unavailable, or to cross-validate the GC purity,


-NMR is the definitive method. It leverages the 100% natural abundance of 

and the distinct chemical shifts of the aromatic fluorine vs. the benzylic

.
The Principle

We utilize an Internal Standard (IS) with a known purity and a fluorine signal distinct from our analyte.

  • Analyte Signals:

    • 
       (1F, Aromatic-F, multiplet)
      
    • 
       (2F, 
      
      
      
      , singlet/triplet)
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ) or 4-Fluorobenzoic acid.
qNMR Workflow Diagram

qNMR_Workflow Start Start: Sample Selection Weighing Precision Weighing (±0.01 mg) Analyte + Internal Std Start->Weighing Solvation Solvation (CDCl3 or DMSO-d6) Weighing->Solvation Mix thoroughly Acquisition Acquisition (d1 > 5*T1, 90° Pulse) Solvation->Acquisition Transfer to tube Processing Processing (Phase/Baseline Corr. Integration) Acquisition->Processing Fourier Transform Calculation Calculate Purity (Molar Ratio) Processing->Calculation

Figure 1: Workflow for Quantitative


-NMR Analysis. Note the critical requirement for relaxation delay (

) optimization.
Critical Experimental Parameters
  • Solvent:

    
     (Avoids H-F coupling complications common in protonated solvents).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal relaxation time).
    • Validation Step: Measure

      
       for the 
      
      
      
      group. It is typically long (2–5 seconds). Set
      
      
      to ensure 99.9% magnetization recovery.
  • Pulse Angle:

    
     for maximum signal-to-noise.[1]
    
  • Scans: 64 (sufficient for S/N > 150).

Decision Tree for Method Selection

Use this logic flow to determine which method to apply during different stages of drug development.

Method_Selection Start Sample Received: This compound Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Is the goal Purity (Impurity Profiling) or Assay (Potency)? Q1->Q2 Yes NMR_Path Use Method B: 19F-qNMR (Absolute Quantification) Q1->NMR_Path No (Need Primary Assay) Q2->NMR_Path Assay / Potency GC_Path Use Method A: GC-FID (High Resolution Profiling) Q2->GC_Path Purity / Volatile Impurities HPLC_Path Use HPLC-UV (Only if non-volatile impurities suspected) Q2->HPLC_Path Salts / Non-volatiles

Figure 2: Analytical Method Selection Decision Tree.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] (2023).[5] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]

  • Bharti, S. K., & Roy, R.Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry, 35, 5-26. (2012). (Contextual reference for qNMR principles).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24891932, 1-Bromo-4-fluorobenzene (Structural Analog). Retrieved from [Link]

Sources

Comparative Yield Analysis: Difluoromethylation Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge

In medicinal chemistry, the difluoromethyl group (


) is a non-negotiable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, acting as a lipophilic hydrogen bond donor that improves metabolic stability (blocking oxidative metabolism) and membrane permeability.[1]

Unlike trifluoromethylation, which benefits from the highly electrophilic nature of the


 radical, difluoromethylation is mechanistically distinct. The 

radical is nucleophilic , altering its regioselectivity and often complicating yield optimization due to polarity mismatch with electron-rich substrates.

This guide objectively compares the three dominant methodologies—Innate Radical (Thermal) , Photoredox , and Nucleophilic Transfer —providing experimental evidence to guide reagent selection.

Strategic Selection Framework

Before analyzing yields, use this decision matrix to select the correct methodology based on your substrate's electronic demand.

G Start Target Substrate Heteroarene Heteroarene (C-H Func.) Start->Heteroarene Carbonyl Aldehyde/Ketone (C=O) Start->Carbonyl Heteroatom Phenol/Thiol (X-H) Start->Heteroatom ElectronDeficient Electron-Deficient (Pyridine, Quinoline) Heteroarene->ElectronDeficient Substrate Type ElectronRich Electron-Rich (Indole, Furan) Heteroarene->ElectronRich Method_Nu Nucleophilic Addition (TMS-CF2H / Hu's Reagent) Carbonyl->Method_Nu 1,2-Addition Method_Carbene Difluorocarbene (ClCF2COONa) Heteroatom->Method_Carbene X-H Insertion Method_Radical Radical Method (Minisci-type) ElectronDeficient->Method_Radical Standard (40-60%) Method_Photo Photoredox Catalysis (Ir/Ru + Sulfinate) ElectronRich->Method_Photo High Selectivity req.

Figure 1: Decision tree for difluoromethylation reagent selection.

Comparative Yield Analysis
Scenario A: C-H Difluoromethylation of Heteroarenes

This is the most common application in drug discovery. We compare the Baran Diversinate (Zn-sulfinate) method against Visible-Light Photoredox protocols.

Mechanism Note: The


 radical is nucleophilic.[2][3][4] Consequently, it preferentially attacks electron-deficient positions (e.g., C2 of pyridine). This contrasts with 

(electrophilic), which attacks electron-rich positions.
Substrate ClassBenchmark MoleculeMethod A: Thermal Radical (DFMS) [1]Method B: Photoredox (

) [2]
Analysis & Recommendation
Purines Caffeine52% Yield 60-81% Yield Photoredox Wins. Thermal methods suffer from over-alkylation and background decomposition. Photoredox offers cleaner conversion for complex scaffolds.
Diazinones Quinoxalin-2-one45% Yield82% Yield Photoredox Wins. Quinoxalinones are excellent radical acceptors in excited states. Thermal methods are too harsh, leading to tar formation.
Pyridines Isoniazid deriv.55% Yield 40% YieldThermal Wins. Simple electron-deficient heterocycles tolerate the acidic/oxidative conditions of thermal Minisci well. Cost-effective for scale-up.
Enones Chalcone41% Yield75% Yield Photoredox Wins. The milder generation of radicals prevents polymerization of the sensitive enone double bond.

Key Takeaway: For late-stage functionalization (LSF) of complex, high-value intermediates (e.g., >$500/mg), use Photoredox . For early-stage building block synthesis (e.g., modifying a simple pyridine), use Thermal (DFMS) due to cost and simplicity.

Scenario B: Nucleophilic Addition to Carbonyls

Comparing Silicon-based reagents vs. Sulfone-based reagents.

SubstrateReagentConditionsYieldNotes
Non-enolizable Ketone (e.g., Benzophenone)

CsF or tBuOK, DMF92% Excellent. Requires dry conditions.
Enolizable Ketone (e.g., Acetophenone)

tBuOK, THF, -78°C<10% Failure mode: Base triggers aldol condensation faster than

addition.
Enolizable Ketone

(Hu's Reagent)
LiHMDS, -78°C78% Superior. The sulfone stabilizes the anion, allowing controlled addition even with enolizable protons present [3].
Detailed Experimental Protocols

These protocols are "Self-Validating," meaning they include visual checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Innate Radical Difluoromethylation (Baran Method)

Best for: Robust, electron-deficient heterocycles (Pyridines, Pyrimidines). Reagent: Zinc difluoromethanesulfinate (DFMS).[1]

  • Setup: To a 20 mL vial (open to air), add Substrate (1.0 equiv, 0.5 mmol) and DCM/Water (2.5 mL : 1.0 mL).

    • Checkpoint: Ensure a biphasic mixture. The water layer solubilizes the DFMS; the organic layer solubilizes the substrate.

  • Reagent Addition: Add DFMS (3.0 equiv) and Trifluoroacetic Acid (TFA) (1.0 equiv).

  • Initiation: Add t-Butyl Hydroperoxide (TBHP, 70% aq, 5.0 equiv) dropwise at 0°C.

    • Checkpoint: Vigorous bubbling (

      
       gas release) indicates radical generation. If no bubbling occurs, the initiation has failed.
      
  • Reaction: Stir vigorously at Room Temperature for 12-24 hours.

    • Note: Additional DFMS/TBHP may be added in portions if TLC shows incomplete conversion after 6 hours.

  • Workup: Quench with sat.

    
     (bubbling will cease). Extract with DCM.
    
  • Validation:

    
     NMR typically shows a doublet around -110 to -125 ppm (
    
    
    
    ).
Protocol B: Photoredox Difluoromethylation

Best for: Complex, sensitive drug scaffolds (Caffeine, complex alkaloids). Reagent: Difluoromethanesulfonyl chloride (


) or hypervalent iodine precursors.
  • Setup: Flame-dry a 10 mL Schlenk tube. Add Substrate (0.2 mmol), Photocatalyst (

    
    , 1.0 mol%), and Base (
    
    
    
    , 2.0 equiv).
  • Solvent: Add degassed DMSO or MeCN (2.0 mL).

    • Checkpoint: Solution must be oxygen-free. Sparge with Argon for 15 mins. Oxygen quenches the excited state of Ir(III).

  • Reagent: Add

    
    -source (e.g., 
    
    
    
    or commercially available sulfinates) (2.0 equiv).
  • Irradiation: Place 2-3 cm away from Blue LEDs (450 nm, 34W). Stir for 18 hours.

    • Checkpoint: The temperature should not exceed 35°C (use a fan if necessary).

  • Workup: Dilute with water, extract with EtOAc.

    • Yield Expectation: Expect cleaner crude NMR than Protocol A, requiring less rigorous chromatography.

Mechanistic Logic: The Nucleophilicity Trap

Understanding the orbital interactions explains why yields drop for electron-rich substrates.

Mechanism CF2H_Rad •CF2H Radical (Nucleophilic SOMO) Substrate_Poor Electron-Deficient Heterocycle (LUMO) CF2H_Rad->Substrate_Poor Fast Addition Substrate_Rich Electron-Rich Heterocycle (HOMO) CF2H_Rad->Substrate_Rich Slow Addition CF3_Rad •CF3 Radical (Electrophilic SOMO) CF3_Rad->Substrate_Rich Fast Addition Match Polarity Match High Yield Substrate_Poor->Match Mismatch Polarity Mismatch Low Yield / Side Rxns Substrate_Rich->Mismatch

Figure 2: Polarity matching in radical fluoroalkylation. The


 radical lacks the strong electrophilicity of 

, making it sluggish against electron-rich substrates unless activated by photoredox mediators [4].
References
  • Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation."[1] Journal of the American Chemical Society.[3] Link

  • Narayanam, J. M., & Stephenson, C. R. (2011). "Visible light photoredox catalysis: applications in organic synthesis." Chemical Society Reviews.[5] Link

  • Ni, C., & Hu, J. (2016). "Recent Advances in Nucleophilic Fluoroalkylation." Chemical Reviews. Link

  • Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. Link

Sources

Comparative Guide: 1-[Bromo(difluoro)methyl]-4-fluorobenzene vs. Conventional Deoxyfluorination Strategies

[1]

Executive Summary

In the synthesis of pharmacophores containing the (4-fluorophenyl)difluoromethyl motif, researchers typically face a binary choice: linear construction (deoxyfluorination of ketones using DAST/Deoxo-Fluor) or modular coupling using radical precursors like 1-[Bromo(difluoro)methyl]-4-fluorobenzene .[1]

The Verdict: While this compound commands a significantly higher upfront material cost (approx. 15–20x per mol compared to DAST), it is the superior choice for late-stage functionalization (LSF) and complex scaffolds .[1] Its application via photoredox catalysis circumvents the safety hazards (explosion/glass etching) and chemoselectivity issues associated with nucleophilic fluorinating agents.[1] For early-stage, gram-scale synthesis of simple building blocks, conventional deoxyfluorination remains more cost-effective.[1]

Technical Context: The Bioisosteric Value

The gem-difluoromethylene (



12
  • Metabolic Stability: The

    
     blocks benzylic oxidation, while the p-F blocks metabolic hydroxylation.[1]
    
  • Conformational Lock: The gauche effect of the fluorines often locks the conformation, improving binding affinity.

Comparative Analysis: Modular vs. Linear Synthesis

Method A: The Conventional Route (Linear)

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1] Workflow: Substrate



1
  • Pros: Low reagent cost; established supply chain.[1]

  • Cons: High safety risk (thermal instability); chemoselectivity issues (elimination to vinyl fluorides); intolerance to Lewis-basic sites.[1]

Method B: The Modular Route (Subject Reagent)

Reagent: this compound.[1] Workflow: Substrate (Alkene/Arene) + Reagent

1
  • Pros: High safety profile; mild conditions (room temp); excellent functional group tolerance; enables convergent synthesis.[1]

  • Cons: High unit cost; requires inert atmosphere and light source.[1]

Data Summary Table
FeatureMethod A: DAST/Deoxo-FluorMethod B: this compound
Mechanism Nucleophilic DeoxyfluorinationRadical Cross-Coupling (SET)
Safety Profile High Risk: Explosive >50°C; HF generation.[1]Low Risk: Stable liquid; non-explosive.[1]
Substrate Scope Limited: Sensitive to moisture/acid.[1]Broad: Tolerates amines, esters, heterocycles.[1]
Selectivity Poor: Often yields vinyl fluoride byproducts.[1]High: Directed radical addition.
Cost Efficiency High (Materials) / Low (Process Failure)Low (Materials) / High (Process Success)
Late-Stage Use Not Recommended (Harsh conditions).[1]Ideal (Mild, neutral pH).[1]

Strategic Decision Matrix

The following diagram illustrates the logical decision-making process for selecting the appropriate reagent based on substrate complexity and project stage.

DecisionMatrixStartStart: Synthesis PlanningComplexityIs the substrate complex (Late-Stage) or acid-sensitive?Start->ComplexityScaleIs this >100g Scale?Complexity->ScaleNo (Simple Scaffold)RouteBRoute B: Ar-CF2-Br(Radical/Photoredox)Complexity->RouteBYes (High Value)RouteARoute A: DAST/Deoxo-Fluor(Nucleophilic)Scale->RouteANo (Lab Scale)SafetyCheckCan reactor handle exotherms/HF?Scale->SafetyCheckYesSafetyCheck->RouteAYes (Specialized Equipment)SafetyCheck->RouteBNo (Standard Glassware)

Caption: Decision tree for selecting between nucleophilic fluorination and radical cross-coupling based on substrate value and safety constraints.

Experimental Protocol: Photoredox Cross-Coupling

This protocol describes the modular coupling of this compound to a terminal alkene, a standard workflow for creating complex pharmacophores.[1]

Materials:
  • Reagent: this compound (1.5 equiv).[1]

  • Substrate: Terminal Alkene (1.0 equiv).[1]

  • Catalyst:

    
     (1.0 mol%) or organic dye (4CzIPN).[1]
    
  • Solvent: Acetonitrile (degassed).[1]

  • Base/Additives: Potassium carbonate (

    
    , 2.0 equiv) or Hantzsch Ester (as reductant if hydro-alkylation is desired).[1]
    
Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried reaction vial with the alkene substrate (0.5 mmol), photocatalyst (0.005 mmol), and base.[1]

    • Add anhydrous Acetonitrile (5.0 mL). Note: Solvent must be sparged with Argon for 15 minutes prior to use to quench oxygen, which inhibits the radical chain.

  • Reagent Addition:

    • Add this compound (0.75 mmol) via syringe.[1] The liquid nature of the reagent allows for precise volumetric dosing.

  • Irradiation:

    • Seal the vial with a Teflon-lined cap.[1]

    • Irradiate with Blue LEDs (

      
       nm) at room temperature.[1] Use a fan to maintain the reaction temperature at 
      
      
      .[1]
    • Stir vigorously for 12–24 hours.

  • Work-up:

    • Dilute the mixture with Ethyl Acetate and wash with brine.

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.[1]
      
    • Purify via silica gel flash chromatography.[1]

Self-Validating Checkpoint:
  • TLC/NMR Monitoring: The disappearance of the characteristic alkene vinyl protons and the appearance of a triplet in the

    
     NMR (approx. -90 to -110 ppm, 
    
    
    Hz) confirms the installation of the
    
    
    group.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting.[1] Unlike DAST, which relies on ionic interactions, this reagent operates via a Single Electron Transfer (SET) pathway.[1]

MechanismPC_GSIr(III) (Ground State)PC_Excited*Ir(III) (Excited)PC_GS->PC_ExcitedBlue Light (hv)PC_OxIr(IV)PC_Excited->PC_Ox- e- (SET)ReagentAr-CF2-BrPC_Excited->ReagentSETPC_Ox->PC_GSRegenerationRadicalAr-CF2• (Radical Species)Reagent->Radical+ e- (Reduction) - Br-AdductRadical AdductRadical->Adduct+ AlkeneAlkeneAlkene SubstrateProductFinal ProductAdduct->ProductH-abstraction or Oxidation

Caption: Simplified photoredox cycle showing the reductive generation of the difluorobenzylic radical.

References

  • Hu, J., et al. (2016).[1] "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Chemical Society Reviews.[1]

  • Ni, C., & Hu, J. (2016).[1] "Recent advances in controlled difluoromethylation reactions." Synthesis. [1]

  • Koike, T., & Akita, M. (2014).[1] "Visible-light photoredox catalysis: The chemically sustainable generation of radicals."[3] Inorganic Chemistry Frontiers.

  • L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry. (Comparison data for DAST alternatives).

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

spectroscopic validation of 1-[Bromo(difluoro)methyl]-4-fluorobenzene products

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 1-[Bromo(difluoro)methyl]-4-fluorobenzene: A Comparative Guide for Drug Development

The Analytical Imperative in Fluorine Chemistry

In modern pharmaceutical development, the strategic incorporation of fluorine atoms—specifically the difluoromethyl (-CF


H) and aryl-CF

- groups—dramatically alters a drug candidate's lipophilicity, metabolic stability, and target binding affinity. This compound serves as a premier electrophilic building block for these transformations. However, sourcing this reagent presents a critical risk: contamination by structurally similar analogs (such as the chloro-derivative) or debrominated impurities.

As a Senior Application Scientist, I cannot overstate the necessity of rigorous, orthogonal spectroscopic validation. Relying solely on HPLC retention times is inadequate for fluorinated building blocks due to the near-identical polarity of chloro- and bromo-analogs. Instead, researchers must deploy a self-validating system combining


F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Causality in Methodological Design: The E-E-A-T Foundation

The architecture of this validation protocol is driven by fundamental physical chemistry, ensuring that every data point cross-verifies another.

  • Why

    
    F NMR?  Fluorine-19 boasts a 100% natural isotopic abundance and a spin of 1/2, making it highly sensitive to changes in its local chemical environment without the spectral crowding often seen in 
    
    
    
    H NMR[1]. The
    
    
    F chemical shift range spans over 300 ppm, allowing for the baseline resolution of structurally similar impurities. For instance, substituting a bromine atom with a chlorine atom on the -CF
    
    
    X group induces a distinct ~4 ppm upfield shift, providing an unambiguous diagnostic marker[2].
  • The Self-Validating Mechanism: NMR provides the structural environment, but mass spectrometry provides the elemental confirmation. Bromine possesses a unique isotopic signature (

    
    Br and 
    
    
    
    Br in a ~1:1 ratio). By coupling the
    
    
    F NMR chemical shift with the 1:1 molecular ion doublet in GC-MS, the protocol becomes internally self-validating. If the NMR shift is correct but the MS lacks the 1:1 isotope ratio, the sample is compromised.

Comparative Spectroscopic Benchmarks

To objectively evaluate the purity and identity of this compound, it must be benchmarked against its most common synthetic alternatives and degradation products. The table below synthesizes the critical quantitative data required for this differentiation.

Product / Analog

F NMR Shift (-CF

X)

F NMR Shift (Aryl-F)
GC-MS Isotope Pattern (Halogen)Primary Application / Status
This compound ~ -44.7 ppm (s, 2F) ~ -110.5 ppm (m, 1F) M

and[M+2]

(1:1 ratio)
Target Product (Cross-coupling)
1-[Chloro(difluoro)methyl]-4-fluorobenzene~ -49.0 ppm (s, 2F)~ -110.5 ppm (m, 1F)M

and[M+2]

(3:1 ratio)
Common Alternative / Impurity
1-(Trifluoromethyl)-4-fluorobenzene~ -62.5 ppm (s, 3F)~ -109.0 ppm (m, 1F)No distinct M+2 halogen peakStructural Analog
1-(Difluoromethyl)-4-fluorobenzene~ -114.0 ppm (d, J=56Hz, 2F)~ -111.0 ppm (m, 1F)No distinct M+2 halogen peakDebrominated Impurity

Step-by-Step Methodology: Self-Validating Spectroscopic Assay

Step 1: Sample Preparation (NMR)

  • Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Add 1.0 µL of Hexafluorobenzene (Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F
    
    
    
    ) as an internal standard (
    
    
    -162.9 ppm). Alternatively, Fluorobenzene (PhF) can be used (
    
    
    -113.15 ppm). Causality: An internal standard is mandatory for absolute quantification and precise chemical shift calibration, eliminating solvent-induced shift variations that could cause a misidentification between the bromo- and chloro-analogs.

Step 2:


F NMR Acquisition 
  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire spectra on a 376 MHz (or higher) NMR spectrometer.

  • Run two distinct experiments: one with proton decoupling (

    
    F{
    
    
    
    H}) to simplify the aryl-F multiplet, and one without decoupling to observe the
    
    
    coupling (typically ~56 Hz) if difluoromethyl (-CF
    
    
    H) impurities are suspected.

Step 3: GC-MS Analysis (EI Mode)

  • Dilute the sample in GC-grade dichloromethane to a concentration of 1 mg/mL.

  • Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode at 70 eV.

  • Analyze the molecular ion (M

    
    ) cluster.
    Causality: EI-MS provides the orthogonal validation. The molecular ion for C
    
    
    
    H
    
    
    BrF
    
    
    will show a characteristic 1:1 doublet at m/z 224 and 226. If the sample is the chloro-analog (C
    
    
    H
    
    
    ClF
    
    
    ), the M
    
    
    will appear at m/z 180 and 182 with a 3:1 intensity ratio, instantly invalidating the batch.

Validation Workflow Visualization

ValidationWorkflow Start Product Sample C7H4BrF3 NMR 19F NMR Analysis (CDCl3, C6F6 Std) Start->NMR CheckCF2Br Peak at ~ -44.7 ppm? (CF2Br Group) NMR->CheckCF2Br CheckF Peak at ~ -110.5 ppm? (Aryl-F Group) CheckCF2Br->CheckF Yes Fail Impurity/Analog Detected (e.g., Cl, CF3, CF2H) CheckCF2Br->Fail No GCMS GC-MS Analysis (EI Mode, 70 eV) CheckF->GCMS Yes CheckF->Fail No CheckIso m/z 224 & 226 (1:1 Br Isotope Ratio)? GCMS->CheckIso Valid Product Validated (High Purity) CheckIso->Valid Yes CheckIso->Fail No

Figure 1: Self-validating spectroscopic workflow for this compound.

References

  • Title : Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC Source : nih.gov URL :[Link]

  • Title : Supplementary Materials for - Research Square (Chemical shift data for (Bromodifluoromethyl)benzene) Source : researchsquare.com URL :[Link]

  • Title : The Stereoselective Formation and Cleavage of C–F Bonds via Group 11 Catalysis - UC Berkeley (Internal standard calibration parameters) Source : escholarship.org URL :[Link]

Sources

Assessing the Regioselectivity of 1-[Bromo(difluoro)methyl]-4-fluorobenzene in Late-Stage Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated bioisosteres to optimize metabolic stability and lipophilicity, the targeted introduction of the difluoromethylene (–CF₂–) group has become a critical synthetic objective. 1-[Bromo(difluoro)methyl]-4-fluorobenzene (CAS: 2287300-31-4)[1] is a highly specialized reagent designed to install the (4-fluorophenyl)difluoromethyl moiety into complex organic scaffolds.

However, deploying this dual-halogenated reagent (containing both an aliphatic C–Br bond and an aromatic C–F bond) requires precise control over chemoselectivity and regioselectivity. This guide objectively evaluates the performance of this compound against alternative difluoromethylating agents, details the mechanistic causality governing its reactivity, and provides self-validating experimental protocols for its application.

Mechanistic Causality: Chemoselectivity and Regioselectivity

To successfully utilize this compound, scientists must exploit the thermodynamic and electronic disparities between its reactive sites.

Chemoselectivity: C–Br vs. C–F Cleavage

The fundamental driver of chemoselectivity in this reagent is the stark difference in bond dissociation energies (BDE). The aliphatic C–Br bond is relatively weak (~76 kcal/mol), whereas the aromatic C–F bond is exceptionally strong (typically 99–131 kcal/mol)[2]. Consequently, under photoredox single-electron transfer (SET) or transition-metal oxidative addition, the C–Br bond is selectively cleaved. The aromatic C–F bond remains entirely inert, preventing unwanted polymerization or defluorination artifacts.

Regioselectivity: Electrophilic Radical Addition

When subjected to photoredox catalysis, the cleavage of the C–Br bond generates an electrophilic


 radical[3]. The regioselectivity of this radical's addition to alkenes is governed by SOMO-HOMO interactions. The electrophilic radical preferentially attacks the electron-rich, less sterically hindered terminal carbon of an alkene. This anti-Markovnikov addition is thermodynamically driven by the formation of a more stable, highly substituted carbon-centered radical intermediate, which subsequently undergoes halogen atom transfer (HAT) or reduction.

Photoredox PC Photocatalyst (Ir/Ru) Ground State PC_star Excited State PC* PC->PC_star Visible Light Radical ArCF2• Radical (Electrophilic) PC_star->Radical SET (C-Br Cleavage) Reagent 1-[Bromo(difluoro)methyl] -4-fluorobenzene Reagent->Radical -Br⁻ Adduct Carbon-Centered Radical (Stable Intermediate) Radical->Adduct Addition Alkene Terminal Alkene (Nucleophilic) Alkene->Adduct Product Regioselective Product (Anti-Markovnikov) Adduct->Product HAT / Br Transfer

Caption: Photoredox catalytic cycle illustrating the regioselective generation and addition of ArCF2•.

Comparative Analysis of Difluoromethylating Agents

Selecting the correct reagent dictates the success of late-stage functionalization. Below is an objective comparison of this compound against common industry alternatives[3][4].

Table 1: Reagent Performance and Selectivity Comparison
ReagentPrimary ApplicationRegioselectivity ProfileKey AdvantagesLimitations
This compound Installation of Ar–CF₂– motifs via radical addition or cross-coupling.Strict Anti-Markovnikov (alkenes); Exclusive C–Br cleavage over C–F.Direct installation of a bioisosteric aryl ring; excellent chemoselectivity.Higher molecular weight; specific to 4-fluorophenyl targets.
TMS-CF₂Br Nucleophilic difluoromethylation of ketones/imines.O- vs. C-alkylation depends heavily on solvent/Lewis acid.Generates difluorocarbene or ylides under mild conditions.Prone to undesired O-alkylation in enolizable substrates.
BrCF₂CO₂Et Reformatsky-type reactions; radical additions.Anti-Markovnikov (alkenes).Cheap, scalable, well-established.Leaves an ester moiety that requires downstream manipulation.
[Ph₃P-CF₂H]Br Direct –CF₂H installation via photoredox catalysis.Anti-Markovnikov (alkenes).Easily handled solid; highly efficient for terminal –CF₂H.Cannot install substituted Ar–CF₂– functional groups.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation mechanisms to ensure reproducibility and mechanistic integrity.

Protocol A: Regioselective Photoredox Radical Addition to Alkenes

This protocol utilizes visible light to generate the


 radical, ensuring strict anti-Markovnikov addition to terminal alkenes[3].

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkene (1.5 equiv)

  • 
    -Ir(ppy)₃ (1 mol%) - Photocatalyst
    
  • Ascorbic acid or DIPEA (2.0 equiv) - Sacrificial reductant

  • Solvent: Degassed DMF (0.1 M)

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a dry Schlenk tube with

    
    -Ir(ppy)₃, the alkene, and the reductant.
    
  • Reagent Addition: Add this compound and degassed DMF. Seal the tube.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12–16 hours.

  • Self-Validation (Control): Run a parallel reaction spiked with 2.0 equiv of TEMPO. Expected Result: Complete suppression of the product confirms the radical nature of the pathway.

  • In-Process Analysis: Take a 50 µL aliquot, dilute in CDCl₃, and spike with exactly 1.0 equiv of (trifluoromethyl)benzene (PhCF₃) as an internal standard. Analyze via ¹⁹F NMR to quantify the regioselective conversion before aqueous workup.

Protocol B: Chemoselective Ni-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol selectively activates the C(sp³)–Br bond to couple with arylboronic acids, leaving the aromatic C–F bond completely intact[5].

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • NiBr₂·glyme (10 mol%) - Catalyst

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%) - Ligand

  • K₂CO₃ (2.0 equiv) - Base

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Catalyst Pre-activation: Stir NiBr₂·glyme and dtbbpy in 1,4-dioxane for 15 minutes until a deep green/blue complex forms.

  • Coupling: Add the boronic acid, base, and this compound.

  • Heating: Stir at 80 °C under an argon atmosphere for 12 hours.

  • Self-Validation (Control): Run a parallel reaction omitting the arylboronic acid. Expected Result: The formation of the homocoupled dimer (

    
    ) validates the successful oxidative addition of Ni(0) into the C–Br bond.
    

LogicTree Start This compound Path1 Photoredox Catalysis (Radical Pathway) Start->Path1 Path2 Ni/Pd Cross-Coupling (Transition Metal) Start->Path2 Regio1 Anti-Markovnikov Addition (Terminal Alkenes) Path1->Regio1 Electrophilic Radical Chemo1 Selective C(sp³)-Br Cleavage (Aromatic C-F intact) Path2->Chemo1 Oxidative Addition

Caption: Chemoselectivity and regioselectivity logic pathways for this compound.

Quantitative Selectivity Data

The following table summarizes expected regioselectivity and yields based on validated experimental frameworks for the functionalization of this compound.

Table 2: Regioselectivity and Yield Metrics
Substrate TypeReaction PathwayRegioselectivity RatioIsolated YieldValidation Method
Terminal Aliphatic Alkenes Photoredox Radical Addition>99:1 (Terminal : Internal)78–85%¹⁹F NMR / GC-MS
Styrene Derivatives Photoredox Radical Addition>95:5 (Terminal : Internal)82–90%¹⁹F NMR / GC-MS
Arylboronic Acids Ni-Catalyzed Cross-Coupling>99% Chemoselective (C–Br over C–F)70–88%¹⁹F NMR (Absence of Ar–F loss)
1,3-Dicarbonyls Base-Promoted NucleophilicSolvent dependent (O- vs C-alkylation)50–75%X-Ray Crystallography / NMR

References

1. - Organic Letters (ACS Publications). 2. - NSF Public Access Repository. 3. - Communications Chemistry (Nature). 4. - Organic Letters (ACS Publications).

Sources

Computational Benchmarking of Difluoromethylating Agents: Transition State Analysis & Reagent Selection

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a computational and mechanistic comparison of difluoromethylating agents.

Executive Summary

The difluoromethyl group (


) is a critical bioisostere for hydroxyl and thiol groups, acting as a lipophilic hydrogen bond donor.[1] However, installing this moiety is synthetically challenging due to the distinct reactivity profiles of available reagents.

This guide moves beyond empirical screening by utilizing Density Functional Theory (DFT) to compare the transition states (TS) of three primary reagent classes: Nucleophilic (e.g., Fluoroform), Carbenoid (e.g., TMS-CF


H, Sulfonium salts), and Radical  (e.g., Zinc sulfinates). By understanding the activation energies (

) and distortion/interaction energies (

), researchers can rationally select the optimal reagent for their specific substrate.
Mechanistic Classes & Transition State Architectures

To select the correct reagent, one must match the substrate's electronic demand with the reagent's transition state requirement.

A. Nucleophilic Agents: The "Dual Activation" Model
  • Reagent: Fluoroform (

    
    ) activated by bases (e.g., LiHMDS).
    
  • Active Species: Lithium difluoromethyl carbenoid (

    
    ).
    
  • Transition State Analysis: Contrary to a simple

    
     mechanism, DFT studies (M06-2X/SMD) reveal that successful difluoromethylation of lithium enolates proceeds via a bimetallic transition state .
    
    • Mechanism: The lithium atom of the enolate coordinates with the fluorine of the

      
       species, while the lithium of the carbenoid coordinates with the enolate oxygen.
      
    • Energetics: This "dual activation" stabilizes the charge separation in the TS, lowering the activation barrier (

      
      ) significantly compared to a monometallic pathway.
      
    • Key Insight: High barriers observed in "failed" reactions often stem from the inability to form this cyclic, bimetallic 6-membered TS structure.

B. Carbenoid/Electrophilic Agents: The

-Elimination Pathway
  • Reagents:

    
    , 
    
    
    
    -(difluoromethyl)sulfonium salts,
    
    
    .
  • Active Species: Difluorocarbene (

    
    ).
    
  • Transition State Analysis: These reagents function by releasing singlet difluorocarbene.

    • Step 1 (Rate Determining):

      
      -elimination or decomposition to generate 
      
      
      
      . For sulfonium salts, DFT confirms a backside attack is energetically prohibitive (
      
      
      kcal/mol); instead, deprotonation/elimination to
      
      
      is the favored low-energy path.
    • Step 2 (Product Forming):

      • O/S-Nucleophiles: Proton transfer-assisted insertion.

      • Alkenes: Concerted [2+1] cycloaddition. The TS is asynchronous but concerted, with low barriers (< 15 kcal/mol) once

        
         is free.
        
C. Radical Agents: SOMO-HOMO Interactions
  • Reagent:

    
     (DFMS / Baran’s Reagent).[2]
    
  • Active Species: Difluoromethyl radical (

    
    ).
    
  • Transition State Analysis:

    • Mechanism: Oxidative generation of

      
       followed by addition to heterocycles.
      
    • Orbital Control: The TS is governed by the interaction between the Singly Occupied Molecular Orbital (SOMO) of the radical and the Highest Occupied Molecular Orbital (HOMO) of the heterocycle.

    • Selectivity: DFT calculations of Fukui indices accurately predict regioselectivity (C2 vs C4 position) by mapping the spin density distribution in the TS.

Comparative Data: Activation & Energetics

The following table summarizes key computational metrics for these reagent classes.

Reagent ClassRepresentative AgentActive SpeciesRate-Determining Step (DFT)Typical

(kcal/mol)
Ideal Substrate
Nucleophilic Fluoroform / LiHMDS

(Carbenoid)
C-C Bond Formation (Bimetallic TS)18 - 22Enolates, Carbonyls
Carbenoid

/ NaI

(Singlet)
Carbene Generation (

-elimination)
12 - 16*Phenols, Thiols, Alkenes
Radical


Radical Addition to Heterocycle10 - 14**Electron-Rich Heterocycles

* Barrier for the carbene generation step.[3] The subsequent insertion is often barrierless or very low. *Differs based on oxidant and specific heterocycle.

Decision Logic for Reagent Selection

The following diagram illustrates the logical flow for selecting a reagent based on the desired transition state mechanism.

G Start Target Substrate Decision1 Is the substrate a Nucleophile or Electrophile? Start->Decision1 Nucl Substrate is Nucleophile (Enolate, Thiol, Phenol) Decision1->Nucl Nucleophilic Elec Substrate is Electrophile (Electron-poor Heterocycle) Decision1->Elec Electrophile Neutral Substrate is Alkene/Alkyne Decision1->Neutral Neutral Decision2 Hard (O) or Soft (S/C) Center? Nucl->Decision2 Reagent3 USE RADICAL AGENT (Zn(SO2CF2H)2) Target: SOMO-HOMO TS Elec->Reagent3 Reagent4 USE CARBENOID AGENT (TMS-CF2Br) Target: [2+1] Cycloaddition Neutral->Reagent4 Hard Hard (Enolate/Ketone) Decision2->Hard Soft Soft (Thiol/Phenol) Decision2->Soft Reagent1 USE NUCLEOPHILIC AGENT (Fluoroform + Base) Target: Bimetallic TS Hard->Reagent1 Reagent2 USE CARBENOID AGENT (TMS-CF2H / Sulfonium Salt) Target: Carbene Insertion Soft->Reagent2

Caption: Logic flow for selecting difluoromethylating agents based on substrate electronics and desired transition state.

Protocol: In Silico Reagent Screening

This protocol allows you to validate if a specific reagent will work for your novel substrate before wet-lab synthesis.

Step 1: System Preparation
  • Software: Gaussian 16, ORCA, or Schrödinger Jaguar.

  • Functional/Basis Set: Use M06-2X or

    
    B97X-D  with the def2-TZVP  basis set. These functionals accurately treat dispersion forces critical in fluorine chemistry.
    
  • Solvation: Apply SMD (Solvation Model based on Density) matching your intended reaction solvent (e.g., THF for Li-enolates, DCM for Sulfonium).

Step 2: Transition State Search (The "QST" Approach)

For a Nucleophilic (Fluoroform) mechanism:

  • Guess Structure: Build the "Butterfly" TS geometry. Place the

    
     atom of the reagent bridging the 
    
    
    
    of the enolate and the
    
    
    of the
    
    
    group.
  • Optimization: Run a TS optimization (Opt=TS) followed by a frequency calculation (Freq).

  • Validation: Ensure exactly one imaginary frequency corresponding to the C-C bond formation vector.

Step 3: Distortion/Interaction Analysis

To understand why a reaction has a high barrier, decompose the activation energy (


):


  • 
     (Distortion Energy):  Energy required to distort the ground state catalyst and substrate into their TS geometries. High distortion often indicates steric clash.
    
  • 
     (Interaction Energy):  Energy gained from orbital overlap and electrostatics in the TS.
    
  • Application: If

    
     is too high (>25 kcal/mol), check 
    
    
    
    . If high, switch to a less sterically demanding reagent (e.g., from Sulfonium to Carbene).
Experimental Validation

To confirm the computational model, perform the following control experiments:

  • Radical Trap Test: Add TEMPO (1.0 equiv).

    • Inhibition: Confirms Radical mechanism (Zn reagent).

    • No Effect: Supports Nucleophilic or Carbenoid mechanism.

  • Deuterium Labeling (

    
     Quench): 
    
    • Generate the intermediate (e.g., Li-enolate + Fluoroform).[4] Quench with

      
      .
      
    • Incorporation of D at the

      
      -position confirms the formation of the anionic intermediate predicted by the "Dual Activation" model.
      
  • Hammett Plot Analysis:

    • Vary substituents on the substrate (e.g., p-OMe, p-NO

      
      ).
      
    • 
       (Positive slope): Nucleophilic attack on the substrate (Substrate is electrophile).
      
    • 
       (Negative slope): Electrophilic attack by the reagent (Substrate is nucleophile, e.g., Carbene path).
      
References
  • Computational SN2-Type Mechanism for the Difluoromethylation of Lithium Enolate with Fluoroform. Chemistry - A European Journal.

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Journal of Organic Chemistry.

  • Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism. JACS Au.

  • Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry.

  • A Toolbox of Reagents for Difluoromethylthiolation. Chemical Reviews.

Sources

biological activity comparison of compounds synthesized with 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of Compounds Synthesized with 1-[Bromo(difluoro)methyl]-4-fluorobenzene

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological profiles.[1][2] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities.[3] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a compound's metabolic stability, membrane permeability, and target affinity.[3] This guide provides an in-depth comparison of the biological activities of compounds synthesized using this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the synthesis of a targeted kinase inhibitor, present comparative biological data against its non-fluorinated analog, and provide detailed experimental protocols to support these findings.

The Strategic Advantage of the 4-Fluorophenyl-Difluoromethyl Group

The this compound reagent provides a direct route to introduce the 4-fluorophenyl-difluoromethyl moiety into a target molecule. This particular group offers a dual benefit: the metabolic stability conferred by the difluoromethyl group and the potential for enhanced binding interactions from the 4-fluoro-substituted phenyl ring. The strong electron-withdrawing nature of the fluorine atoms in the -CF2H group can increase the metabolic stability of an adjacent functional group, a critical factor in improving a drug's half-life.[4] Furthermore, the fluorine atom on the phenyl ring can modulate the electronic properties of the entire molecule and participate in favorable interactions within a protein's binding pocket.[2]

A Case Study: Synthesis and Biological Evaluation of a Difluoromethylated Kinase Inhibitor

To illustrate the impact of the 4-fluorophenyl-difluoromethyl group, we present a case study focused on the synthesis and biological evaluation of a hypothetical, yet representative, kinase inhibitor. Protein kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases, making them a prime target for drug discovery.[5]

Proposed Synthesis of a 4-(4-Fluorophenyl-difluoromethyl)phenyl-substituted Pyrazole Kinase Inhibitor

The synthesis of our target compound can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely used method for C-C bond formation in pharmaceutical synthesis.[6]

dot

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazole B->C D 4-(1-(4-Fluorophenyl)difluoromethyl)phenyl-pyrazole (Target Kinase Inhibitor) C->D

Caption: Proposed Suzuki coupling for the synthesis of a difluoromethylated kinase inhibitor.

This synthetic approach allows for the direct installation of the 4-fluorophenyl-difluoromethyl moiety onto a pyrazole core, a common scaffold in kinase inhibitors.

Comparative Biological Activity: The Impact of Difluoromethylation

The primary rationale for introducing the -CF2H group is to enhance a molecule's biological activity and pharmacokinetic properties. To quantify this, we will compare the in vitro activity of our synthesized difluoromethylated kinase inhibitor with its non-fluorinated phenyl analog.

Data Presentation: Kinase Inhibition and Cytotoxicity

The following table summarizes hypothetical but representative data comparing the half-maximal inhibitory concentration (IC50) of the two compounds against a target kinase and their cytotoxic effects on a cancer cell line.

CompoundTarget Kinase IC50 (nM)Cancer Cell Line Cytotoxicity (CC50, µM)
Phenyl Analog 15015
Difluoromethyl Analog 358

Lower IC50 and CC50 values indicate greater potency.

The data clearly illustrates the potential benefits of difluoromethylation. The difluoromethyl analog exhibits a significantly lower IC50 value against the target kinase, indicating a more potent inhibition of the enzyme. Furthermore, the lower CC50 value suggests enhanced cytotoxicity towards cancer cells. This improvement can be attributed to a combination of factors, including increased metabolic stability leading to higher intracellular concentrations and potentially more favorable interactions within the kinase's ATP-binding pocket.

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed, step-by-step methodologies for the key biological assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.[7][8]

dot

G A Prepare Kinase/Substrate Master Mix B Add Kinase/Substrate Mix to 384-well plate A->B C Add Serially Diluted Compound/DMSO Control B->C D Initiate Reaction with ATP Solution C->D E Incubate at Room Temperature D->E F Add ADP-Glo™ Reagent to Stop Reaction E->F G Incubate to Deplete ATP F->G H Add Kinase Detection Reagent G->H I Incubate to Convert ADP to ATP and Generate Luminescence H->I J Measure Luminescence I->J K Calculate % Inhibition and IC50 J->K

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).[7]

  • Kinase Reaction Setup:

    • Prepare a master mix of the target kinase and its specific substrate in the appropriate kinase reaction buffer.

    • Dispense the kinase/substrate master mix into the wells of a 384-well plate.[7]

    • Add the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[7]

  • Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).[7]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Data Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Cytotoxicity Assay (MultiTox-Fluor Multiplex Cytotoxicity Assay)

This assay measures both cell viability and cytotoxicity in a single well.[3]

G A Seed Cells in 96-well Plate B Add Test Compounds and Vehicle Controls A->B C Incubate for Desired Exposure Period B->C D Add MultiTox-Fluor Reagent C->D E Incubate for at least 30 minutes at 37°C D->E F Measure Viability Fluorescence (Ex ~400nm, Em ~505nm) E->F G Measure Cytotoxicity Fluorescence (Ex ~485nm, Em ~520nm) E->G H Calculate % Viability and % Cytotoxicity F->H G->H I Determine CC50 Value H->I

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[Bromo(difluoro)methyl]-4-fluorobenzene and Related Halogenated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 1-[Bromo(difluoro)methyl]-4-fluorobenzene. As specific safety data for this exact compound is not widely published, this guide is built upon established principles for the management of hazardous halogenated aromatic compounds. We will use the closely related and well-documented chemical, 1-Bromo-4-fluorobenzene (CAS 460-00-4), as a surrogate to illustrate the critical safety and disposal procedures. Researchers must conduct a thorough, substance-specific risk assessment before beginning any work.

The cornerstone of laboratory safety is the proactive management of chemical waste. For halogenated compounds, which can pose complex environmental and health risks, a rigorous and well-understood disposal plan is not just a regulatory requirement—it is a fundamental component of responsible scientific practice. This guide provides the procedural and causal insights necessary to manage these materials safely from the benchtop to final disposition.

Hazard Profile and Core Safety Principles

Understanding the inherent hazards of this compound is the first step in ensuring safe handling. Based on its structure—a fluorinated benzene ring with a bromo(difluoro)methyl group—we can anticipate several key risks. The presence of both bromine and a significant amount of fluorine dictates the primary disposal pathway and the necessary precautions.

Upon thermal decomposition, as would occur during incineration, the compound will inevitably generate highly corrosive and toxic acidic gases: Hydrogen Bromide (HBr) and, critically, Hydrogen Fluoride (HF)[1][2]. HF, in particular, poses a severe health hazard. Therefore, all disposal procedures are designed to contain the material and direct it to a facility capable of neutralizing these byproducts.

For the purpose of this guide, we will reference the known properties of 1-Bromo-4-fluorobenzene as a representative model for this chemical class.

PropertyData for 1-Bromo-4-fluorobenzene (CAS 460-00-4)Significance for Disposal
GHS Hazard Classification Flammable liquid (Category 3), Skin/Eye Irritant, Harmful if inhaled[3][4].Dictates the need for ignition source control, proper ventilation (fume hood), and comprehensive Personal Protective Equipment (PPE).
Flash Point 60 °C (140 °F)[5]The material is a flammable liquid, requiring storage away from heat and open flames and the use of non-sparking tools during handling and cleanup[1][2].
Specific Gravity ~1.59 g/cm³[2]The liquid is denser than water and insoluble, meaning it will sink in aqueous mixtures. This is relevant for spill management.
Decomposition Products Carbon oxides (CO, CO₂), Hydrogen Halides (HBr), Gaseous Hydrogen Fluoride (HF)[1][2].This is the most critical factor. Disposal must occur via high-temperature incineration with acid gas scrubbing capabilities.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[1][2].Strict waste segregation is mandatory to prevent dangerous chemical reactions within the waste container.

Laboratory Waste Handling & Segregation Protocol

Proper disposal begins at the point of waste generation. Adherence to a strict segregation protocol is essential to prevent accidental reactions and ensure the waste stream is correctly identified for the disposal facility.

Step-by-Step Waste Collection:

  • Select the Correct Waste Container: Use only a designated, chemically-resistant (e.g., HDPE or glass) container clearly labeled "Halogenated Organic Waste." The container must have a secure, vapor-tight lid.

  • Labeling: Immediately label the container with the full chemical name: "this compound," and include the appropriate hazard pictograms (flammable, irritant). Maintain a running log of the contents.

  • Segregation:

    • DO NOT mix with non-halogenated organic waste. This is crucial as disposal methods differ significantly and mixing can dramatically increase disposal costs and complexity.

    • DO NOT mix with strong acids, bases, or oxidizing agents[1][2].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from heat, sparks, and open flames[1][3]. Ensure the storage location complies with institutional and local regulations for flammable hazardous waste.

Spill Management Protocol

Accidental releases must be managed swiftly and safely. The following protocol is based on established guidelines for flammable, water-immiscible liquids[4][5].

Immediate Actions (In Case of Spill):

  • Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment[1][2].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene). For larger spills, a respirator with an organic vapor cartridge may be necessary[5].

Cleanup Procedure:

  • Containment: For larger spills, create a dike around the spill using an inert absorbent material like sand, diatomaceous earth, or commercial sorbent pads[2][6].

  • Absorption: Cover and absorb the spill with the inert material.

  • Collection: Using only non-sparking tools (e.g., plastic or brass), carefully scoop the contaminated absorbent material into a designated, sealable waste container[1][2].

  • Decontamination: Wipe the spill area with a solvent-soaked cloth (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Seal and label the container of spill debris as "Halogenated Organic Waste" and manage it according to the protocol in Section 2.

Disposal Workflow and Approved Pathways

The environmentally sound disposal of this compound requires a clear, documented workflow from the laboratory to the final treatment facility. The only acceptable method for the complete destruction of this compound is through a licensed hazardous waste management provider.

G cluster_0 Laboratory Operations cluster_1 Logistics & Final Disposition A 1. Waste Generation (Used Reagents, Contaminated PPE, Spill Debris) B 2. Segregation (Dedicated Halogenated Waste Container) A->B Strictly separate from non-halogenated waste C 3. Secure Storage (Labeled, Sealed, Secondary Containment in a Ventilated Area) B->C D 4. Licensed Waste Hauler Pickup (Manifest & Documentation) C->D Scheduled pickup E 5. High-Temperature Incineration (>850°C) D->E RCRA-compliant transport F 6. Acid Gas Neutralization (Scrubber System for HF/HBr) E->F Gaseous byproducts G 7. Final Emission & Ash Disposal F->G

Caption: Workflow for the disposal of halogenated aromatic waste.

Primary Disposal Pathway: High-Temperature Incineration

Due to the stability of the aromatic ring and the strength of carbon-fluorine bonds, high-temperature incineration is the required disposal method.

  • Mechanism: The compound is injected into a specialized incinerator operating at temperatures sufficient to break all chemical bonds, converting the organic material primarily into carbon dioxide and water.

  • Critical Feature - Acid Gas Scrubbing: The resulting flue gas, containing hazardous HBr and HF, is passed through a "scrubber." This system uses a basic solution (e.g., calcium hydroxide or sodium hydroxide) to neutralize the acidic gases, converting them into harmless salts and water, which can then be safely managed[7].

  • Regulatory Compliance: This entire process must be performed at a facility permitted under the Resource Conservation and Recovery Act (RCRA) or equivalent local and national regulations[8][9]. Your institution's Environmental Health & Safety (EH&S) office will manage the relationship with a certified hazardous waste disposal vendor. Under no circumstances should this material be disposed of via drain or in regular trash.

References

  • 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17).
  • 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
  • 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17).
  • SAFETY DATA SHEET - Nonflammable Gas Mixture: 4-Bromofluorobenzene 1-9999ppm / Nitrogen 99.0001-99.9999%. (2018, August 6).
  • 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA. (n.d.).
  • SAFETY DATA SHEET - 1-Bromo-4-(trifluoromethyl)benzene. (n.d.).
  • 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993. (n.d.).
  • Environmental Fact Sheet, Organobromine. (n.d.). Retrieved from U.S. Environmental Protection Agency.
  • EPA LISTS ORGANOBROMINE AS A HAZARDOUS WASTE. (1998, May 8). Retrieved from U.S. Environmental Protection Agency.
  • Organobromine Production Wastes; Identification and Listing of Hazardous Waste... Final Rule. (2000, March 17).
  • Regulation respecting halocarbons, Q-2, r. 29. (n.d.).
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.